SKI II
Description
a sphingosine kinsae inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXZJKLOFCECI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353799 | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312636-16-1 | |
| Record name | 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312636-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKI II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of SKI II on Sphingosine Kinase
For Immediate Release
This whitepaper provides an in-depth technical guide on the mechanism of action of the small molecule inhibitor, SKI II (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole), on sphingosine kinases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory actions of this compound, details its effects on downstream signaling pathways, and provides comprehensive experimental protocols for its characterization.
Core Mechanism of Action: A Non-Competitive Inhibitor with a Twist
This compound is a potent, cell-permeable inhibitor of sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine to the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1] Unlike many kinase inhibitors that compete with ATP, this compound acts as a non-ATP-competitive inhibitor.[2] This mode of action suggests that this compound does not bind to the highly conserved ATP-binding pocket, potentially offering a higher degree of selectivity over other kinases.
While initially characterized as a sphingosine kinase inhibitor, further studies have revealed a more complex mechanism. This compound exhibits inhibitory activity against both isoforms of sphingosine kinase, SphK1 and SphK2.[3] However, it displays a slight preference for SphK2 over SphK1.[1][4]
Intriguingly, the inhibitory profile of this compound extends beyond sphingosine kinases. It is a potent inhibitor of dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide in the final step of the de novo sphingolipid synthesis pathway.[5] This off-target activity is significantly more potent than its inhibition of SphK1.[5] This dual inhibition of both SphK and DES1 has profound consequences on the cellular sphingolipidome, leading to a decrease in the pro-survival molecule S1P and an accumulation of pro-apoptotic dihydrosphingolipids.[5]
Furthermore, this compound has been shown to induce the proteasomal and/or lysosomal degradation of SphK1, adding another layer to its mechanism of reducing S1P levels.[3]
Quantitative Inhibition Data
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets.
| Target Enzyme | Ki (μM) | IC50 (μM) |
| Sphingosine Kinase 1 (SphK1) | 16[4] | 0.5[2][6], 35[1], 78[3] |
| Sphingosine Kinase 2 (SphK2) | 7.9[4] | 20[1], 45[3] |
| Dihydroceramide Desaturase 1 (DES1) | 0.3[5] | Not Reported |
Note: The variability in reported IC50 values can be attributed to different assay conditions and enzyme sources.
Impact on Cellular Proliferation and Survival
By modulating the balance of key sphingolipid metabolites, this compound exerts significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines.
Antiproliferative Activity in Cancer Cell Lines
The following table presents a comparative summary of the IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| T-24 | Bladder Cancer | 4.6[2] |
| MCF-7 | Breast Cancer | 1.2[2] |
| MCF-7/VP (Doxorubicin Resistant) | Breast Cancer | 0.9[2] |
| NCI/ADR (Doxorubicin Resistant) | Ovarian Cancer | 1.3[2] |
| MDA-MB-231 | Breast Cancer | 11.77 ± 2.17[7] |
| MCF-7TN-R (Tamoxifen Resistant) | Breast Cancer | 4.43 ± 1.25[7] |
| JC | Mammary Adenocarcinoma | 12 (for S1P formation)[2] |
Downstream Signaling Pathways Modulated by this compound
The alteration of sphingolipid metabolism by this compound triggers a cascade of changes in critical downstream signaling pathways that govern cell fate.
As depicted in the diagram, this compound's dual inhibitory action on SphK1 and DES1 leads to:
-
Decreased Sphingosine-1-Phosphate (S1P) Levels: Inhibition of SphK1 directly reduces the production of S1P. This, in turn, attenuates signaling through S1P receptors (S1PRs) on the cell surface, which are known to activate pro-survival and proliferative pathways.
-
Accumulation of Dihydroceramides: By inhibiting DES1, this compound causes a buildup of dihydroceramide. Elevated levels of dihydroceramides have been linked to the induction of apoptosis.[5]
-
Modulation of Key Signaling Cascades:
-
NF-κB Pathway: this compound has been shown to decrease the transcriptional activity of NF-κB by altering the phosphorylation of its p65 subunit.[7] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation.
-
mTORC1 Pathway: this compound can reduce the activity of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[8]
-
FAK/IGF-1R Signaling: In hepatocellular carcinoma cells, this compound has been demonstrated to abrogate Focal Adhesion Kinase (FAK)-regulated Insulin-like Growth Factor 1 Receptor (IGF-1R) activity, leading to reduced cell migration and survival.
-
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Sphingosine Kinase Activity Assay
This assay measures the enzymatic activity of SphK and its inhibition by this compound.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 5 µg of purified GST-SphK fusion protein, 12 nM sphingosine containing a 1:100 dilution of [3-3H]sphingosine, 1 mM ATP, and 1 mM MgCl2 in a final volume of 200 µL of assay buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl2, 1 mM sodium orthovanadate, 15 mM sodium fluoride, and 0.5 mM 4-deoxypyridoxine).[2]
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a vehicle control.
-
Incubation: Incubate the reaction mixture for 30 minutes at 25°C with shaking.[2]
-
Reaction Termination: Stop the reaction by adding 50 µL of concentrated ammonium hydroxide.[2]
-
Lipid Extraction: Extract the lipids by adding chloroform:methanol (2:1). Vortex and centrifuge to separate the phases.[2]
-
Quantification: Transfer the aqueous (upper) phase to a scintillation vial and quantify the amount of [3H]S1P using a scintillation counter.[2]
Cell Proliferation Assay (Sulforhodamine B - SRB)
This colorimetric assay is used to determine the cytotoxic and cytostatic effects of this compound on adherent cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 15% confluency and allow them to adhere for 24 hours.[2]
-
Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 48-72 hours.[2]
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4][7]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[7]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][9]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[4][9]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7][9]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with cell number.[7]
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-mTOR, total mTOR) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sphingolipid Analysis by LC-MS/MS
This powerful analytical technique allows for the precise quantification of various sphingolipid species in cells treated with this compound.
Protocol:
-
Lipid Extraction: After cell treatment, scrape cells and homogenize them. Extract lipids using a butanolic extraction procedure. A common method involves adding a mixture of butanol and water-saturated butanol, followed by phase separation.[8]
-
Internal Standards: Add a cocktail of deuterated sphingolipid internal standards to the samples prior to extraction for accurate quantification.[8]
-
LC Separation: Separate the different sphingolipid classes using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.[8]
-
MS/MS Detection: Detect and quantify the individual sphingolipid species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[5]
Conclusion
This compound is a multifaceted small molecule inhibitor with a complex mechanism of action that extends beyond its initial characterization as a sphingosine kinase inhibitor. Its ability to dually target SphK1/2 and DES1 results in a significant alteration of the cellular sphingolipid rheostat, tipping the balance away from pro-survival S1P and towards pro-apoptotic dihydroceramides. This profound impact on sphingolipid metabolism translates into the modulation of critical downstream signaling pathways, including the NF-κB, mTORC1, and FAK/IGF-1R pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in various cancer models. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate biology of this compound and its potential as a therapeutic agent. A thorough understanding of its dual-target mechanism is crucial for the rational design of future clinical applications and the development of next-generation sphingolipid-targeted therapies.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
SKI II signaling pathway interactions
An In-depth Technical Guide to the Signaling Pathway Interactions of the Sphingosine Kinase Inhibitor SKI-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-II, chemically known as 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, is a potent, selective, and non-ATP competitive small molecule inhibitor of sphingosine kinase (SphK) 1 and 2.[1][2][3] Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation.[4][5] By inhibiting SphK1 and SphK2, SKI-II disrupts the balance of sphingolipid metabolites, leading to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic molecules sphingosine and ceramide.[6]
Beyond its direct impact on sphingolipid metabolism, SKI-II has been demonstrated to modulate other significant signaling pathways, notably the Nrf2 and Wnt/β-catenin pathways.[7][8][9] This pleiotropic activity makes SKI-II a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the signaling pathway interactions of SKI-II, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.
Core Signaling Pathway Interactions
Sphingolipid Metabolism Pathway
The primary mechanism of action of SKI-II is the inhibition of SphK1 and SphK2.[1][10] These two isoforms of sphingosine kinase, while both phosphorylating sphingosine, have distinct subcellular localizations and functions. SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, where it is involved in pro-survival and proliferative signaling.[5] SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria and has more complex roles, sometimes promoting apoptosis.[5][11][12] SKI-II inhibits both isoforms, leading to a global reduction in S1P levels.[6]
Nrf2 Signaling Pathway
SKI-II has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[8][9] Interestingly, this activation is independent of its inhibitory effect on sphingosine kinases.[8][9] SKI-II induces the formation of inactive dimers of Keap1, the primary negative regulator of Nrf2.[8][13] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][9]
Wnt/β-catenin Signaling Pathway
SKI-II has also been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[7] The mechanism involves the upregulation of Wnt5A, a non-canonical Wnt ligand, which in turn promotes the degradation of β-catenin.[7] The reduction in β-catenin levels prevents its nuclear translocation and subsequent activation of TCF/LEF-mediated transcription of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of SKI-II.
Table 1: Inhibitory Activity of SKI-II
| Target | IC50 Value | Cell Line/System | Reference |
| Sphingosine Kinase (general) | 0.5 µM | In vitro | [1][2][3] |
| Sphingosine Kinase 1 (SK1) | 78 µM | In vitro | [10] |
| Sphingosine Kinase 2 (SK2) | 45 µM | In vitro | [10] |
| S1P Formation | 12 µM | JC cells | [1] |
Table 2: Anti-proliferative Activity of SKI-II in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| T-24 | Bladder Cancer | 4.6 µM | [1] |
| MCF-7 | Breast Cancer | 1.2 µM | [1] |
| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 µM | [1] |
| NCI/ADR | Doxorubicin-resistant Breast Cancer | 1.3 µM | [1] |
Table 3: Effect of SKI-II on Signaling Pathways
| Pathway Component | Effect | Concentration/Time | Cell Line | Reference |
| Nrf2 Protein (nuclear) | ~9-fold increase | 1 µM, 2 hours | BEAS2B | [8][9] |
| HO-1, NQO1, GCLM mRNA | >60-fold, 2-fold, >4-fold increase respectively | Not specified | HBEC | [8][9] |
| β-catenin protein | Decrease | Not specified | HepG2 | [7] |
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is adapted from a real-time high-throughput fluorescence assay for sphingosine kinases.[14][15]
Principle: This assay measures the activity of SphK1 and SphK2 by monitoring the fluorescence changes of a 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD)-labeled sphingosine substrate upon phosphorylation.
Materials:
-
Recombinant human SphK1 or SphK2
-
NBD-sphingosine (substrate)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.4)
-
SKI-II or other inhibitors
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a master mix containing the reaction buffer, enzyme (SphK1 or SphK2), and NBD-sphingosine.
-
Add the test compounds (e.g., SKI-II at various concentrations) to the wells of the 384-well plate.
-
Add the master mix to the wells.
-
Allow the plate to equilibrate at the desired temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding a solution of ATP and MgCl2.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic read) at an excitation wavelength of 468 nm and an emission wavelength of 540 nm.
-
The rate of change in fluorescence is proportional to the kinase activity.
Western Blot for Nrf2 Nuclear Translocation
This protocol outlines the procedure for detecting the nuclear translocation of Nrf2 upon treatment with SKI-II.
Principle: Western blotting is used to detect the amount of Nrf2 protein in the cytoplasmic and nuclear fractions of cell lysates. An increase in Nrf2 in the nuclear fraction indicates translocation.
Materials:
-
Cell culture reagents
-
SKI-II
-
Lysis buffers for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with SKI-II at the desired concentration and for the specified time. Include an untreated control.
-
Harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of the cytoplasmic and nuclear lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm the purity of the fractions, probe separate blots with antibodies against Lamin B1 (should only be present in the nuclear fraction) and GAPDH (should be predominantly in the cytoplasmic fraction).
Co-Immunoprecipitation (Co-IP) to Detect Keap1-Nrf2 Interaction
This protocol is for investigating the disruption of the Keap1-Nrf2 interaction by SKI-II.
Principle: Co-IP is used to pull down a protein of interest (e.g., Keap1) and its interacting partners (e.g., Nrf2) from a cell lysate using an antibody specific to the protein of interest.
Materials:
-
Cell culture reagents
-
SKI-II
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-Keap1)
-
Protein A/G agarose or magnetic beads
-
Primary antibodies for western blotting (e.g., anti-Nrf2, anti-Keap1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with SKI-II or a vehicle control.
-
Lyse the cells with Co-IP lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-Keap1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against Nrf2 and Keap1. A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in SKI-II treated cells would suggest a disruption of their interaction.
Mandatory Visualization
Conclusion
The small molecule inhibitor SKI-II exhibits a multifaceted mechanism of action that extends beyond its primary role as a sphingosine kinase inhibitor. By modulating the sphingolipid, Nrf2, and Wnt/β-catenin signaling pathways, SKI-II presents a compelling profile for further investigation in the context of cancer and other diseases characterized by aberrant signaling in these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of SKI-II and to design further studies to elucidate its complex biological activities. The continued investigation into the intricate signaling interactions of SKI-II will undoubtedly contribute to the development of novel therapeutic strategies.
References
- 1. SKI II | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]
- 4. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 5. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 6. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers | PLOS One [journals.plos.org]
- 9. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 13. Activation of transcription factor Nrf2 signalling by the sphingosine kinase inhibitor SKI-II is mediated by the formation of Keap1 dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
The Dual Sphingosine Kinase Inhibitor SKI II: A Technical Guide to its Role in Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the sphingosine kinase inhibitor SKI II and its intricate effects on autophagy pathways. This compound, by modulating the cellular sphingolipid rheostat, has emerged as a potent inducer of autophagy, a critical cellular process involved in homeostasis, stress response, and disease. This document details the molecular mechanisms of this compound action, focusing on the central role of ceramide accumulation and its downstream signaling cascades. Furthermore, we present detailed experimental protocols for assessing this compound-induced autophagy and a comprehensive summary of quantitative data to facilitate further research and drug development in this area.
Introduction: The Sphingolipid Rheostat and Autophagy
Sphingolipids are a class of bioactive lipids that play crucial roles in a myriad of cellular processes, including cell growth, proliferation, apoptosis, and autophagy.[1] The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[1] Ceramide is generally associated with pro-death and growth-arrest signals, while S1P promotes survival and proliferation.[1][2]
Autophagy is a highly conserved catabolic process where cellular components are sequestered within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents.[3] This process is essential for maintaining cellular homeostasis by removing damaged organelles and misfolded proteins. Dysregulation of autophagy has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[4] The interplay between sphingolipid metabolism and autophagy is a rapidly evolving field of research, with sphingolipids emerging as key regulators of this fundamental cellular process.[3][4][5]
This compound: Mechanism of Action
This compound is a potent and widely used inhibitor of sphingosine kinases (SKs), the enzymes responsible for phosphorylating sphingosine to generate S1P.[6][7] Specifically, this compound inhibits both isoforms, SK1 and SK2. By blocking this critical step in S1P synthesis, this compound effectively shifts the sphingolipid rheostat towards an accumulation of ceramide.
Furthermore, this compound has been shown to have an off-target inhibitory effect on dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide in the de novo sphingolipid synthesis pathway.[6][7] This dual inhibition further contributes to the alteration of the cellular sphingolipid profile, leading to a significant increase in ceramide levels.
The elevation of intracellular ceramide is the primary mechanism through which this compound induces autophagy.[8] Ceramide acts as a second messenger that triggers a cascade of signaling events culminating in the formation of autophagosomes.
Signaling Pathways Activated by this compound
The accumulation of ceramide following this compound treatment initiates autophagy through multiple interconnected signaling pathways.
Inhibition of the Akt/mTORC1 Pathway
Ceramide is a known inhibitor of the pro-survival Akt/mTORC1 signaling pathway.[8] mTORC1 (mammalian target of rapamycin complex 1) is a central negative regulator of autophagy. By inhibiting Akt and subsequently mTORC1, ceramide relieves this inhibition, leading to the activation of the ULK1 complex, a key initiator of autophagosome formation.
Dissociation of the Beclin-1:Bcl-2 Complex
A pivotal event in the induction of autophagy is the dissociation of the inhibitory complex between Beclin-1 and the anti-apoptotic protein Bcl-2.[9] Ceramide promotes this dissociation through the activation of c-Jun N-terminal kinase 1 (JNK1).[3][5] Activated JNK1 phosphorylates Bcl-2 on multiple residues within its unstructured loop, which reduces its binding affinity for Beclin-1.[3][5][10] The released Beclin-1 is then free to form the class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane.
Below is a DOT script representation of the signaling pathway.
Quantitative Data on the Effects of this compound on Autophagy Markers
The induction of autophagy by this compound can be quantitatively assessed by monitoring the levels of key autophagy-related proteins. The following table summarizes representative quantitative data on the effects of sphingosine kinase inhibitors on autophagy markers.
| Marker | Treatment | Cell Line | Fold Change/Effect | Reference |
| LC3-II/Actin Ratio | This compound (10 µM, 24h) | HGC-27 Gastric Cancer | ~2.5-fold increase | |
| LC3-II/Actin Ratio | PF-543 (SK1 inhibitor, 25 µM, 72h) | Ca9-22 Head and Neck SCC | Significant increase | [9] |
| p62/SQSTM1 Levels | Chloroquine (Autophagy inhibitor) | SK-N-SH Neuroblastoma | 6-fold increase (indicative of flux) | [3] |
| Beclin-1 Expression | SKI-II (10 µM, 48h and 72h) | A-498 Kidney Carcinoma | Progressive increase |
Note: Direct quantitative data for this compound across a wide range of cell lines and conditions can be limited in the literature. The data presented here are illustrative and sourced from studies using this compound or other relevant inhibitors of the sphingolipid pathway.
Detailed Experimental Protocols
Accurate assessment of autophagy is crucial for studying the effects of this compound. The following are detailed protocols for key experiments.
Western Blotting for LC3-II and p62/SQSTM1
This protocol is used to quantify the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II to LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle, positive control like rapamycin).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels (15% for LC3, 10% for p62).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis of the bands and normalize the LC3-II and p62 levels to the loading control.
Immunofluorescence for LC3 Puncta
This method allows for the visualization of autophagosome formation as punctate structures within the cell.
Materials:
-
Cells grown on coverslips and treated with this compound.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-LC3B.
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
DAPI for nuclear staining.
-
Antifade mounting medium.
Procedure:
-
Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-LC3B antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS.
-
Staining and Mounting: Stain nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell.
Autophagic Flux Assay using Tandem mCherry-GFP-LC3
This flow cytometry-based assay provides a quantitative measure of autophagic flux by taking advantage of the pH sensitivity of GFP.
Materials:
-
Cells stably expressing the tandem mCherry-GFP-LC3 construct.
-
This compound and control treatments.
-
Flow cytometer with 488 nm and 561 nm lasers.
Procedure:
-
Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with this compound or controls for the desired time.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Excite GFP with the 488 nm laser and detect emission at ~510 nm.
-
Excite mCherry with the 561 nm laser and detect emission at ~610 nm.
-
-
Data Analysis:
-
In non-acidic autophagosomes, both GFP and mCherry fluoresce (yellow signal).
-
Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists (red signal).
-
An increase in the red/green fluorescence ratio indicates an increase in autophagic flux.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on autophagy.
Conclusion
The sphingosine kinase inhibitor this compound is a valuable pharmacological tool for inducing and studying autophagy. Its ability to modulate the sphingolipid rheostat, leading to ceramide accumulation, triggers a robust autophagic response through well-defined signaling pathways involving mTORC1 inhibition and Beclin-1 activation. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting sphingolipid metabolism to modulate autophagy in various disease contexts. A thorough understanding of the mechanisms and methodologies outlined herein is essential for advancing our knowledge of this critical cellular process and for the development of novel therapeutic strategies.
References
- 1. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Enhances Sensitivity of Glioblastoma to Drug-Induced Autophagy-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beclin-1 knockdown decreases proliferation, invasion and migration of Ewing sarcoma SK-ES-1 cells via inhibition of MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of the beclin 1/Bcl-2 autophagy regulatory complex promotes longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Key Pathway to Cancer Resilience: The Role of Autophagy in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Impact of SKI II on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine kinase inhibitors, particularly SKI II, have emerged as promising agents in oncology research due to their ability to modulate critical cellular processes involved in cancer progression. This technical guide provides an in-depth analysis of the impact of this compound on cancer cell proliferation. It summarizes key quantitative data, details common experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to this compound
This compound is a potent and specific inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic lipid ceramide and the pro-survival lipid S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate. In many cancers, this balance is shifted towards S1P, promoting cell proliferation, survival, and resistance to therapy. By inhibiting SphK1 and SphK2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P, thereby inducing anti-cancer effects.
Quantitative Effects of this compound on Cancer Cell Proliferation
The anti-proliferative activity of this compound has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-24 | Bladder Cancer | 4.6 | [1] |
| MCF-7 | Breast Cancer | 1.2 | [1] |
| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 | [1] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 1.3 | [1] |
| SGC7901 | Gastric Cancer | Dose-dependent inhibition observed | [2] |
| MDA-MB-231 | Breast Cancer | Potent inhibition of endogenous SK activity | [1] |
| JC | Mammary Carcinoma | 12 (for S1P formation) | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of this compound on cancer cell proliferation.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis, such as p27, Bax, Bcl-2, and NF-κB.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p27, Bax, Bcl-2, NF-κB p65, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.
Experimental Workflow for Assessing this compound's Impact
Core Signaling Pathways Affected by this compound
This compound's primary action of inhibiting sphingosine kinases leads to a cascade of downstream effects on critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Detailed Signaling Cascade of this compound Action
The inhibition of SphK1/2 by this compound initiates a series of molecular events that culminate in the inhibition of cancer cell proliferation and the induction of apoptosis.
Detailed Explanation of Signaling Pathways:
-
NF-κB Pathway: this compound-mediated inhibition of SphK1/2 leads to a decrease in the phosphorylation of the p65 subunit of NF-κB.[2] This alteration in NF-κB activity contributes to the suppression of genes that promote cell survival and proliferation.
-
Bcl-2/Bax Apoptosis Pathway: The accumulation of ceramide resulting from SphK inhibition activates the intrinsic apoptotic pathway. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspases, ultimately resulting in apoptosis.
-
Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key transcriptional co-activator in this pathway.[3] This effect may be mediated by an increase in Wnt5A.
-
Cell Cycle Regulation: Treatment with this compound leads to an accumulation of cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest.[2] This is associated with an increased expression of the cyclin-dependent kinase inhibitor p27.[2]
Conclusion
This compound demonstrates significant anti-proliferative effects on a range of cancer cell lines. Its mechanism of action is multifaceted, involving the inhibition of sphingosine kinases 1 and 2, which in turn modulates critical signaling pathways such as NF-κB, Bcl-2/Bax, and Wnt/β-catenin. This leads to cell cycle arrest and the induction of apoptosis. The data and methodologies presented in this guide underscore the potential of this compound as a valuable tool in cancer research and a promising candidate for further therapeutic development. Future research should continue to explore the intricate molecular mechanisms of this compound and its potential for in vivo efficacy and clinical application.
References
- 1. Targeting sphingosine kinase 2 suppresses cell growth and synergizes with BCL2/BCL-XL inhibitors through NOXA-mediated MCL1 degradation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of sphingosine kinase isoforms ablates TNF-induced drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Navigating the Dual Identity of SKI II: A Technical Guide for Researchers
A comprehensive analysis of the biochemical properties, structure, and experimental methodologies associated with both the SKI complex protein (SKIV2L) and the small molecule inhibitor (SKI II) of Sphingosine Kinase.
The designation "this compound" presents a notable ambiguity in biochemical and pharmacological research, referring to two distinct entities with critical roles in cellular processes: a core protein component of the RNA-degrading SKI complex and a widely used chemical inhibitor of sphingosine kinases. This technical guide provides an in-depth exploration of both molecules, offering researchers, scientists, and drug development professionals a clear and structured resource for understanding their respective biochemical properties, structures, and associated experimental protocols.
Part 1: The SKI Complex and its Core Helicase, SKI2 (SKIV2L)
The Superkiller (SKI) complex is a critical player in cytoplasmic RNA surveillance and degradation, functioning as a cofactor for the RNA exosome. At the heart of this complex lies the RNA helicase SKI2 (also known as SKIV2L in humans), which is essential for recognizing and processing aberrant mRNAs.
Biochemical Properties and Structure
The SKI complex is a hetero-tetramer composed of one subunit of SKI2, one of SKI3, and two subunits of SKI8. SKI2 is a large, multidomain protein belonging to the Ski2-like family of RNA helicases. The crystal structure of Saccharomyces cerevisiae Ski2 has been determined at a resolution of 2.4 Å, revealing a core DExH helicase domain and an extended insertion domain. This structural arrangement is crucial for its function in RNA binding and unwinding.
The helicase activity of SKI2 is ATP-dependent and is allosterically regulated by its interaction with other components of the SKI complex and the ribosome. The ATPase activity of the yeast Ski2 helicase is reportedly downregulated within the context of the Ski complex but can be restored upon deletion of the Ski2 arch domain. This suggests an autoinhibitory mechanism that is relieved upon engagement with its ribosomal targets. The human SKI complex has been shown to extract mRNA from stalled 80S ribosomes in a 3' to 5' direction.
Quantitative Data
Table 1: Structural and Subunit Composition of the SKI Complex
| Component | Human Homolog | Function | Key Structural Features |
| Ski2 | SKIV2L | 3'-5' RNA helicase, ATPase | DExH helicase core, extended insertion (arch) domain |
| Ski3 | TTC37 | Scaffold protein | Tetratricopeptide repeats (TPRs) |
| Ski8 | WDR61 | Structural role | WD40 repeats |
Signaling and Functional Pathways
The primary role of the SKI complex is in 3'-to-5' mRNA decay pathways, including nonsense-mediated decay (NMD), non-stop decay (NSD), and no-go decay (NGD). These pathways are essential for cellular quality control, eliminating faulty mRNAs to prevent the synthesis of truncated or aberrant proteins. The SKI complex directly interacts with the 80S ribosome, positioning the SKI2 helicase near the mRNA entry channel to capture and thread the mRNA towards the exosome for degradation.
Experimental Protocols
This protocol is adapted for the expression of the human SKI complex in insect cells.
-
Construct Design : Clone human SKIV2L with an N-terminal MBP-tag, TTC37 with an N-terminal His-Flag tag, and untagged WDR61 into appropriate baculovirus transfer vectors.
-
Baculovirus Generation : Co-transfect Sf9 insect cells with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses for each subunit. Amplify the viral stocks.
-
Protein Expression : Infect a large culture of Sf9 or Tni cells with the three baculoviruses. Harvest the cells by centrifugation 48-72 hours post-infection.
-
Lysis : Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors) and lyse by sonication or microfluidization.
-
Affinity Chromatography : Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column to bind the His-tagged TTC37 and co-purify the complex. Elute with an imidazole gradient.
-
Second Affinity Chromatography : Apply the eluate to an amylose resin to bind the MBP-tagged SKIV2L. Elute with maltose.
-
Size Exclusion Chromatography : As a final purification step, apply the concentrated eluate to a size exclusion chromatography column (e.g., Superose 6) to isolate the fully assembled, monodisperse SKI complex.
-
Verification : Analyze the purified complex by SDS-PAGE and Coomassie staining to confirm the presence of all three subunits.
This assay measures the ATP-dependent RNA unwinding activity of the purified SKI complex.
-
Substrate Preparation : Prepare a radiolabeled or fluorescently labeled RNA duplex substrate. This can be done by annealing a labeled short RNA oligonucleotide to a longer, unlabeled complementary strand, creating a 3' overhang for helicase loading.
-
Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 2 mM DTT), a specified concentration of the purified SKI complex, and the labeled RNA duplex substrate.
-
Initiation : Initiate the unwinding reaction by adding ATP to a final concentration of 2-5 mM.
-
Time Course : Incubate the reaction at 37°C and take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Quenching : Stop the reaction in each aliquot by adding a stop buffer containing EDTA and a non-denaturing loading dye.
-
Gel Electrophoresis : Resolve the RNA duplex and the unwound single-stranded RNA on a native polyacrylamide gel.
-
Visualization and Quantification : Visualize the labeled RNA using autoradiography or fluorescence imaging. Quantify the bands corresponding to the duplex and single-stranded RNA to determine the percentage of unwound substrate over time.
This assay quantifies the binding affinity of the SKI complex to a specific RNA substrate.[1][2][3][4][5]
-
RNA Labeling : Prepare a radiolabeled RNA probe of interest (e.g., with ³²P).
-
Binding Reactions : Set up a series of binding reactions in a buffer (e.g., 10 mM HEPES pH 7.6, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol) with a constant, low concentration of the labeled RNA probe and varying concentrations of the purified SKI complex.
-
Incubation : Incubate the reactions at room temperature or 30°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration : Pass each binding reaction through a nitrocellulose membrane under vacuum. Proteins and protein-RNA complexes will bind to the nitrocellulose, while free RNA will pass through. A nylon membrane can be placed underneath to capture the unbound RNA.
-
Washing : Wash the filters with a small volume of ice-cold binding buffer to remove non-specific interactions.
-
Quantification : Quantify the amount of radioactivity retained on the nitrocellulose filters using a scintillation counter or a phosphorimager.
-
Data Analysis : Plot the fraction of bound RNA against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
Part 2: The Small Molecule Inhibitor, this compound
This compound is a non-lipid, competitive inhibitor of sphingosine kinases (SphK), enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid. By inhibiting SphK1 and SphK2, this compound disrupts the balance between pro-apoptotic ceramides and pro-survival S1P, making it a valuable tool for cancer research and a potential therapeutic agent.
Biochemical Properties and Structure
This compound is a synthetic small molecule. It acts as a dual inhibitor of both SphK1 and SphK2. The inhibition of SphK1 by this compound can lead to its proteasomal and/or lysosomal degradation.[1]
Quantitative Data
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Cell Line / Condition | Reference |
| Sphingosine Kinase 1 (SK1) | 78 µM | In vitro enzyme assay | [1] |
| Sphingosine Kinase 2 (SK2) | 45 µM | In vitro enzyme assay | [1] |
| Cell Proliferation (HepG2) | Not specified | Human hepatoma cells | [6] |
Signaling and Functional Pathways
This compound exerts its anti-proliferative and pro-apoptotic effects by modulating the S1P signaling pathway. A key downstream consequence of this compound treatment in some cancer cells is the modulation of the Wnt/β-catenin signaling pathway.[6] Studies have shown that this compound can induce the expression of Wnt5A, a non-canonical Wnt ligand, which in turn promotes the degradation of β-catenin.[6] The degradation of β-catenin prevents its translocation to the nucleus and the subsequent transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.
Experimental Protocols
This protocol measures the inhibitory effect of this compound on SphK activity in vitro.
-
Reaction Components : Prepare a reaction buffer (20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM Na₃VO₄, 15 mM NaF, 0.5 mM 4-deoxypyridoxine). The reaction mixture will contain purified recombinant SphK1 or SphK2, sphingosine (containing a trace amount of [³H]sphingosine), and ATP.
-
Inhibitor Preparation : Prepare serial dilutions of this compound in DMSO.
-
Assay Setup : In a 96-well plate, add the reaction buffer, the SphK enzyme, and the this compound dilution (or DMSO for control).
-
Initiation : Start the reaction by adding ATP and [³H]sphingosine.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes with shaking.
-
Termination and Extraction : Stop the reaction by adding a basic solution (e.g., concentrated NH₄OH). Extract the lipids using a chloroform:methanol (2:1) mixture. The aqueous phase will contain the [³H]S1P product.
-
Quantification : Transfer the aqueous phase to a scintillation vial and quantify the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol assesses the effect of this compound on β-catenin protein levels.[7][8][9]
-
Cell Culture and Treatment : Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative change in protein expression.
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[10][11][12][13][14]
-
Cell Transfection : Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Cell Treatment : After 24 hours, treat the transfected cells with this compound at various concentrations. Include positive (e.g., Wnt3a ligand) and negative (vehicle) controls.
-
Incubation : Incubate the cells for an additional 16-24 hours.
-
Cell Lysis : Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement : Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in TCF/LEF reporter activity relative to the vehicle-treated control to determine the effect of this compound on Wnt/β-catenin signaling.
Conclusion
The dual identity of "this compound" underscores the importance of precise nomenclature in scientific communication. The SKI2/SKIV2L helicase is a fundamental component of the cellular machinery that ensures RNA quality control, with its dysfunction linked to diseases such as trichohepatoenteric syndrome. In contrast, the this compound inhibitor is a powerful pharmacological tool for dissecting the roles of sphingosine kinases and the S1P signaling axis, with significant potential in cancer therapy. This guide provides a foundational resource for researchers working on either of these important molecules, offering a clear delineation of their properties and the methodologies used to study them.
References
- 1. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. Filter-binding assay [gene.mie-u.ac.jp]
- 5. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 6. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Wnt Reporter Activity Assay [bio-protocol.org]
- 14. resources.amsbio.com [resources.amsbio.com]
The Modulation of Sphingosine-1-Phosphate Levels by SKI II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which the small molecule inhibitor SKI II modulates the levels of the bioactive signaling lipid, sphingosine-1-phosphate (S1P). This document details the core molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to Sphingosine-1-Phosphate and its Regulation
Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2][3] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis and degradation.[4] S1P is generated through the phosphorylation of sphingosine, a reaction catalyzed by two isoforms of sphingosine kinase: SphK1 and SphK2.[5][6][7] Conversely, S1P is dephosphorylated back to sphingosine by S1P-specific phosphatases (SPPs) or irreversibly degraded by S1P lyase (SPL).[1][5][6][8] The distinct subcellular localizations of these enzymes play a crucial role in compartmentalizing S1P signaling.[5][9][10] SphK1 is predominantly found in the cytoplasm and translocates to the plasma membrane upon activation, while SphK2 is localized to the nucleus, endoplasmic reticulum, and mitochondria.[2][5][11]
This compound: A Modulator of Sphingosine Kinase Activity
This compound is a non-lipid small molecule inhibitor that targets both SphK1 and SphK2.[12][13] It acts as a non-ATP-competitive inhibitor, meaning it does not compete with ATP for binding to the kinase.[14][15] By inhibiting the activity of SphK1 and SphK2, this compound directly curtails the production of S1P from sphingosine.[12] Some studies have also suggested that this compound can induce the lysosomal and/or proteasomal degradation of SphK1, further reducing the cellular capacity for S1P synthesis.[12][13] The primary and well-documented effect of this compound is the reduction of cellular and plasma S1P levels.[12][16]
Quantitative Data on this compound Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound against sphingosine kinases and its effects on cell proliferation in various cancer cell lines.
| Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| SphK1 | 78 | - | - | [13] |
| SphK2 | 45 | - | - | [13] |
| Endogenous SphK (in JC cells) | 12 | JC (mammary carcinoma) | - | [14][15] |
| - | - | T-24 (bladder carcinoma) | 4.6 | [14] |
| - | - | MCF-7 (breast adenocarcinoma) | 1.2 | [14] |
| - | - | MCF-7/VP (doxorubicin-resistant breast cancer) | 0.9 | [14] |
| - | - | NCI/ADR-RES (doxorubicin-resistant ovarian cancer) | 1.3 | [14] |
Signaling Pathways Modulated by this compound
By reducing S1P levels, this compound impacts a range of downstream signaling pathways that are dependent on S1P. S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[5][7][17] These receptors, in turn, couple to various G proteins to initiate downstream signaling cascades that regulate cell survival, proliferation, migration, and inflammation.[4][7]
Below is a diagram illustrating the central role of SphK2 in S1P metabolism and the primary mechanism of action for this compound.
Caption: this compound inhibits SphK2, blocking S1P synthesis.
The inhibition of S1P production by this compound can lead to an accumulation of sphingosine and ceramide, lipids that are often associated with pro-apoptotic and anti-proliferative cellular responses. The reduction in S1P also attenuates signaling through S1P receptors, which can impact cell survival and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on S1P levels and sphingosine kinase activity.
Sphingosine Kinase Activity Assay
This protocol is adapted from methodologies described for measuring SphK activity in cell lysates.[18][19][20][21]
Objective: To measure the enzymatic activity of SphK in the presence or absence of this compound.
Materials:
-
Cell lysate containing SphK
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 10 mM MgCl2, 100 mM KCl (for SphK2), protease and phosphatase inhibitors.[19]
-
Substrate: D-erythro-sphingosine
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound inhibitor solution
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Set up the kinase reaction by mixing the cell lysate (containing 5-20 µg of protein) with the reaction buffer.
-
Add the sphingosine substrate (typically 5-50 µM).
-
Add the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding ATP (e.g., 10 µM [γ-³²P]ATP).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
For radioactive assay:
-
Stop the reaction by placing the tubes on ice.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity bound to the paper using a scintillation counter. The amount of radioactivity is proportional to the amount of S1P produced.
-
-
For non-radioactive assay (e.g., ADP-Glo™):
-
Stop the kinase reaction according to the manufacturer's instructions.
-
Add the ADP-Glo™ reagent to convert the ADP produced to ATP.
-
Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Measurement of Intracellular S1P Levels by LC-MS/MS
This protocol is a generalized procedure based on lipidomics methodologies.[19][22]
Objective: To quantify the mass of S1P in cells following treatment with this compound.
Materials:
-
Cultured cells
-
This compound inhibitor solution
-
Internal standard (e.g., C17-S1P)
-
Methanol, Chloroform
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.
-
Harvest the cells and add a known amount of the internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer method. Briefly, add a mixture of chloroform and methanol to the cell pellet to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. The lipids are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM).
-
Calculate the amount of S1P in the sample by comparing its peak area to that of the internal standard.
Workflow for Assessing the Cellular Effects of this compound
The following diagram outlines a typical experimental workflow to characterize the impact of this compound on cellular S1P signaling.
Caption: Workflow for this compound cellular characterization.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of SphK1, SphK2, and S1P in cellular physiology and pathology. By directly inhibiting the enzymatic activity of sphingosine kinases, this compound effectively reduces the cellular production of S1P. This modulation of S1P levels has profound effects on a multitude of downstream signaling pathways, influencing cell fate decisions such as proliferation and apoptosis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the intricate mechanisms of S1P signaling and to explore the therapeutic potential of targeting this pathway in various diseases.
References
- 1. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Role of sphingosine kinase localization in sphingolipid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine kinase localization in the control of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 12. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]
- 16. SKI-II--a sphingosine kinase 1 inhibitor--exacerbates atherosclerosis in low-density lipoprotein receptor-deficient (LDL-R-/-) mice on high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systemic distribution, subcellular localization and differential expression of sphingosine-1-phosphate receptors in benign and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SPHK 2 [1-654] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 19. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Effects of SKI II Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SKI II, a potent sphingosine kinase (SK) inhibitor. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its administration and evaluation. Furthermore, this guide includes visualizations of the core signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions.
Core Concepts: Mechanism of Action
This compound is a synthetic, orally active inhibitor of sphingosine kinases 1 and 2 (SK1 and SK2), enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting these kinases, this compound effectively reduces the levels of S1P, a molecule implicated in a variety of cellular processes including proliferation, survival, and migration. Notably, this compound has been shown to induce the lysosomal and/or proteasomal degradation of SK1.[1] The antitumor effects of this compound are attributed to its ability to shift the cellular sphingolipid balance, decreasing the pro-survival S1P and potentially increasing pro-apoptotic sphingolipids like ceramide.
Quantitative Data Summary
The in vivo efficacy of this compound has been demonstrated in various preclinical models, primarily focusing on its anti-cancer and radioprotective properties. The following tables summarize the key quantitative findings from these studies.
| Animal Model | Cancer Type | Administration Route & Dosage | Treatment Schedule | Key Findings |
| BALB/c Mice | JC Mammary Adenocarcinoma | Intraperitoneal (IP) | 50 mg/kg, daily, 3 days a week for 16 weeks | 65% inhibition of tumor growth from the start of treatment; no observed toxicity or weight loss.[1] |
| BALB/c Mice | JC Mammary Adenocarcinoma | Oral (PO) | 100 mg/kg, every other day | 79% inhibition of tumor growth from the start of treatment; significant antitumor activity observed as early as day 5. |
| LDL-R-/- Mice | Not Applicable (S1P reduction study) | Intraperitoneal (IP) | 50 mg/kg, single administration | ~40% reduction in plasma S1P levels, with the maximum effect observed 12 hours after injection.[1] |
| C57BL/6 Mice | Not Applicable (Radiation protection study) | Intraperitoneal (IP) | Single dose, 2 hours before 7.5 Gy irradiation | 75% survival rate in the this compound-treated group. |
| Parameter | Animal Model | Dosage and Administration | Measurement Timepoint | Result |
| Plasma S1P Levels | LDL-R-/- Mice | 50 mg/kg IP, 3 times a week for 16 weeks | 72 hours after the last injection | This compound-treated group: 266 ± 18 ng/mL; Control group: 328 ± 30 ng/mL.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Preparation of this compound for In Vivo Administration
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility and bioavailability. For this compound, a common method involves creating a stock solution in an organic solvent, followed by dilution in a vehicle suitable for injection or oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH2O) or saline
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 61 mg/mL stock solution can be prepared.[2] It is crucial to use fresh, moisture-free DMSO to ensure optimal solubility.[2]
-
Working Solution for Injection/Gavage:
-
To prepare a 1 mL working solution, start with 50 µL of the 61 mg/mL this compound stock solution in DMSO.[2]
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[2]
-
Finally, add 500 µL of sterile ddH2O or saline to bring the total volume to 1 mL.[2]
-
This solution should be prepared fresh on the day of use for optimal results.[2]
-
In Vivo Administration Protocols
a) Intraperitoneal (IP) Injection in Mice:
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
b) Oral Gavage in Mice:
Materials:
-
Prepared this compound working solution
-
Sterile 1 mL syringes
-
Appropriately sized, flexible oral gavage needles (e.g., 20-22 gauge for adult mice)
Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.
-
Administration: Once the needle is correctly positioned, slowly administer the this compound solution.
-
Post-administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Assessment of In Vivo Effects
a) Tumor Volume Measurement:
Materials:
-
Calipers
Procedure:
-
Measure the longest (length, L) and shortest (width, W) diameters of the subcutaneous tumor using calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Measurements should be taken at regular intervals (e.g., every 2-3 days) to monitor tumor growth over time.
b) Quantification of Plasma Sphingosine-1-Phosphate (S1P):
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate quantification of S1P in plasma.
General Procedure:
-
Sample Collection: Collect blood samples from animals into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Protein Precipitation and Lipid Extraction: Precipitate proteins and extract lipids from the plasma sample, often using organic solvents like methanol.
-
LC-MS/MS Analysis: Analyze the extracted lipid fraction using an LC-MS/MS system. S1P is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.
-
Data Analysis: Use a standard curve with known concentrations of S1P to accurately determine the concentration in the plasma samples.
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Sphingosine Kinase Pathway Inhibition
References
SKI II as a Chemical Probe in Cancer Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI II, chemically known as 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, is a pivotal chemical probe in the field of cancer research. It functions as a dual inhibitor of sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2), enzymes that are critical in regulating the cellular balance of sphingolipids. The dysregulation of sphingolipid metabolism is a hallmark of many cancers, making this compound an invaluable tool for interrogating these pathways and exploring potential therapeutic strategies.
Sphingosine kinases catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation, survival, migration, and angiogenesis. In contrast, its precursor, ceramide, is generally associated with pro-apoptotic and anti-proliferative effects. By inhibiting SK1 and SK2, this compound effectively lowers the intracellular levels of the pro-survival S1P, thereby shifting the balance towards the pro-apoptotic ceramide, which can induce cell growth arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of this compound, its mechanism of action, its effects on cancer cell signaling, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of both SK1 and SK2.[1] Its primary mechanism involves the direct inhibition of these kinases, leading to a reduction in the production of S1P.[2] This alteration in the sphingolipid rheostat is a key driver of its anti-cancer effects.
Beyond its primary targets, this compound has been shown to have off-target effects, most notably the inhibition of dihydroceramide desaturase 1 (DES1).[3][4] DES1 is responsible for converting dihydroceramide to ceramide. Inhibition of this enzyme can lead to the accumulation of dihydrosphingolipids, which has been associated with the induction of oxidative and endoplasmic reticulum stress, and ultimately, caspase-independent cell death.[4][5] Furthermore, in some cancer models, this compound has been found to antagonize the estrogen receptor and reduce the expression of the androgen receptor, suggesting a broader spectrum of activity.[2]
A notable aspect of this compound's mechanism is its ability to induce the lysosomal and/or proteasomal degradation of SK1, leading to an irreversible inhibition of this isoform.[6] This multi-faceted mechanism of action, encompassing both direct enzyme inhibition and protein degradation, contributes to its potent anti-cancer properties.
Signaling Pathways Modulated by this compound
The inhibition of sphingosine kinases by this compound has profound effects on multiple downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Sphingolipid Metabolism Pathway
The central role of this compound is its direct intervention in the sphingolipid metabolic pathway. By blocking the conversion of sphingosine to S1P, it disrupts the balance between pro-apoptotic and pro-survival sphingolipids.
Downstream Effector Pathways
By reducing S1P levels, this compound influences a variety of signaling cascades that are often dysregulated in cancer.
-
Proliferation and Survival Pathways : S1P is known to activate downstream signaling pathways that promote cell proliferation and survival, such as the MAPK (ERK1/2) and PI3K/Akt pathways.[7] By depleting S1P, this compound can lead to the dephosphorylation and inactivation of key components of these pathways, thereby inhibiting cell growth and inducing apoptosis.[7]
-
NF-κB Signaling : S1P can activate the transcription factor NF-κB, which is a critical regulator of inflammation, immunity, and cell survival.[2][8] Inhibition of SKs by this compound can suppress NF-κB activation, contributing to its anti-tumor effects.[8]
-
Wnt/β-catenin Pathway : In some contexts, this compound has been shown to inhibit cell proliferation by suppressing the Wnt/β-catenin signaling pathway.[6]
Quantitative Data
The inhibitory potency of this compound has been characterized across various cancer cell lines and against the purified sphingosine kinase isoforms.
Table 1: Inhibitory Potency of this compound against Sphingosine Kinase Isoforms
| Target | Inhibition Constant (Ki) / IC50 | Reference |
| Sphingosine Kinase (general) | IC50: 0.5 µM | [1][9] |
| SK1 | Ki: 16 µM | [3] |
| SK1 | IC50: 78 µM | [6] |
| SK2 | Ki: 8 µM | [3] |
| SK2 | IC50: 45 µM | [6] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| T-24 | Bladder Cancer | 4.6 µM | [1][9] |
| MCF-7 | Breast Cancer | 1.2 µM | [1][9] |
| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 µM | [1][9] |
| NCI/ADR | Doxorubicin-resistant Breast Cancer | 1.3 µM | [1][9] |
| MDA-MB-231 | Breast Cancer | Not specified (potent inhibition) | [1][9] |
| MDA-MB-468 | Breast Cancer | Low micromolar | [7] |
| MDA-MB-361 | Breast Cancer | Low micromolar | [7] |
| JC | Mammary Adenocarcinoma | IC50 for S1P formation: 12 µM | [1][9] |
| SGC7901/DDP | Gastric Carcinoma | Synergistic effect at 1.25 µM with DDP | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a chemical probe.
In Vitro Sphingosine Kinase Assay
This protocol is adapted from a medium-throughput assay for screening SK inhibitors.[1]
Objective: To determine the direct inhibitory effect of this compound on recombinant human sphingosine kinase activity.
Materials:
-
Purified GST-SK fusion protein (5 µg)
-
[3-3H]sphingosine (radiolabeled substrate)
-
Sphingosine (unlabeled substrate)
-
ATP (1 mM)
-
Magnesium chloride (1 mM)
-
Assay buffer: 20 mM Tris HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM zinc chloride, 1 mM sodium orthovanadate, 15 mM sodium fluoride, and 0.5 mM 4-deoxypyridoxine
-
This compound (test compound) dissolved in DMSO
-
Concentrated ammonium hydroxide
-
Chloroform:methanol (2:1)
-
Scintillation vials and scintillation counter
Procedure:
-
Combine 5 µg of purified GST-SK fusion protein with 12 nM sphingosine, containing a 100-fold dilution of [3-3H]sphingosine.
-
Add 1 mM ATP, 1 mM magnesium chloride, and bring the total volume to 200 µL with assay buffer.
-
Add this compound at various concentrations (typically 10-25 µM) or DMSO as a vehicle control.
-
Incubate the reaction mixture for 30 minutes at 25°C with shaking.
-
Terminate the reaction by adding 50 µL of concentrated ammonium hydroxide.
-
Extract the mixture with chloroform:methanol (2:1).
-
Transfer the aqueous phase to a scintillation vial.
-
Quantify the amount of [3H]S1P formed using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is based on the methodology used to assess the anti-proliferative effects of this compound on various cancer cell lines.[9]
Objective: To measure the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., T-24, MCF-7)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Plate cells in 96-well plates at approximately 15% confluency and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol is a generalized representation based on in vivo studies with this compound.[6][9]
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Materials:
-
Immunocompromised or syngeneic mice (e.g., Balb/c)
-
Cancer cells for tumor implantation (e.g., JC mammary adenocarcinoma cells)
-
This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via the chosen route (i.p. or p.o.) on a predetermined schedule (e.g., daily or every other day).
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth rates between the this compound-treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
This compound is a well-characterized and potent chemical probe for the study of sphingolipid metabolism and signaling in cancer. Its dual inhibitory action on SK1 and SK2, coupled with its ability to induce SK1 degradation and its off-target effects on DES1, provides a powerful tool to dissect the complex roles of sphingolipids in tumorigenesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors. As our understanding of the intricacies of sphingolipid signaling in cancer continues to grow, chemical probes like this compound will remain indispensable for the validation of new therapeutic targets and the development of novel anti-cancer strategies.
References
- 1. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Datasheet [selleckchem.com]
SKI II Activation of the Nrf2 Signaling Pathway: A Technical Guide
Executive Summary: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation. The sphingosine kinase inhibitor SKI II has been identified as a novel, potent activator of the Nrf2 signaling pathway. This activation is noteworthy as it occurs independently of sphingosine kinase inhibition. The primary mechanism involves this compound inducing the formation of an inactive Keap1 dimer, which prevents the degradation of Nrf2.[1][2][3] This stabilization allows Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of a suite of antioxidant and cytoprotective genes, such as HO-1, NQO1, and GCLM.[1][3] This guide provides an in-depth overview of this mechanism, supported by quantitative data and detailed experimental protocols for researchers in drug development and related scientific fields.
The Canonical Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4] In unstressed, or basal, conditions, two molecules of Keap1 bind to a single Nrf2 molecule, forming a complex that includes Cullin 3 (Cul3), a component of an E3 ubiquitin ligase complex.[2][5] This interaction leads to the continuous ubiquitination and subsequent degradation of Nrf2 by the proteasome, maintaining low intracellular levels of the transcription factor.[6]
When cells are exposed to oxidative stress, reactive electrophiles modify critical cysteine residues on Keap1.[2][5] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[7] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[7] This binding initiates the transcription of a broad array of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM), thereby restoring cellular redox homeostasis.[1][7]
This compound: A Novel Keap1-Targeting Nrf2 Activator
This compound, or 2-(p-hydroxyanilino)-4-(p-chlorophenyl) thiazole, is well-documented as an inhibitor of sphingosine kinases 1 and 2.[1] However, research has revealed a significant, alternative function: this compound potently activates the Nrf2 pathway. Crucially, this activation is independent of its effects on sphingosine kinase.[1][2][3] Studies have shown that inhibiting ceramide synthase, which would prevent the buildup of ceramide following sphingosine kinase inhibition, does not affect the this compound-induced accumulation of Nrf2 protein.[1] This indicates that the mechanism of Nrf2 activation by this compound is distinct from its established role in lipid signaling.
Mechanism of this compound-Mediated Nrf2 Activation
The activation of Nrf2 by this compound does not follow the classical pathway of direct cysteine modification by an electrophile. Instead, it employs a unique mechanism centered on altering the quaternary structure of Keap1.
Induction of Keap1 Dimerization
The core mechanism of this compound action is the induction of Keap1 dimerization.[1] Treatment with this compound leads to a progressive loss of the functional monomeric form of Keap1 (approximately 69 kDa) and a corresponding increase in a high-molecular-weight dimer (approximately 140 kDa).[1] This dimer is resistant to reducing conditions during SDS-PAGE analysis, suggesting the formation of a stable, likely covalent, bond.[1] This dimerization renders Keap1 inactive, preventing it from binding to Nrf2 and mediating its degradation.[1][2]
Nrf2 Stabilization and Nuclear Accumulation
By inducing the formation of inactive Keap1 dimers, this compound effectively removes the primary negative regulator of Nrf2.[1] This impairment of Keap1 function leads to a significant stabilization of Nrf2 protein, an increased half-life, and its subsequent accumulation in the nucleus.[1] This sustained nuclear presence of Nrf2 allows for prolonged binding to AREs and a robust transcriptional activation of its downstream cytoprotective target genes.[1]
Quantitative Data on this compound-Induced Nrf2 Activation
The effects of this compound on the Nrf2 pathway have been quantified in various cellular and in vivo models. The following tables summarize key findings.
Table 1: Effect of this compound on Nrf2 Protein Levels in BEAS2B Cells
| Treatment | Duration | Nuclear Nrf2 Level (Fold Change vs. Baseline) | Citation |
|---|
| this compound (1 µM) | 2 hours | ~9 |[1] |
Table 2: Induction of Nrf2 Target Gene Expression by this compound
| Model System | Treatment | Target Gene | Outcome | Citation |
|---|---|---|---|---|
| BEAS2B Cells | This compound | HO-1, NQO1, GCLM | Enhanced protein expression | [1][2][3] |
| Primary Human Bronchial Epithelial Cells | This compound | HO-1, NQO1, GCLM | Enhanced protein expression | [1][2][3] |
| Mice (in vivo) | Intranasal this compound | Nrf2, HO-1, NQO1, GCLM | Elevated protein levels in lung homogenates |[1][2] |
Table 3: In Vivo Efficacy of this compound in Cigarette Smoke-Exposed Mice
| Parameter Measured | Effect of this compound Treatment | Citation |
|---|---|---|
| Oxidative Stress | Reduced | [2][3] |
| Macrophage Infiltration | Reduced | [2][3] |
| Neutrophil Infiltration | Reduced | [2][3] |
| Inflammatory Markers | Reduced |[2][3] |
Key Experimental Protocols
The investigation of this compound's effect on the Nrf2 pathway utilizes several core molecular biology techniques.
Western Blotting for Nrf2 and Keap1 Dimerization
This technique is used to quantify changes in protein levels of Nrf2 and to visualize the monomeric and dimeric forms of Keap1.
-
Cell Lysis and Fractionation: Cells are treated with this compound for the desired time. Cytoplasmic and nuclear fractions are isolated using a nuclear extraction kit to analyze Nrf2 translocation.
-
Protein Quantification: Protein concentration in lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Lysates are mixed with Laemmli buffer. To visualize the Keap1 dimer, samples should be run under non-reducing conditions (without β-mercaptoethanol or DTT). Samples are separated on a polyacrylamide gel.
-
Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies (e.g., anti-Nrf2, anti-Keap1). A loading control antibody (e.g., anti-TBP for nuclear fractions, anti-GAPDH for cytoplasmic) is used to normalize results.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification.
ARE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.[5][8]
-
Principle: Cells are transfected with a reporter plasmid containing multiple copies of the ARE sequence upstream of a firefly luciferase gene.[9][10] Activation of Nrf2 leads to its binding to the AREs and subsequent expression of luciferase.
-
Procedure:
-
Cells (e.g., HEK293 or HepG2) are seeded in a multi-well plate.
-
Cells are transfected with the ARE-luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency.
-
After 24-48 hours, cells are treated with various concentrations of this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Following incubation, cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of luciferin substrate. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to confirm the direct binding of Nrf2 to the promoter regions of its target genes in vivo.[11]
-
Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and a specific antibody is used to immunoprecipitate the target protein (Nrf2) along with its bound DNA. The DNA is then purified and analyzed.[12]
-
Procedure:
-
Cross-linking: Cells treated with this compound are incubated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an anti-Nrf2 antibody (or a control IgG). Protein A/G beads are used to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and proteins are digested with proteinase K. The DNA is then purified.
-
Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers designed to amplify the ARE-containing promoter regions of known Nrf2 target genes (e.g., NQO1, GCLM). Enrichment is calculated relative to the input and the IgG control.
-
Conclusion and Future Directions
This compound represents a novel class of Nrf2 activators that function by inducing the dimerization and subsequent inactivation of Keap1.[1] This mechanism, which is independent of this compound's role as a sphingosine kinase inhibitor, leads to the robust stabilization and nuclear accumulation of Nrf2, culminating in the enhanced expression of antioxidant and cytoprotective genes.[1][2] The efficacy of this compound in cellular and preclinical models of oxidative stress, such as cigarette smoke-induced lung inflammation, highlights its therapeutic potential for diseases characterized by impaired Nrf2 signaling, including Chronic Obstructive Pulmonary Disease (COPD).[1][2][3]
Future research should focus on elucidating the precise molecular interactions that lead to this compound-induced Keap1 dimerization. Identifying the specific derivative or structural feature of this compound responsible for this effect could pave the way for the design of a new generation of more potent and selective Nrf2 activators. Further in vivo studies are warranted to explore the pharmacokinetics, safety profile, and therapeutic efficacy of this compound in a broader range of oxidative stress-related diseases.
References
- 1. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers | PLOS One [journals.plos.org]
- 3. Activation of transcription factor Nrf2 signalling by the sphingosine kinase inhibitor SKI-II is mediated by the formation of Keap1 dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of transcription factor Nrf2 in skin cells metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. signosisinc.com [signosisinc.com]
- 10. signosisinc.com [signosisinc.com]
- 11. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sphingosine Kinase 2 in Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a formidable obstacle in the successful treatment of cancer, leading to relapse and metastasis.[1] Emerging evidence has implicated aberrant sphingolipid metabolism as a critical mediator of this resistance.[2][3] At the heart of this pathway lies sphingosine kinase (SK), an enzyme responsible for the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival and anti-apoptotic sphingosine-1-phosphate (S1P).[2][4] Of the two isoforms, Sphingosine Kinase 2 (SKI II or SphK2), has garnered significant attention for its complex and often contradictory role in cancer biology and chemoresistance.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which this compound contributes to chemoresistance, offering detailed experimental protocols and data to aid researchers in this critical field.
While some studies have suggested that overexpression of this compound can suppress cell growth and induce apoptosis, a growing body of evidence points towards its role in promoting cell proliferation and tumor progression.[2] This guide will focus on the latter, detailing the pathways through which this compound and its product, S1P, contribute to the chemoresistant phenotype.
Core Mechanism of this compound in Chemoresistance
The primary mechanism by which this compound is thought to mediate chemoresistance is through the generation of S1P.[4] S1P can then act both intracellularly as a signaling molecule and extracellularly by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface.[4] This signaling cascade can activate downstream pathways that promote cell survival, inhibit apoptosis, and enhance the efflux of chemotherapeutic drugs.
Hypoxia, a common feature of the tumor microenvironment, has been shown to enhance this compound activity, leading to increased S1P production and secretion. This, in turn, promotes chemoresistance in cancer cells.[5]
Quantitative Data on this compound Inhibition
The development of selective this compound inhibitors has been instrumental in elucidating its role in chemoresistance. The following tables summarize the inhibitory concentrations (IC50) of two key inhibitors, ABC294640 and SKI-II, in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| ABC294640 | MDA-MB-231 | Breast Cancer | ~26 | [3] |
| ABC294640 | Hep-G2 | Liver Cancer | ~6 | [1] |
| ABC294640 | HT-29 | Colon Cancer | ~48 | [1] |
| ABC294640 | A-498 | Kidney Cancer | N/A | [3] |
| ABC294640 | Caco-2 | Colon Cancer | N/A | [3] |
| ABC294640 | 1025LU | Lung Cancer | N/A | [3] |
Table 1: IC50 Values for the this compound Inhibitor ABC294640 in Various Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKI-II | T-24 | Bladder Cancer | 4.6 | [6] |
| SKI-II | MCF-7 | Breast Cancer | 1.2 | [6] |
| SKI-II | MCF-7/VP | Doxorubicin-Resistant Breast Cancer | 0.9 | [6] |
| SKI-II | NCI/ADR | Doxorubicin-Resistant Breast Cancer | 1.3 | [6] |
| SKI-II | SGC7901/DDP | Cisplatin-Resistant Gastric Cancer | N/A (synergistic effect at 1.25 µM) | [4] |
| SKI-II | JC | Mammary Adenocarcinoma | 12 | [6] |
Table 2: IC50 Values for the this compound Inhibitor SKI-II in Various Cancer Cell Lines, Including Chemoresistant Strains.
Key Signaling Pathways
This compound-mediated chemoresistance is driven by the activation of several downstream signaling pathways, most notably the MAPK/ERK and NF-κB pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. Activation of this pathway by this compound/S1P signaling can protect cancer cells from chemotherapy-induced apoptosis.
Caption: this compound-MAPK/ERK signaling pathway in chemoresistance.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is another critical survival pathway that can be activated by this compound/S1P signaling. NF-κB activation leads to the transcription of anti-apoptotic genes, further contributing to chemoresistance.
Caption: this compound-NF-κB signaling pathway promoting chemoresistance.
Experimental Protocols
siRNA-Mediated Knockdown of this compound
This protocol describes the transient knockdown of this compound expression in cancer cell lines using small interfering RNA (siRNA).
Materials:
-
This compound specific siRNA duplexes and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete growth medium (antibiotic-free)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[2]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of this compound siRNA or control siRNA into 100 µl of Opti-MEM I medium (Solution A).[2]
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM I medium (Solution B).[2]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complex formation.[2]
-
-
Transfection:
-
Wash the cells once with 2 ml of Opti-MEM I medium.
-
Add 0.8 ml of Opti-MEM I medium to the siRNA-lipid complex mixture.
-
Aspirate the wash medium from the cells and add the 1 ml of the final siRNA-lipid complex mixture to each well.
-
Incubate the cells for 5-7 hours at 37°C.[2]
-
-
Post-Transfection:
-
Add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before proceeding with downstream assays. Knockdown efficiency should be confirmed by Western blot or qRT-PCR.
-
Western Blot Analysis for this compound and Downstream Targets
This protocol outlines the detection of this compound, phosphorylated ERK (p-ERK), and total ERK protein levels by Western blotting.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SKI II, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 20 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with chemotherapeutic agents, with or without this compound inhibition.
Materials:
-
6-well tissue culture plates
-
Complete growth medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a low, known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic drug, with or without the this compound inhibitor. Include untreated and inhibitor-only controls.
-
-
Incubation:
-
Incubate the plates for 7-14 days at 37°C in a CO2 incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Aspirate the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: SF = (number of colonies formed after treatment) / (number of cells seeded x PE/100).
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the role of this compound in chemoresistance.
Caption: A typical experimental workflow for studying this compound in chemoresistance.
Conclusion
Sphingosine Kinase 2 plays a significant, albeit complex, role in the development of chemoresistance in various cancers. By generating the pro-survival lipid S1P, this compound activates downstream signaling pathways such as MAPK/ERK and NF-κB, which in turn inhibit apoptosis and promote cell survival in the presence of chemotherapeutic agents. The use of selective this compound inhibitors and gene knockdown techniques has proven invaluable in dissecting these mechanisms and has highlighted this compound as a promising therapeutic target to overcome chemoresistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted role of this compound and to develop novel strategies to sensitize cancer cells to conventional therapies.
References
- 1. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arigobio.com [arigobio.com]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for SKI II in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and preparation of the sphingosine kinase inhibitor SKI II in Dimethyl Sulfoxide (DMSO). It includes quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation
Solubility of this compound in DMSO
| Compound | Solvent | Solubility | Molar Concentration (at max solubility) |
| This compound | DMSO | 25 mg/mL | ~72.3 mM |
Note: The molar mass of this compound (C₁₅H₁₁ClN₂OS) is 346.8 g/mol .
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 346.8 g/mol
-
Mass (mg) = 3.468 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.468 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Quality Control:
-
Ensure the DMSO used is of high purity and anhydrous, as water content can affect compound solubility and stability.
-
Visually confirm the complete dissolution of the this compound powder before use.
Dilution of this compound Stock Solution for Cell-Based Assays
This protocol provides a general guideline for diluting the 10 mM this compound stock solution to a final working concentration for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Determine the final desired concentration of this compound in your experiment (e.g., 10 µM).
-
Calculate the required volume of the 10 mM stock solution.
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM)
-
V₁ = Volume of stock solution to be added
-
C₂ = Final concentration (e.g., 0.010 mM)
-
V₂ = Final volume of cell culture medium
-
-
For a final volume of 1 mL:
-
V₁ = (0.010 mM * 1 mL) / 10 mM = 0.001 mL or 1 µL
-
-
-
Prepare a serial dilution if very low final concentrations are required to ensure accurate pipetting.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or swirling before adding to the cells.
-
Include a vehicle control in your experiment by adding the same volume of DMSO to the cell culture medium without the inhibitor.
Visualizations
Experimental Workflow: Preparation of this compound Stock Solution
Application Note & Protocol: Preparation of SKI II Stock Solutions for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: SKI II (Sphingosine Kinase Inhibitor II) is a selective, non-ATP-competitive inhibitor of sphingosine kinases (SphK), with activity against both SphK1 and SphK2 isoforms.[1][2][3] Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[4][5] S1P is a key signaling lipid that regulates numerous cellular processes, including cell proliferation, survival, migration, and inflammation. By inhibiting SphK, this compound effectively reduces the levels of pro-survival S1P, leading to the induction of apoptosis and suppression of tumor growth, making it a valuable tool for cancer research and drug development.[1][4] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for experimental applications.
This compound Quantitative Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | References |
| IUPAC Name | 4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
| Synonyms | SphK-I2, SKI-II | [6][7] |
| CAS Number | 312636-16-1 | [6][7][8] |
| Molecular Formula | C₁₅H₁₁ClN₂OS | [6][7][8] |
| Molecular Weight | 302.78 g/mol | [6][7][8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [6][7][9] |
| Max Solubility (DMSO) | ≥ 40 mg/mL (approx. 132 mM) | [6] |
| IC₅₀ Value | ~0.5 µM for SphK | [6][8][10] |
Experimental Protocols
Required Materials and Equipment
-
This compound powder (CAS 312636-16-1)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO is an excellent solvent that can readily penetrate the skin, potentially carrying dissolved compounds with it.[11] Avoid direct contact with the skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and handling information.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing 1 mL of a 10 mM stock solution in DMSO. Adjust volumes as necessary for your experimental needs.
Step 1: Calculation To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (MW = 302.78 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (L) × MW ( g/mol )
-
Calculation: Mass (mg) = 10 mmol/L × 0.001 L × 302.78 g/mol = 3.0278 mg
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out approximately 3.03 mg of this compound powder directly into the tube. Record the exact mass.
Step 3: Dissolution
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the weighed this compound powder.
-
Close the cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, sonication for 5-10 minutes may be helpful.[6]
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[6][10] The powdered form of this compound can be stored at -20°C for up to 3 years.[6]
-
Note: Some sources suggest the compound is unstable in solution and recommend that it be freshly prepared for optimal results.[3]
-
Protocol for Preparing Working Solutions
For cell-based assays or other experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into your experimental medium to achieve the desired final concentration.
-
Example: To make a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
-
Crucial: Prepare a vehicle control using the same final concentration of DMSO as in your experimental samples. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.
-
Use the working solution immediately after preparation.[9]
Diagrams and Workflows
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the standard procedure for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action in the Sphingolipid Pathway
This diagram illustrates the role of Sphingosine Kinase (SphK) and its inhibition by this compound.
Caption: this compound inhibits SphK, blocking S1P production.
References
- 1. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application of SKI II in Glioblastoma Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The sphingolipid metabolism pathway has emerged as a critical regulator of cancer cell survival and proliferation, making it a promising target for novel therapeutic strategies. Sphingosine kinase (SK), an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), is overexpressed in glioblastoma. This leads to an imbalance in the sphingolipid rheostat, favoring the pro-survival and pro-proliferative effects of S1P over the pro-apoptotic functions of ceramide.
SKI II (Sphingosine Kinase Inhibitor II) is a small molecule inhibitor that has garnered significant interest for its potential application in glioblastoma therapy. It functions as a dual inhibitor, targeting both sphingosine kinase (SK) and dihydroceramide desaturase 1 (DES1), the enzyme that converts dihydroceramide to ceramide. This dual inhibition leads to a depletion of the pro-survival molecule S1P and an accumulation of pro-apoptotic dihydroceramides, thereby promoting cancer cell death. This application note provides a comprehensive overview of the use of this compound in glioblastoma cell lines, including its mechanism of action, effects on key signaling pathways, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects in glioblastoma cells through a multi-faceted mechanism primarily centered on the modulation of sphingolipid metabolism. In glioblastoma tissues, there is a notable dysregulation of this metabolism, with high levels of the pro-survival lipid S1P and low levels of the pro-apoptotic lipid ceramide[1][2][3]. This compound directly counteracts this by inhibiting two key enzymes:
-
Sphingosine Kinase (SK): this compound is a non-ATP-competitive inhibitor of sphingosine kinase, with a reported IC50 of 0.5 µM for the enzyme itself. By inhibiting SK, this compound prevents the conversion of sphingosine to S1P, thereby reducing the intracellular and extracellular pool of this pro-survival signaling molecule.
-
Dihydroceramide Desaturase 1 (DES1): this compound also inhibits DES1, the enzyme responsible for the final step in the de novo synthesis of ceramides. This inhibition leads to the accumulation of dihydroceramides, which have been shown to induce cell stress, autophagy, and apoptosis in glioblastoma cells.
The combined effect of S1P depletion and dihydroceramide accumulation shifts the sphingolipid balance towards a pro-death state within the glioblastoma cells.
Key Applications in Glioblastoma Research
Induction of Apoptosis and Cell Death
This compound has been demonstrated to induce apoptosis in various glioblastoma cell lines. This can occur through both caspase-dependent and caspase-independent pathways[4]. The accumulation of dihydroceramides contributes to endoplasmic reticulum (ER) stress and oxidative stress, which are potent triggers of apoptosis. Furthermore, the reduction in S1P levels disrupts the pro-survival signaling that is often hyperactive in glioblastoma. Studies have shown that treatment with this compound leads to a significant increase in the percentage of apoptotic cells, as measured by Annexin V and Propidium Iodide (PI) staining.
Inhibition of Cell Proliferation and Viability
By altering the sphingolipid rheostat, this compound effectively inhibits the proliferation of glioblastoma cells. The reduction in S1P, a potent mitogen, coupled with the induction of apoptosis, leads to a dose-dependent decrease in cell viability. The anti-proliferative effects of this compound have been observed in various glioblastoma cell lines, including U87, LN229, and patient-derived glioblastoma stem-like cells (GSCs)[1][2].
Cell Cycle Arrest
This compound treatment can induce cell cycle arrest in glioblastoma cells, further contributing to its anti-proliferative effects. The disruption of key signaling pathways downstream of S1P can lead to the arrest of cells in the G1 or G2/M phase of the cell cycle, preventing them from progressing through cell division[1].
Synergy with Temozolomide (TMZ)
A significant area of investigation is the synergistic effect of this compound with the standard-of-care chemotherapeutic agent for glioblastoma, temozolomide (TMZ). Glioblastoma cells often develop resistance to TMZ, a major clinical challenge. This compound has been shown to overcome this resistance, particularly under hypoxic conditions which are prevalent in the glioblastoma microenvironment[2]. Combination therapy of this compound and TMZ has been shown to synergistically inhibit glioblastoma cell growth and potentiate cell death[4]. For instance, a low-dose combination of 2.66 µM this compound with 48 µM TMZ has demonstrated significant synergistic effects.
Data Presentation
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | Comments |
| U87 | ~10-20 | Dose-dependent cytotoxic effect observed in clonogenic survival assays. |
| LN229 | >20 | Less sensitive to this compound compared to U87 cells in clonogenic survival assays. |
| NCH82 | Not explicitly stated | Used in combination studies, with dose-effect curves determined. |
| T98G | Not explicitly stated |
Note: IC50 values can vary depending on the assay used and the experimental conditions. The data presented here are compiled from the available literature and should be used as a reference.
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Glioblastoma Cells
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| NCH82 | This compound (2.66 µM) | ~30% (after 3-5 days) | Not specified | |
| NCH82 | This compound (2.66 µM) + TMZ (48 µM) | Significantly enhanced by ~30% after 5 days compared to single treatment | G2/M arrest is a known effect of TMZ, and this compound may potentiate this. | |
| U87 | This compound | Dose-dependent increase in apoptosis | Not specified | |
| LN229 | This compound | Dose-dependent increase in apoptosis | Not specified |
Note: The percentages of apoptosis can vary between experiments. The data provided are indicative of the observed trends.
Signaling Pathways Affected by this compound
This compound-mediated inhibition of sphingolipid metabolism has downstream consequences on critical signaling pathways that regulate glioblastoma cell survival and proliferation.
The PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling cascade that is frequently hyperactivated in glioblastoma, promoting cell survival and resistance to apoptosis. S1P is a known activator of this pathway. By reducing S1P levels, this compound can lead to a downstream reduction in the phosphorylation and activation of Akt.
The ERK Pathway
The role of this compound in modulating the ERK (Extracellular signal-regulated kinase) pathway in glioblastoma is less definitive. Some studies suggest that this compound does not significantly affect the activation of ERK1/2. However, given the complexity of signaling networks, the effect of this compound on the ERK pathway may be cell-type specific and warrants further investigation.
Experimental Protocols
Here, we provide detailed protocols for key experiments to evaluate the efficacy of this compound in glioblastoma cell lines.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density by staining total cellular protein with sulforhodamine B.
Materials:
-
Glioblastoma cell lines (e.g., U87, LN229, T98G)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Glioblastoma cells
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins like Akt.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Protocol:
-
Treat glioblastoma cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma by targeting the dysregulated sphingolipid metabolism that is characteristic of this aggressive cancer. Its ability to induce apoptosis, inhibit proliferation, and synergize with standard chemotherapy highlights its potential for further preclinical and clinical investigation. The protocols and data presented in this application note provide a valuable resource for researchers aiming to explore the utility of this compound in their glioblastoma research models. Further studies are warranted to fully elucidate its mechanism of action, identify predictive biomarkers of response, and optimize its therapeutic application in combination with other anti-cancer agents.
References
- 1. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Changes after Glioblastoma Stem Cell Irradiation: The Major Role of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKI II Treatment for Apoptosis Induction in Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder cancer remains a significant challenge in oncology, necessitating the exploration of novel therapeutic strategies. One such promising avenue involves the targeting of sphingosine kinases (SphKs), enzymes that play a crucial role in the "sphingolipid rheostat," a signaling balance that determines cell fate—survival or apoptosis. Sphingosine kinase 2 (SphK2) is frequently overexpressed in bladder cancer, contributing to tumor progression and therapeutic resistance.[1]
SKI II, a selective inhibitor of both SphK1 and SphK2, has emerged as a potent inducer of apoptosis in various cancer cell lines, including bladder cancer.[2][3][4] By inhibiting SphK, this compound disrupts the production of the pro-survival lipid, sphingosine-1-phosphate (S1P), and leads to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine. This shift in the sphingolipid balance triggers the intrinsic apoptotic pathway, making this compound a compelling candidate for anti-cancer therapy development.
These application notes provide detailed protocols for utilizing this compound to induce apoptosis in bladder cancer cell lines, methods for quantifying its effects, and an overview of the underlying signaling pathways.
Data Presentation
Quantitative Effects of this compound on Bladder Cancer Cells
The following table summarizes the available quantitative data on the efficacy of this compound in inducing apoptosis and inhibiting the proliferation of bladder cancer cell lines.
| Cell Line | IC50 (µM) | Apoptosis Induction | Key Molecular Effects | Reference |
| T-24 | 4.6 | Induces apoptosis | Decreased S1P levels | [3] |
| 5637 | Data not publicly available | Expected to induce apoptosis | Expected to show similar effects to other bladder cancer cell lines | |
| UM-UC-3 | Data not publicly available | Expected to induce apoptosis | Expected to show similar effects to other bladder cancer cell lines |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis in bladder cancer cells and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound-induced apoptosis in bladder cancer cells.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Bladder Cancer Cell Culture
-
Media: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at room temperature (or 37°C) for 2 to 3 minutes until cells detach.
-
Add 6.0 to 8.0 mL of complete growth medium to inhibit the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Dispense into new culture flasks at a subcultivation ratio of 1:2 to 1:4.
-
Change the medium every 2 to 3 days.
-
-
Media: RPMI-1640 Medium supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Remove and discard the culture medium.
-
Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+.
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Add 4.0 to 6.0 mL of complete growth medium.
-
Aspirate cells by gently pipetting.
-
Add appropriate aliquots to new culture vessels at a subcultivation ratio of 1:3 to 1:6.
-
Renew the medium 2 to 3 times per week.
-
-
Media: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin- 0.53 mM EDTA solution.
-
Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate at 37°C to facilitate detachment.
-
Add fresh complete growth medium and aspirate to create a single-cell suspension.
-
Dispense into new culture flasks.
-
This compound Treatment Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed bladder cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh complete medium containing the desired concentrations of this compound. Prepare a vehicle control with the same concentration of DMSO used in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Apoptosis Assay: Annexin V/PI Staining and Flow Cytometry
This protocol is adapted from standard Annexin V-FITC apoptosis detection kits.
-
Cell Collection: After this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This protocol is based on a colorimetric caspase-3 assay kit.
-
Cell Lysis: After this compound treatment, collect cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction:
-
Load 50-100 µg of protein from each cell lysate into a 96-well plate.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
Western Blot Analysis for Bax and Bcl-2
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic strategy for bladder cancer by targeting the sphingosine kinase pathway and inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in bladder cancer cell lines. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into potential clinical applications.
References
- 1. Down-regulation of Sphk2 suppresses bladder cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]
- 5. SPHK1 contributes to cisplatin resistance in bladder cancer cells...: Ingenta Connect [ingentaconnect.com]
- 6. Baicalein induces apoptosis via ROS-dependent activation of caspases in human bladder cancer 5637 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shikonin-induced apoptosis involves caspase-3 activity in a human bladder cancer cell line (T24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5637 Cells [cytion.com]
- 9. Compound K Induces Apoptosis of Bladder Cancer T24 Cells Via Reactive Oxygen Species-Mediated p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Sphingosine-1-Phosphate (S1P) Levels Following Treatment with Sphingosine Kinase Inhibitor II (SKI II)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate measurement of Sphingosine-1-Phosphate (S1P) levels in biological samples, specifically after treatment with the Sphingosine Kinase Inhibitor II (SKI II). Two primary methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), are described.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] S1P is generated from sphingosine through the action of sphingosine kinases (SK), primarily SK1 and SK2.[1] The S1P signaling pathway is a key regulator of immune cell trafficking and vascular integrity.[1][3] Dysregulation of the S1P pathway has been implicated in various diseases, including cancer and autoimmune disorders.[2][4]
Sphingosine Kinase Inhibitor II (this compound) is a non-ATP-competitive inhibitor of both SK1 and SK2, effectively blocking the production of S1P.[5][6] Consequently, this compound treatment is expected to lead to a dose-dependent decrease in intracellular S1P levels.[6][7] Accurate quantification of this reduction is crucial for understanding the inhibitor's efficacy and its downstream biological effects. This application note details validated protocols for measuring S1P levels in various biological matrices after this compound treatment.
S1P Signaling Pathway and Mechanism of this compound Inhibition
The "sphingolipid rheostat" refers to the cellular balance between ceramide, sphingosine, and S1P, which dictates cell fate decisions such as apoptosis and proliferation. Sphingosine, derived from ceramide, is phosphorylated by sphingosine kinases (SK1 and SK2) to form S1P.[1] S1P can then act intracellularly or be exported out of the cell to bind to one of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[3][8][9]
This compound acts by directly inhibiting the enzymatic activity of both SK1 and SK2.[5][6] This inhibition prevents the conversion of sphingosine to S1P, thereby lowering intracellular S1P concentrations and altering the balance of the sphingolipid rheostat. This reduction in S1P can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[6][10]
Caption: S1P signaling pathway and the inhibitory action of this compound.
Data Presentation: Expected S1P Level Changes Post-SKI II Treatment
The following tables summarize hypothetical quantitative data representing the expected dose-dependent decrease in S1P levels in a cell-based assay following a 24-hour treatment with this compound. Data is presented for both LC-MS/MS and ELISA quantification methods.
Table 1: S1P Levels Measured by LC-MS/MS
| This compound Concentration (µM) | Mean S1P Concentration (pmol/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 12.5 | 0 |
| 1 | 112.8 | 9.8 | 24.9 |
| 5 | 65.1 | 7.2 | 56.7 |
| 10 | 32.5 | 4.1 | 78.4 |
| 20 | 15.8 | 2.9 | 89.5 |
Table 2: S1P Levels Measured by ELISA
| This compound Concentration (µM) | Mean S1P Concentration (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 57.1 | 5.3 | 0 |
| 1 | 43.2 | 4.1 | 24.3 |
| 5 | 25.8 | 3.5 | 54.8 |
| 10 | 13.1 | 2.2 | 77.1 |
| 20 | 6.7 | 1.5 | 88.3 |
Experimental Protocols
Two common and robust methods for S1P quantification are detailed below. The choice of method will depend on the required sensitivity, specificity, and available instrumentation.
Protocol 1: Quantification of S1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of S1P.[10][11][12][13]
Materials:
-
Cells or tissue homogenate
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
S1P standard
-
Internal standard (e.g., C17-S1P or d7-S1P)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Experimental Workflow:
Caption: Workflow for S1P quantification using LC-MS/MS.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Sample Collection and Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a specific volume of ice-cold methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant containing the extracted S1P to a new microcentrifuge tube or an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S1P and the internal standard.
-
-
Data Analysis:
-
Quantify the S1P concentration by comparing the peak area ratio of S1P to the internal standard against a standard curve prepared with known concentrations of S1P.
-
Normalize the S1P concentration to the total protein content of the cell lysate, determined by a separate protein assay (e.g., BCA assay) from a parallel sample.
-
Protocol 2: Quantification of S1P by Competitive ELISA
ELISA provides a high-throughput and more accessible method for S1P quantification, although it may have different sensitivity and specificity compared to LC-MS/MS.[14][15][16]
Materials:
-
Cells or tissue homogenate
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell lysis buffer
-
S1P ELISA kit (containing S1P-coated plate, anti-S1P antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for S1P quantification using competitive ELISA.
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the LC-MS/MS protocol.
-
-
Sample Preparation:
-
Lyse the cells using the lysis buffer provided in the ELISA kit or a compatible buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate for normalization.
-
-
ELISA Protocol (follow the manufacturer's instructions):
-
Standard Curve Preparation: Prepare a series of S1P standards according to the kit's protocol.
-
Competitive Binding: Add the prepared standards and samples to the wells of the S1P-coated microplate, followed by the addition of the anti-S1P antibody. In this competitive assay, free S1P in the sample will compete with the S1P coated on the plate for binding to the antibody.
-
Incubation and Washing: Incubate the plate as per the manufacturer's instructions to allow for binding. Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody and Detection: Add the HRP-conjugated secondary antibody, which will bind to the primary anti-S1P antibody that is bound to the plate. After another incubation and washing step, add the substrate solution. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction and Measurement: Stop the reaction with the provided stop solution and measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the amount of S1P in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the S1P concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the S1P concentration to the total protein content of the cell lysate.
-
Conclusion
This application note provides detailed protocols for the reliable quantification of S1P levels in biological samples following treatment with the sphingosine kinase inhibitor, this compound. Both LC-MS/MS and ELISA methods are presented to accommodate different laboratory capabilities and experimental needs. Accurate measurement of the this compound-induced reduction in S1P is fundamental for assessing its pharmacological activity and for advancing research and development in areas targeting the S1P signaling pathway.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased mRNA Levels of Sphingosine Kinases and S1P Lyase and Reduced Levels of S1P Were Observed in Hepatocellular Carcinoma in Association with Poorer Differentiation and Earlier Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 1 participates in the activation, proliferation and survival of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: SKI II in Combination with Temozolomide Therapy for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months.[1] The standard of care for newly diagnosed GBM involves surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ).[1][2] However, the efficacy of TMZ is often limited by the development of chemoresistance.[1][2] Emerging evidence suggests that targeting alternative signaling pathways can enhance the cytotoxic effects of TMZ and overcome resistance. One such promising target is sphingosine kinase 1 (SphK1), an enzyme that is frequently overexpressed in GBM and correlates with poor patient prognosis.[3][4]
SphK1 catalyzes the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell survival, proliferation, and migration.[5][6] The inhibition of SphK1 presents a rational strategy to counteract the pro-survival signaling that contributes to TMZ resistance in GBM. SKI II is a small molecule inhibitor of sphingosine kinases.[5] This document provides detailed application notes and protocols for the combined use of this compound and temozolomide in preclinical glioblastoma models, based on published research.
Mechanism of Action and Rationale for Combination Therapy
Temozolomide exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[7] The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it leads to DNA double-strand breaks and ultimately apoptosis.[1][7] A major mechanism of TMZ resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from O6-MeG.[1]
Sphingosine kinase 1 (SphK1) is a key player in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and pro-survival S1P.[7] In glioblastoma, SphK1 is often upregulated, leading to increased S1P levels and contributing to a cellular environment that favors survival and resistance to chemotherapy.[3][4] The inhibition of SphK1 by this compound is hypothesized to shift this balance back towards apoptosis, thereby sensitizing GBM cells to the DNA-damaging effects of temozolomide. Notably, the combination of this compound and TMZ has been shown to be effective in overcoming hypoxia-induced chemoresistance, a common feature of the glioblastoma microenvironment.[5][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and temozolomide in glioblastoma cell lines.
Table 1: Synergistic Inhibition of Glioblastoma Cell Growth
| Cell Line | Treatment | Condition | Growth Inhibition (%) | Combination Index (CI)* | Source |
| NCH82 | 48 µM TMZ | Hypoxia (3% O2) | ~40% | - | [5][8] |
| NCH82 | 2.66 µM SKI-II | Hypoxia (3% O2) | ~20% | - | [5][8] |
| NCH82 | 48 µM TMZ + 2.66 µM SKI-II | Hypoxia (3% O2) | Synergistic Inhibition | < 1 | [5][8] |
*The Combination Index (CI) is a quantitative measure of drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data from Sousa et al. (2023) demonstrated a synergistic effect (CI < 1) for the combination of TMZ and SKI-II in inhibiting the growth of NCH82 glioblastoma cells under hypoxic conditions.[5][8]
Table 2: Potentiation of Cell Death in Glioblastoma Cells
| Cell Line | Treatment | Condition | Apoptosis/Cell Death (% of Control) | Source |
| NCH82 | 48 µM TMZ | Hypoxia (3% O2) | Increased | [5][8] |
| NCH82 | 2.66 µM SKI-II | Hypoxia (3% O2) | Increased | [5][8] |
| NCH82 | 48 µM TMZ + 2.66 µM SKI-II | Hypoxia (3% O2) | Significantly Potentiated | [5][8] |
*While specific percentages were not provided in the abstract, the study by Sousa et al. (2023) reported that the combination of TMZ and SKI-II "potentiated glioblastoma cell death relative to single treatments under hypoxia."[5][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)
This protocol is adapted from the methodology described by Sousa et al. (2023) to determine the dose-effect curves and synergistic effects of this compound and temozolomide.[5]
Materials:
-
Glioblastoma cell lines (e.g., NCH82)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Temozolomide (TMZ)
-
This compound
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
10 mM Tris base solution
-
Plate reader (510 nm)
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 (and 3% O2 for hypoxic conditions).
-
Drug Treatment:
-
For single-agent dose-response curves, treat cells with a serial dilution of either TMZ or this compound.
-
For combination studies, treat cells with a fixed concentration of one drug and a serial dilution of the other, or with fixed-ratio combinations of both drugs.
-
Include vehicle-treated (e.g., DMSO) control wells.
-
-
Incubation: Incubate the treated cells for the desired period (e.g., 5 days).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol outlines a standard method for quantifying apoptosis and necrosis in glioblastoma cells following treatment with this compound and temozolomide.
Materials:
-
Glioblastoma cell lines
-
6-well plates
-
Temozolomide (TMZ)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed glioblastoma cells in 6-well plates and treat with this compound, TMZ, or the combination as described in Protocol 1. Incubate for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and temozolomide combination therapy. Specifics will need to be optimized based on the animal model and cell line used.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells (for bioluminescence imaging)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
This compound (formulated for in vivo administration)
-
Temozolomide (formulated for in vivo administration)
Procedure:
-
Cell Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject a defined number of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL PBS) into the desired brain region (e.g., striatum).
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals.
-
Treatment Initiation: Once tumors are established (as determined by imaging), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Temozolomide alone
-
This compound + Temozolomide
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, temozolomide can be administered orally, and this compound can be administered via intraperitoneal injection.
-
Tumor Growth and Survival Monitoring: Continue to monitor tumor growth via bioluminescence imaging and record the survival of the mice in each group.
-
Endpoint: Euthanize mice when they show signs of neurological deficits or significant weight loss, or when the tumor reaches a predetermined size.
-
Data Analysis: Analyze the tumor growth data (e.g., bioluminescence signal intensity) and survival data (e.g., Kaplan-Meier survival curves) to determine the efficacy of the combination therapy.
Visualizations
Caption: Signaling pathway of this compound and Temozolomide in glioblastoma.
Caption: Experimental workflow for evaluating this compound and Temozolomide combination.
Caption: Logical relationship of this compound and Temozolomide synergy.
References
- 1. Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Sphingolipid System as a Therapeutic Direction for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of a sphingosine kinase inhibitor to temozolomide and radiation treatment on glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Sphingolipid Metabolism Deregulation with SKI-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play crucial roles in cell structure and signaling.[1] The delicate balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," dictates cell fate decisions such as proliferation, apoptosis, and autophagy.[2] Deregulation of sphingolipid metabolism is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] A key enzyme in this metabolic pathway is sphingosine kinase (SK), which exists in two isoforms, SK1 and SK2. These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule that generally promotes cell survival and proliferation.[4] Conversely, ceramide and its precursor, dihydroceramide, are often associated with pro-apoptotic and anti-proliferative cellular responses.[2]
SKI-II is a potent, orally bioavailable small molecule inhibitor that has emerged as a valuable tool for studying the intricate roles of sphingolipid metabolism in health and disease.[5] It functions as a dual inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[5] Furthermore, SKI-II also inhibits dihydroceramide desaturase 1 (DES1), the enzyme responsible for converting dihydroceramide to ceramide.[5] This multi-target profile makes SKI-II a unique pharmacological agent to probe the consequences of simultaneously blocking S1P production and inducing the accumulation of dihydroceramides. These application notes provide a comprehensive guide for utilizing SKI-II to investigate the deregulation of sphingolipid metabolism, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Data Presentation
The following tables summarize the key quantitative data regarding the inhibitory activity of SKI-II and its effects on sphingolipid levels and cellular processes.
| Parameter | Value | Enzyme Target | Reference |
| IC₅₀ | 35 µM | Sphingosine Kinase 1 (SK1) | [5] |
| IC₅₀ | 20 µM | Sphingosine Kinase 2 (SK2) | [5] |
| IC₅₀ | 78 µM | Sphingosine Kinase 1 (SK1) | [6] |
| IC₅₀ | 45 µM | Sphingosine Kinase 2 (SK2) | [6] |
| Kᵢ | 0.3 µM | Dihydroceramide Desaturase 1 (DES1) | [5] |
Table 1: Inhibitory Activity of SKI-II. This table provides the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values of SKI-II against its primary enzyme targets.
| Cell Line | Treatment | Sphingolipid Change | Fold Change / Effect | Reference |
| Glioblastoma (NCH82) | 2.66 µM SKI-II + 48 µM Temozolomide (Hypoxia) | Dihydrosphingolipids | No significant accumulation | [7] |
| Glioblastoma (NCH82) | 2.66 µM SKI-II + 48 µM Temozolomide (Hypoxia) | Ceramide and its metabolites | Decrease | [7] |
| Human Primary PBL | SKI-II | Sphingosine-1-Phosphate (S1P) | Reduction | [8] |
| BJAB cells | SKI-II | Ceramides (various chain lengths) | Increased concentrations | [8] |
Table 2: Effect of SKI-II on Cellular Sphingolipid Levels. This table summarizes the observed changes in the levels of key sphingolipid species in different cell lines following treatment with SKI-II.
| Cell Line | Treatment | Assay | Effect | Reference |
| Glioblastoma (NCH82) | 2.66 µM SKI-II + 48 µM Temozolomide (Hypoxia) | Cell Growth | Synergistic inhibition | [7] |
| Glioblastoma (NCH82) | 2.66 µM SKI-II + 48 µM Temozolomide (Hypoxia) | Cell Death | Potentiation (caspase-independent) | [7] |
| Glioblastoma Stem Cells | 2.66 µM SKI-II + 48 µM Temozolomide (Hypoxia) | Self-renewal capacity | Impaired | [7] |
| Human Primary PBL | SKI-II | Measles Virus Replication | Reduction | [8] |
| Human Primary PBL | SKI-II | Phosphorylation of rpS6 | Reduction | [8] |
Table 3: Cellular Effects of SKI-II Treatment. This table highlights the functional consequences of SKI-II treatment on various cellular processes.
Mandatory Visualizations
Caption: Sphingolipid metabolism pathways and points of inhibition by SKI-II.
Caption: General experimental workflow for studying the effects of SKI-II.
Experimental Protocols
Sphingosine Kinase Activity Assay
This protocol is adapted for a 96-well format to screen for SK inhibitors like SKI-II.
Materials:
-
Purified recombinant human SK1 or SK2
-
D-erythro-sphingosine
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 1 mM sodium orthovanadate, 15 mM NaF, 0.5 mM 4-deoxypyridoxine.
-
SKI-II (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose cation exchange paper
-
75 mM orthophosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate. Each reaction should contain assay buffer, purified SK enzyme (e.g., 0.02-0.03 mg protein), and sphingosine (e.g., 5-10 µM).
-
Add SKI-II at various concentrations (or DMSO as a vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding [γ-³³P]ATP (e.g., 10 µM).
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by placing the plate on ice.
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times with 75 mM orthophosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone for 2 minutes to aid in drying.
-
Allow the paper squares to dry completely.
-
Place each dried paper square in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the SK activity.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cells of interest (e.g., glioblastoma cell lines)
-
Complete culture medium
-
96-well plates
-
SKI-II and other treatment agents (e.g., Temozolomide)
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
Microplate reader (absorbance at 510-570 nm)
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with various concentrations of SKI-II, alone or in combination with other drugs. Include vehicle-only wells as a control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Read the absorbance at a wavelength between 510 and 570 nm using a microplate reader. The absorbance is proportional to the number of cells.
Lipid Extraction and LC-MS/MS Analysis of Sphingolipids
This protocol outlines a general procedure for the extraction and quantification of sphingolipids from cultured cells.
Materials:
-
Cultured cells treated with SKI-II or vehicle
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: Isopropanol:Water:Ethyl Acetate (30:10:60, v/v/v)
-
Internal standards (e.g., C17-sphingosine, C17-S1P, C12-ceramide)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C8 or C18 reversed-phase)
-
Mobile phases (e.g., water with formic acid and ammonium formate, and acetonitrile/methanol with formic acid and ammonium formate)
Procedure:
-
After treatment, harvest the cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification (e.g., BCA assay) for normalization.
-
Add the internal standards to the cell suspension.
-
Add the extraction solvent to the samples, vortex vigorously, and incubate on a shaker for 30 minutes at room temperature.
-
Centrifuge the samples to pellet the cell debris.
-
Transfer the supernatant (containing the lipids) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Develop a suitable gradient elution method to separate the different sphingolipid species.
-
Use multiple reaction monitoring (MRM) mode for the detection and quantification of specific sphingolipids based on their precursor and product ion transitions.
-
Quantify the endogenous sphingolipids by comparing their peak areas to those of the corresponding internal standards.
Immunofluorescence Staining for LC3 (Autophagy Marker)
This protocol is for visualizing the formation of LC3 puncta, a hallmark of autophagy.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
SKI-II or other autophagy-inducing/inhibiting agents
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with SKI-II or vehicle control for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-LC3 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Autophagy is indicated by the formation of distinct LC3 puncta in the cytoplasm.
Western Blotting for Sphingolipid Signaling Proteins
This is a general protocol that can be adapted to detect various proteins involved in sphingolipid signaling (e.g., SK1, p-Akt, p-rpS6).
Materials:
-
Cell lysates from treated and control cells (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates using the BCA assay.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
Conclusion
SKI-II is a versatile and powerful pharmacological tool for dissecting the complex roles of sphingolipid metabolism in various biological and pathological contexts. Its dual inhibitory action on sphingosine kinases and dihydroceramide desaturase provides a unique approach to modulate the sphingolipid rheostat. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding and targeting deregulated sphingolipid metabolism in their specific areas of interest. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use complementary approaches, such as genetic manipulation of the target enzymes, to validate the findings.
References
- 1. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Sphingolipid Inhibitors Ceranib-2 and SKI-II Reduce Measles Virus Replication in Primary Human Lymphocytes: Effects on mTORC1 Downstream Signaling [frontiersin.org]
Application Notes: SKI II as a Radioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exposure to ionizing radiation (IR), whether through medical therapy or environmental exposure, poses a significant threat by inducing cellular damage, primarily through oxidative stress and direct DNA damage, leading to cell death and acute radiation syndrome. The development of effective and non-toxic radioprotective agents is a critical goal in radiation biology and oncology. SKI II (Sphingosine Kinase Inhibitor II), a well-known inhibitor of sphingosine kinases, has emerged as a promising radioprotective agent. Research indicates that this compound confers protection against ionizing radiation by activating the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. These notes provide a detailed overview of the mechanism, efficacy data, and experimental protocols for investigating this compound as a radioprotective agent.
Mechanism of Action: Nrf2-Mediated Redox Homeostasis
The primary radioprotective effect of this compound is attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its negative regulator, Keap1. This compound treatment has been shown to induce the stabilization of Nrf2, leading to its translocation into the nucleus.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[4][5]
This activation results in the upregulation of a suite of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][6] The enhanced antioxidant defense system effectively counteracts the surge of reactive oxygen species (ROS) generated by ionizing radiation, thereby maintaining redox homeostasis.[1] By mitigating oxidative stress, this compound pre-treatment leads to a significant reduction in IR-induced DNA damage, an acceleration of DNA repair kinetics, and a suppression of pro-apoptotic signaling pathways.[1][2]
Efficacy Data Summary
The radioprotective potential of this compound has been demonstrated in both in vitro and in vivo models.
In Vitro Radioprotection
Pre-treatment with a safe, non-toxic dose of this compound was found to be radioprotective across multiple cell lines. The key outcomes are summarized below.[1]
| Cell Lines Tested | Observed Radioprotective Effects | Reference |
| Raw 264.7 (Macrophage) | Increased clonogenic survival, activated antioxidant defense system, amelioration of IR-induced oxidative stress, reduced DNA damage (micronuclei expression), accelerated DNA repair kinetics, reduced apoptosis, and suppressed pro-death signaling. | [1] |
| INT-407 (Intestinal) | Increased clonogenic survival, activated antioxidant defense system, amelioration of IR-induced oxidative stress, reduced DNA damage (micronuclei expression), accelerated DNA repair kinetics, reduced apoptosis, and suppressed pro-death signaling. | [1] |
| IEC-6 (Intestinal) | Increased clonogenic survival, activated antioxidant defense system, amelioration of IR-induced oxidative stress, reduced DNA damage (micronuclei expression), accelerated DNA repair kinetics, reduced apoptosis, and suppressed pro-death signaling. | [1] |
| NIH/3T3 (Fibroblast) | Increased clonogenic survival, activated antioxidant defense system, amelioration of IR-induced oxidative stress, reduced DNA damage (micronuclei expression), accelerated DNA repair kinetics, reduced apoptosis, and suppressed pro-death signaling. | [1] |
In Vivo Radioprotection
The in vitro findings were validated in a murine model, demonstrating significant protection against a lethal dose of radiation.[1][2]
| Animal Model | This compound Administration | Radiation Exposure | Outcome | Reference |
| C57 BL/6 Mice | Intra-peritoneal (IP) injection | 7.5 Gy (Lethal Dose), 2 hours post-injection | 75% survival | [1][2] |
Detailed Experimental Protocols
The following protocols provide a framework for studying the radioprotective effects of this compound.
Protocol 1: In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive integrity of cells after exposure to cytotoxic agents like radiation.[7]
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 100-5000, depending on the radiation dose) into 6-well plates in triplicate for each condition. Allow cells to attach overnight.
-
Pre-treatment: Aspirate the medium and add fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the specified pre-treatment time (e.g., 2 hours).
-
Irradiation: Irradiate the plates using a calibrated X-ray or gamma-ray source at various doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh complete medium. Incubate the plates for 7-14 days, or until colonies are visible to the naked eye.
-
Fixing and Staining: Aspirate the medium, wash gently with PBS, and fix the colonies with a solution like methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.5% crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100% for the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies counted after IR / (Number of cells seeded x PE/100)). Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Protocol 2: Assessment of DNA Damage (Micronucleus Assay)
This assay quantifies chromosome breaks or loss, which appear as small, separate nuclei (micronuclei) in the cytoplasm of cells that have undergone division.[1][8]
Methodology:
-
Cell Treatment: Seed cells on coverslips in a 6-well plate or in flasks. Once attached, pre-treat with this compound or vehicle for 2 hours, followed by irradiation (e.g., 2 Gy).
-
Cytokinesis Block: Immediately after irradiation, add Cytochalasin B (final concentration 3-6 µg/mL) to the culture medium to block cytokinesis. This allows for the identification of cells that have completed one nuclear division, which appear as binucleated cells.[9]
-
Incubation: Incubate for a period equivalent to 1.5-2.0 normal cell cycles.
-
Harvesting: Harvest cells by trypsinization. Treat with a mild hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.
-
Fixation: Fix the cells using a freshly prepared Carnoy's fixative (Methanol:Acetic Acid, 3:1). Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as DAPI or Giemsa.
-
Scoring: Under a microscope, score at least 1000-2000 binucleated cells per condition for the presence of micronuclei. The frequency of micronucleated binucleate cells is the primary endpoint.
Protocol 3: In Vivo Radioprotection Survival Study
This protocol assesses the ability of this compound to protect an organism from a lethal dose of total body irradiation (TBI).[10][11]
Methodology:
-
Animals: Use healthy, age-matched animals (e.g., male C57 BL/6 mice, 8-10 weeks old). Acclimatize them for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + IR, this compound + IR). A typical group size is 10-15 animals.
-
Administration: Administer this compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal injection) at the determined dose. Administer the vehicle alone to the control group.
-
Irradiation: At a specified time post-administration (e.g., 2 hours), place the mice in well-ventilated holders and expose them to a lethal dose of total body irradiation (e.g., 7.5 Gy) using a calibrated source.
-
Monitoring: Return animals to their cages with free access to food and water. Monitor them daily for 30 days for survival, body weight changes, and signs of radiation sickness (e.g., lethargy, ruffled fur).
-
Data Analysis: The primary endpoint is the percentage of survival at 30 days. Generate Kaplan-Meier survival curves and analyze for statistical significance using the Log-rank test.
Conclusion
This compound demonstrates significant potential as a radioprotective agent by activating the Nrf2 antioxidant pathway. The provided data and protocols offer a robust framework for researchers to further investigate its efficacy and mechanism of action. These studies are crucial for the potential translation of this compound into a clinical countermeasure for radiation-induced injury.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Activation of Transcription Factor Nrf2 Signalling by the Sphingosine Kinase Inhibitor SKI-II Is Mediated by the Formation of Keap1 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 5. NF-E2-Related Factor 2 (Nrf2) Ameliorates Radiation-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Nrf2 signaling pathway in the radiation tolerance of patients with head and neck squamous cell carcinoma: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. bioone.org [bioone.org]
Troubleshooting & Optimization
SKI II inhibitor solution stability and storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the Sphingosine Kinase (SK) inhibitor, SKI II. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. It is generally insoluble in water and PBS.[1][2] For creating stock solutions, DMSO is the most commonly used solvent. It's crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Q2: How should I store the powdered (lyophilized) form of this compound?
A2: The solid form of this compound should be stored at -20°C under desiccating conditions. When stored correctly, the powder is stable for extended periods, with some suppliers guaranteeing stability for up to four years.[2]
Q3: What is the stability of this compound once it is in solution?
A3: this compound is known to be unstable in solution, and it is highly recommended to prepare solutions freshly before use.[4] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] For longer-term storage, solutions can be kept at -80°C for up to one year. For shorter periods, storage at -20°C is viable for up to one month.[3]
Q4: Can I store my this compound working solution, diluted in cell culture media?
A4: It is not recommended to store this compound in aqueous solutions like cell culture media for any significant length of time. The compound's poor aqueous solubility and general instability in solution mean that it should be diluted to its final working concentration immediately before adding it to your experimental system.
Q5: What are the primary cellular targets of this compound?
A5: this compound is a dual inhibitor of Sphingosine Kinase 1 (SK1) and Sphingosine Kinase 2 (SK2).[5] It prevents the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). It's important to note that this compound has also been shown to have off-target effects, including the inhibition of dihydroceramide desaturase (Des1).[6][7] This can lead to an accumulation of dihydroceramides, which should be considered when interpreting experimental results.[6][7]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
|---|---|---|
| DMSO | ≥ 100 mg/mL (330.27 mM) | [8] |
| DMSO | 75 mM | |
| DMSO | 61 mg/mL (201.46 mM) | [3] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 75 mM | |
| Water | Insoluble | [1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Source |
|---|---|---|---|---|
| Solid (Powder) | -20°C | Up to 12 months | Store under desiccating conditions. | |
| Solid (Powder) | -20°C | ≥ 4 years | --- | [2] |
| Solution in Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [3] |
| Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Pre-equilibration: Allow the vial of powdered this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 75 mM).
-
Dissolution: Vortex or sonicate the solution gently to ensure the compound has completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid partial use and subsequent freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
Visual Guides and Workflows
Caption: The Sphingolipid Rheostat and the action of this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
Troubleshooting Guide
Caption: Troubleshooting guide for common this compound solution issues.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS:312636-16-1 | Sphingosine kinase(SK) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
troubleshooting unexpected off-target effects of SKI II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the sphingosine kinase inhibitor, SKI II. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the use of this compound in your experiments.
Q1: I am observing a higher level of cell death than expected, even at low concentrations of this compound. What could be the cause?
A1: Unexpectedly high cytotoxicity can be due to several factors:
-
Off-Target Effects: this compound is known to inhibit dihydroceramide desaturase 1 (DEGS1), an enzyme involved in ceramide metabolism.[1][2][3] Inhibition of DEGS1 leads to the accumulation of dihydroceramides, which can be pro-apoptotic.[3] This off-target effect may be more pronounced in certain cell lines.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The IC50 for antiproliferative effects can range from 0.9 µM to 4.6 µM in different cancer cell lines.[4]
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Troubleshooting Steps:
-
Validate the Off-Target Effect: Measure the levels of dihydroceramide and ceramide in your cells after this compound treatment using mass spectrometry. An increase in the dihydroceramide:ceramide ratio would suggest DEGS1 inhibition.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 value in your specific cell line.
-
Use a More Selective Inhibitor: If the off-target effect on DEGS1 is confounding your results, consider using a more selective sphingosine kinase inhibitor as a control.
Q2: My results with this compound are inconsistent across experiments. What are the common sources of variability?
A2: Inconsistent results can stem from several experimental variables:
-
Cell Culture Conditions: Factors such as cell confluence, passage number, and media composition can influence the cellular response to this compound.
-
Inhibitor Preparation: Inconsistent preparation of this compound stock solutions and working dilutions can lead to variability.
-
Assay-Specific Variability: The type of assay used to measure cellular outcomes (e.g., MTT vs. apoptosis assays) can have different sensitivities and sources of error.
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistent cell culture practices and inhibitor preparation methods for all experiments.
-
Include Positive and Negative Controls: Always include appropriate controls to monitor the consistency of your experimental system.
-
Validate with Multiple Assays: Confirm your findings using at least two different assays that measure the same biological endpoint.
Q3: I am not observing the expected inhibition of sphingosine kinase activity. What should I check?
A3: A lack of on-target effect could be due to several reasons:
-
Incorrect Concentration: The effective concentration of this compound for inhibiting sphingosine kinase activity in cells (cellular IC50) may be different from its enzymatic IC50. For instance, the IC50 for decreasing S1P formation in JC cells is 12 µM.[4]
-
Cellular Uptake: Poor uptake of the inhibitor by the cells can limit its intracellular concentration.
-
Assay Sensitivity: The sphingosine kinase activity assay may not be sensitive enough to detect partial inhibition.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment measuring sphingosine-1-phosphate (S1P) levels to determine the optimal concentration for your cell line.
-
Verify Target Engagement: If possible, use a method to confirm that this compound is reaching its intracellular target.
-
Review Assay Protocol: Ensure your sphingosine kinase activity assay is properly optimized and has sufficient sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: Inhibitory Potency of this compound
| Target | IC50 / Ki | Species | Assay Type | Reference |
| Sphingosine Kinase (SphK) | 0.5 µM (IC50) | Not Specified | Enzymatic | [4] |
| Sphingosine Kinase 1 (SK1) | 16 µM (Ki) | Human | Enzymatic | [2] |
| Sphingosine Kinase 2 (SK2) | 8 µM (Ki) | Human | Enzymatic | [2] |
| Dihydroceramide Desaturase 1 (DEGS1) | 0.3 µM (Ki) | Not Specified | Not Specified | [3] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| T-24 | Bladder Cancer | 4.6 µM | [4] |
| MCF-7 | Breast Cancer | 1.2 µM | [4] |
| MCF-7/VP | Doxorubicin-resistant Breast Cancer | 0.9 µM | [4] |
| NCI/ADR | Doxorubicin-resistant Breast Cancer | 1.3 µM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Sphingosine Kinase (SK) Activity Assay
This protocol is adapted from a medium-throughput assay for screening SK inhibitors.[4]
Materials:
-
Purified GST-SK fusion protein
-
[3-3H]sphingosine
-
ATP
-
Magnesium chloride
-
Assay Buffer (20 mM Tris HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM zinc chloride, 1 mM sodium orthovanadate, 15 mM sodium fluoride, 0.5 mM 4-deoxypyridoxine)
-
This compound inhibitor
-
Concentrated ammonium hydroxide
-
Chloroform:methanol (2:1)
-
Scintillation vials and counter
Procedure:
-
Combine 5 µg of purified GST-SK fusion protein with 12 nM sphingosine (containing a 1:100 dilution of [3-3H]sphingosine).
-
Add 1 mM ATP and 1 mM magnesium chloride in 200 µL of assay buffer.
-
Add this compound at the desired concentrations (or DMSO as a vehicle control).
-
Incubate the reaction for 30 minutes at 25°C with shaking.
-
Terminate the reaction by adding 50 µL of concentrated ammonium hydroxide.
-
Extract the mixture with chloroform:methanol (2:1).
-
Transfer the aqueous phase to a scintillation vial.
-
Quantify the amount of [3H]S1P formed using a scintillation counter.
2. Cell Viability (MTT) Assay
This protocol is a standard method to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Sphingosine Kinase Signaling Pathway
Caption: The sphingosine kinase 1 (SK1) pathway, illustrating the conversion of sphingosine to sphingosine-1-phosphate (S1P) and its inhibition by this compound.
Troubleshooting Workflow for Unexpected Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected results, focusing on identifying potential off-target effects of this compound.
This compound Concentration and On/Off-Target Effects
Caption: The relationship between this compound concentration and its on-target (SK1/2) versus off-target (DEGS1) inhibitory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
Technical Support Center: Optimizing SKI II Dosage for In Vivo Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the sphingosine kinase inhibitor SKI II in in vivo tumor models.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Question: My this compound solution is precipitating upon preparation or during administration. How can I improve its solubility for in vivo use?
Answer:
This compound has limited aqueous solubility, and precipitation can be a significant issue. It is crucial to use an appropriate vehicle and follow a specific preparation protocol. The compound is also known to be unstable in solution, so it is highly recommended to prepare it fresh before each use.[1]
A commonly used and effective vehicle for in vivo administration of this compound is a mixture of DMSO, PEG300, Tween 80, and sterile water.
Recommended In Vivo Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, a 61 mg/mL stock solution.[2]
-
To prepare the final working solution, take 50 µL of the 61 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Finally, add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.[2]
-
This resulting solution should be a clear and ready for injection. It is crucial to use the mixed solution immediately for optimal results.[2]
For oral administration, a formulation in DMSO and polyethylene glycol 400 has also been reported.
Question: I am observing inconsistent anti-tumor effects with this compound. What are the potential causes and how can I optimize my dosing schedule?
Answer:
Inconsistent anti-tumor efficacy can stem from several factors, including suboptimal dosing, schedule, or variability in the tumor model.
Factors to Consider for Optimizing Dosing Schedule:
-
Pharmacodynamics: A single intraperitoneal (IP) injection of 50 mg/kg of this compound has been shown to cause a significant reduction in plasma sphingosine-1-phosphate (S1P) levels, with a maximum reduction of approximately 40% observed 12 hours after injection.[1] This suggests that the dosing interval should be frequent enough to maintain suppressed S1P levels.
-
Dosing Frequency: Published studies have used daily IP injections, three times a week for extended periods (e.g., 16 weeks), or oral administration every other day.[1] The optimal frequency will depend on your specific tumor model and its growth rate.
-
Tumor Model Variability: The response to this compound can vary between different tumor types and even between different mouse strains. It is advisable to conduct a pilot study to determine the optimal dose and schedule for your specific model.
-
Combination Therapy: this compound has shown synergistic effects when combined with other chemotherapeutic agents like cisplatin and temozolomide.[1] If monotherapy results are inconsistent, a combination approach may yield more robust and consistent anti-tumor activity.
Question: I am concerned about the potential toxicity of this compound in my animal model. What are the signs of toxicity I should monitor for, and what is the reported safety profile?
Answer:
Several in vivo studies have reported that this compound is well-tolerated at effective anti-tumor doses, with no overt signs of toxicity or significant weight loss in the animals.[2][3] However, it is always crucial to monitor for any adverse effects.
Monitoring for Potential Toxicity:
-
Body Weight: Monitor the body weight of the mice regularly (e.g., 2-3 times per week). A significant and sustained loss of body weight (typically >15-20%) can be an indicator of toxicity.
-
Clinical Signs: Observe the animals daily for any signs of distress, such as changes in posture, activity level, grooming habits, or food and water intake.
-
Organ-Specific Toxicity: While not commonly reported for this compound at standard doses, it is good practice to perform histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study to check for any signs of toxicity.
If signs of toxicity are observed, consider reducing the dose or adjusting the dosing schedule.
Question: I am seeing unexpected cellular effects that may not be related to sphingosine kinase inhibition. How do I address potential off-target effects of this compound?
Answer:
This compound is known to have off-target effects, most notably the inhibition of dihydroceramide desaturase 1 (DES1).[4] This can lead to an accumulation of dihydroceramides, which may contribute to the observed cellular phenotype.
Strategies to Address Off-Target Effects:
-
Use a Structurally Different Inhibitor: To confirm that the observed effects are due to sphingosine kinase inhibition, consider using a structurally distinct SphK inhibitor as a control.
-
Dose-Response Analysis: A clear dose-dependent effect that correlates with the IC50 for SphK1/2 is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.
-
Acknowledge DES1 Inhibition: Be aware of the dual inhibitory action of this compound on both SphK and DES1 and consider this when interpreting your results. The effects on dihydroceramide levels may be an integral part of this compound's mechanism of action in some contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1] These enzymes are responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling lipid. By inhibiting SphK1 and SphK2, this compound decreases the levels of S1P and increases the levels of its precursor, sphingosine, which can be converted to the pro-apoptotic lipid ceramide. This shift in the ceramide/S1P rheostat towards ceramide promotes cancer cell apoptosis. This compound can also induce the lysosomal and/or proteasomal degradation of SK1.[1] Additionally, this compound inhibits dihydroceramide desaturase 1 (DES1), further altering the sphingolipid metabolism.[4]
Q2: What are the recommended starting doses for this compound in in vivo tumor models?
A2: Based on published literature, common starting doses for this compound in mouse tumor models are:
-
50 mg/kg: Administered via intraperitoneal (IP) injection or oral gavage (p.o.).[1][2][3]
-
100 mg/kg: Administered via oral gavage (p.o.).[1]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific tumor model and experimental conditions.
Q3: What is the oral bioavailability of this compound?
A3: this compound is described as being orally active and bioavailable.[1] However, specific pharmacokinetic parameters like the exact percentage of oral bioavailability can vary depending on the formulation and the animal model.
Q4: How long does it take to see an anti-tumor effect with this compound in vivo?
A4: The time to observe a significant anti-tumor effect can vary depending on the tumor model, dose, and administration schedule. In a BALB/c mouse model with JC mammary adenocarcinoma, significant anti-tumor activity was observed as early as day 5 of treatment with 100 mg/kg this compound administered orally every other day.[1]
Quantitative Data Summary
Table 1: In Vitro IC₅₀ Values of this compound
| Target/Cell Line | IC₅₀ | Reference |
| Sphingosine Kinase 1 (SK1) | 78 µM | [1] |
| Sphingosine Kinase 2 (SK2) | 45 µM | [1] |
| T-24 (Human Bladder Carcinoma) | 4.6 µM | [3] |
| MCF-7 (Human Breast Adenocarcinoma) | 1.2 µM | [3] |
| MCF-7/VP (Doxorubicin-resistant MCF-7) | 0.9 µM | [3] |
| NCI/ADR (Doxorubicin-resistant Ovarian) | 1.3 µM | [3] |
Table 2: In Vivo Efficacy and Pharmacodynamics of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| BALB/c Mice | JC Mammary Adenocarcinoma | 50 mg/kg, IP, daily, 3 days/week for 16 weeks | 65% inhibition of tumor growth; no toxicity or weight loss. | [1] |
| BALB/c Mice | JC Mammary Adenocarcinoma | 100 mg/kg, PO, every other day | 79% inhibition of tumor growth; significant activity by day 5. | [1] |
| LDL-R-/- Mice | - | 50 mg/kg, IP, single dose | ~40% reduction in plasma S1P at 12 hours post-injection. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (IP Injection)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 61 mg/mL. Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, combine the following in order, mixing thoroughly after each addition until the solution is clear:
-
50 µL of 61 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
500 µL of sterile ddH₂O
-
-
The final concentration of this working solution will be 3.05 mg/mL.
-
Administer the freshly prepared solution to the animals via intraperitoneal injection at the desired dosage. The injection volume will depend on the animal's weight and the target dose.
Protocol 2: In Vivo Tumor Growth Inhibition Study
Materials:
-
Tumor cells of interest
-
Appropriate mouse strain (e.g., BALB/c, nude mice)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS
-
Calipers for tumor measurement
-
Animal scale
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (same formulation without this compound)
Procedure:
-
Implant tumor cells into the mice. For subcutaneous models, inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Measure the tumor volume and body weight of each mouse before starting the treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dose and schedule (e.g., 50 mg/kg, IP, daily).
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Monitor animal health and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathway Diagrams
Caption: The Sphingosine Kinase signaling pathway and the inhibitory action of this compound.
Caption: Ceramide-mediated apoptosis pathway initiated by this compound.
References
issues with SKI II solubility in aqueous media
Welcome to the technical support center for SKI II (Sphingosine Kinase Inhibitor II). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the chemical name 4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol, is a selective, non-ATP-competitive inhibitor of sphingosine kinases (SphK1 and SphK2).[1][2] These enzymes are critical in the sphingolipid signaling pathway, regulating the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[3] The therapeutic potential of this compound is often compromised by its poor aqueous solubility and limited bioavailability, which can lead to experimental challenges such as precipitation and inconsistent results.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The most highly recommended solvent for creating a concentrated stock solution of this compound is Dimethyl sulfoxide (DMSO).[2][4][5] It is also reported to be soluble in Dimethylformamide (DMF).[2]
Q3: I am observing precipitation after diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A3: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous medium, the concentration of this compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of the solution. It is also noted that this compound can be unstable in solutions, making freshly prepared solutions advisable.[6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[5] If higher concentrations are necessary, it is critical to run a vehicle control experiment (medium with the same DMSO concentration but without this compound) to assess the solvent's effect on the cells.[5]
Q5: How should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to three years.[5] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for long-term stability (up to one year) or at 4°C for short-term use (within one week).[5] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: Solubility Issues
If you are encountering issues with this compound precipitation or aggregation, follow this troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The concentration of this compound in the final aqueous medium exceeds its solubility limit. | 1. Decrease Final Concentration: Try using a lower final concentration of this compound in your experiment. 2. Optimize Dilution: Add the stock solution to your aqueous medium while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations. 3. Use a Surfactant: For in vivo preparations, a formulation including PEG300 and Tween80 can improve solubility.[4] For in vitro work, a very low concentration of a biocompatible surfactant might help, but must be validated for cell toxicity. |
| Inconsistent experimental results | This compound may be degrading or precipitating over time. The compound is known to be unstable in solutions.[6] | 1. Prepare Fresh Solutions: Always prepare the final working solution immediately before use from a frozen stock.[6] 2. Verify Stock Integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, consider preparing a fresh stock from powder. |
| Cloudiness or visible particles in the working solution | Aggregation of the compound. | 1. Sonication: After preparing the stock solution in DMSO, sonication can help ensure complete dissolution.[5] 2. Warm the Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Do not overheat. |
| Low cellular uptake or efficacy | Poor bioavailability due to insolubility in the culture medium. | 1. Review Final DMSO %: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. 2. Increase Incubation Time: A longer incubation period may be necessary to observe the desired biological effect. |
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Source |
| DMSO | 61 mg/mL (201.46 mM) | [4] |
| 40 mg/mL (132.11 mM) | [5] | |
| 20 mg/mL | [2] | |
| DMF | 20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
Note: Solubility can vary slightly between batches. Using fresh, high-quality DMSO is recommended as absorbed moisture can reduce solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 302.78 g/mol ).[1] For 1 mL of a 10 mM stock, you would need 3.028 mg.
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube vigorously. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -80°C.[5]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Dilution: To achieve a final concentration of 10 µM this compound, you will perform a 1:1000 dilution. While gently swirling the pre-warmed medium, add 1 µL of the 10 mM stock solution for every 1 mL of medium.
-
Crucial Step: Pipette the stock solution directly into the medium, not onto the side of the culture vessel, and mix immediately to avoid precipitation.
-
-
Final Check: Ensure the final DMSO concentration is at a non-toxic level (e.g., 0.1% for a 1:1000 dilution).
-
Use Immediately: Add the final working solution to your cells immediately after preparation.[6]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Logical Troubleshooting for Solubility Issues
Caption: Troubleshooting logic for this compound solubility.
References
- 1. This compound | Sphingosine Kinase | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Contradictory Results with SKI II Inhibitor
Welcome to the technical support center for the SKI II inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and interpretation of results when working with this dual sphingosine kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and contradictory findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound is a non-ATP-competitive inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), the enzymes responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P).[1] By inhibiting these kinases, this compound is expected to decrease intracellular levels of the pro-survival and pro-proliferative signaling molecule S1P, leading to apoptosis and inhibition of cell proliferation in cancer cells.[1] Some studies suggest that this compound has a slightly higher potency for SphK2 over SphK1.[2] It has also been reported that this compound can induce the lysosomal and/or proteasomal degradation of SphK1.[2][3]
Q2: I observed an unexpected increase in S1P levels after treating my cells with a SphK2-selective inhibitor. Is this a known phenomenon?
A2: Yes, this counterintuitive effect has been observed with certain SphK2 inhibitors, such as ABC294640 and K145.[4][5][6][7] While this compound is a dual inhibitor, understanding this phenomenon is crucial. The exact mechanism is still under investigation, but potential explanations include:
-
Compensatory upregulation of SphK1: Inhibition of SphK2 may lead to a compensatory increase in the expression and/or activity of SphK1, resulting in a net increase in S1P production.[5][7]
-
Alterations in S1P transport or degradation: The inhibitor might affect the transport of S1P out of the cell or its degradation, leading to intracellular accumulation.
-
Off-target effects: The inhibitor may have other cellular targets that indirectly lead to increased S1P levels.[4]
It is important to monitor the expression levels of both SphK1 and SphK2 and consider the broader sphingolipid profile when interpreting such results.
Q3: What are the known off-target effects of the this compound inhibitor?
A3: A significant off-target effect of this compound is the inhibition of dihydroceramide desaturase 1 (DES1).[8][9][10] DES1 is the enzyme that converts dihydroceramide to ceramide, a key step in the de novo sphingolipid synthesis pathway. Inhibition of DES1 leads to the accumulation of dihydroceramides.[8][10][11] This is a critical consideration, as some of the biological effects attributed to SphK inhibition by this compound may, in fact, be due to the accumulation of dihydroceramides, which can also induce cell cycle arrest and autophagy.[8][10]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
You are treating your cancer cell line with this compound, but you observe variable or no significant decrease in cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | The IC50 value of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. |
| Cell Line Resistance | Some cell lines may be inherently resistant to SphK inhibition. This could be due to low dependence on the SphK/S1P signaling axis or compensatory activation of other survival pathways. |
| Inhibitor Instability | This compound may be unstable in solution. It is recommended to prepare fresh stock solutions and working dilutions for each experiment.[2] |
| Off-Target Effects Masking On-Target Effects | The accumulation of dihydroceramides due to DES1 inhibition can have complex effects on cell fate. Consider using a more specific SphK1 or SphK2 inhibitor in parallel to dissect the specific contributions of each kinase. |
| High Serum Concentration in Culture Media | Serum contains S1P, which can activate cell surface S1P receptors and potentially counteract the effects of intracellular S1P depletion. Consider reducing the serum concentration or using serum-free media for a defined period during the experiment. |
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-24 | Bladder Carcinoma | 4.6 | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.2 | [1] |
| MCF-7/VP (Doxorubicin-resistant) | Breast Adenocarcinoma | 0.9 | [1] |
| NCI/ADR-RES (Doxorubicin-resistant) | Ovarian Cancer | 1.3 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified, reduces S1P | |
| SGC7901/DDP (Cisplatin-resistant) | Gastric Carcinoma | Synergistic effect at 1.25 µM with cisplatin | [2] |
Issue 2: Contradictory Apoptosis Results
You are observing inconsistent or lower-than-expected levels of apoptosis after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dominant Cytostatic Effect | At certain concentrations, this compound may primarily induce cell cycle arrest (a cytostatic effect) rather than apoptosis (a cytotoxic effect). Analyze cell cycle distribution using flow cytometry.[8] |
| Autophagy Induction | This compound has been shown to induce autophagy, which can sometimes act as a survival mechanism, thereby preventing apoptosis.[8][9] Monitor autophagy markers such as LC3-II conversion and p62 degradation by Western blot. |
| Off-Target Effects on Pro-Survival Pathways | The inhibitor might have unintended effects on other signaling pathways that promote cell survival, counteracting the pro-apoptotic effect of S1P depletion. |
| Timing of Apoptosis Assay | The peak of apoptosis may occur at a different time point than you are measuring. Perform a time-course experiment to identify the optimal window for detecting apoptosis. |
Experimental Protocols
Protocol 1: Western Blot Analysis of SphK1 and Downstream Signaling
This protocol outlines the steps to assess the protein levels of SphK1 and key downstream signaling molecules after this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SphK1, anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Protocol 2: Measurement of Cellular Sphingolipid Levels by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of sphingolipids, including S1P and ceramides, following this compound treatment.
Materials:
-
Internal standards for each sphingolipid class
-
Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol, hexane)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. After treatment, wash cells with PBS and harvest them.
-
Lipid Extraction: Add internal standards to the cell pellets. Perform a lipid extraction using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).
-
Sample Preparation: Dry the lipid extracts under nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Use a suitable chromatography method to separate the different sphingolipid species and a mass spectrometer for detection and quantification.
-
Data Analysis: Quantify the levels of each sphingolipid by comparing the peak areas to those of the internal standards. Normalize the results to the protein concentration or cell number.
Visualizations
Caption: Signaling pathways affected by the this compound inhibitor.
Caption: Troubleshooting workflow for contradictory this compound results.
References
- 1. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel mode of action of the putative sphingosine kinase inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl) thiazole (this compound): induction of lysosomal sphingosine kinase 1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydroceramide desaturase 1 (DES1) promotes anchorage-independent survival downstream of HER2-driven glucose uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SKI II Cytotoxicity in Primary Cell Lines
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for assessing the cytotoxicity of SKI II, a sphingosine kinase (SK) inhibitor, in primary cell lines. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic, orally active inhibitor of sphingosine kinases (SK), specifically targeting SK1 and SK2.[1] It functions in a non-ATP competitive manner.[2] The primary mechanism involves blocking the conversion of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cell growth, proliferation, and survival.[3][4] By inhibiting SK, this compound disrupts the balance between pro-apoptotic ceramide and pro-survival S1P, leading to an accumulation of ceramide and a depletion of S1P, which in turn can induce cell death.[4] Some studies also indicate that this compound can induce the degradation of SK1 through lysosomal and/or proteasomal pathways.[1]
Q2: How does this compound induce cytotoxicity and what cellular processes are affected?
A2: this compound induces cytotoxicity through multiple mechanisms, primarily by promoting apoptosis (programmed cell death).[5][6] This is often characterized by the activation of caspases, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[5][6] Additionally, this compound has been shown to cause cell cycle arrest, typically in the G0/G1 phase, thereby inhibiting cell proliferation.[5] Other reported effects include the induction of autophagy, necrosis, and cellular stress.[6][7]
Q3: What signaling pathways are impacted by this compound treatment?
A3: The primary pathway affected is the sphingolipid metabolic pathway, due to the direct inhibition of sphingosine kinase. Downstream of this, this compound has been shown to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[1][3] It can also inhibit signaling cascades that are influenced by S1P, such as the ERK phosphorylation pathway.[6] In some cell types, this compound has been observed to decrease the expression of NF-κB, a key regulator of inflammation and cell survival.[5]
Q4: Are there known off-target effects for this compound?
A4: Yes. While this compound is a widely used sphingosine kinase inhibitor, studies have revealed that it can also inhibit dihydroceramide desaturase 1 (DES1).[7] This enzyme is involved in the de novo synthesis of ceramide. This dual inhibition can lead to the accumulation of dihydrosphingolipids, which may contribute to the observed cellular effects and should be considered when interpreting results.[7]
Q5: What is the stability of this compound in solution and how should it be prepared?
A5: this compound is unstable in solutions, and it is highly recommended to prepare it freshly for each experiment.[1] For in vitro studies, a stock solution is typically prepared in DMSO.[2] Subsequent dilutions should be made in the appropriate cell culture medium immediately before treating the cells.
Quantitative Data Summary
The cytotoxic potential of this compound, often measured as the half-maximal inhibitory concentration (IC50), varies significantly across different cell lines. This variability can be attributed to differences in sphingosine kinase expression levels and the specific genetic background of the cells.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T-24 | Bladder Cancer | 4.6 | [2] |
| MCF-7 | Breast Cancer | 1.2 | [2] |
| MCF-7/VP (Verapamil resistant) | Breast Cancer | 0.9 | [2] |
| NCI/ADR (Doxorubicin resistant) | Breast Cancer | 1.3 | [2] |
| SGC7901 | Gastric Cancer | Dose-dependent inhibition observed | [5] |
| MDA-MB-231 | Breast Cancer | Potent inhibition observed | [2] |
| JC | Mammary Adenocarcinoma | IC50 of 12 µM for S1P formation | [2] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound inhibits Sphingosine Kinase (SK1/SK2), blocking S1P production.
Caption: Standard workflow for assessing this compound cytotoxicity in primary cells.
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent volumes of this compound or assay reagents. Multichannel pipettes can sometimes have variability between channels.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.
-
Compound Precipitation: this compound may precipitate at higher concentrations if not properly dissolved.
-
-
Recommended Solutions:
-
Cell Seeding: Ensure the cell suspension is homogenous by gently mixing before and during plating.
-
Pipetting: Calibrate pipettes regularly. When using multichannel pipettes, ensure all tips are securely fitted. For critical experiments, consider using a single-channel pipette for each well.
-
Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Solubility: Visually inspect your diluted this compound solutions under a microscope to ensure there is no precipitation before adding to cells.
-
Problem: Significant cell death in the vehicle control (e.g., DMSO) wells.
-
Possible Causes:
-
High DMSO Concentration: Primary cells can be more sensitive to solvents than immortalized cell lines. DMSO concentrations are typically kept below 0.5%.
-
Poor Cell Health: The primary cells may have been stressed before the experiment (e.g., high passage number, suboptimal culture conditions).
-
Contamination: Mycoplasma or bacterial contamination can compromise cell viability.
-
-
Recommended Solutions:
-
Optimize DMSO: Run a DMSO toxicity curve to determine the maximum tolerated concentration for your specific primary cell line. Ensure the final concentration is consistent across all wells, including the untreated control.
-
Cell Quality: Use low-passage primary cells and ensure they are in the exponential growth phase at the time of seeding.[8]
-
Test for Contamination: Regularly test your cell cultures for mycoplasma.
-
Problem: this compound treatment shows no cytotoxic effect.
-
Possible Causes:
-
Inactive Compound: this compound is unstable in solution; improperly stored or old solutions may have degraded.[1]
-
Insufficient Concentration or Duration: The concentrations used may be too low, or the incubation time too short to induce a cytotoxic response in the specific cell line.
-
Resistant Cell Line: The primary cells may have low expression of SK1/SK2 or robust compensatory survival pathways.
-
Assay Insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death.
-
-
Recommended Solutions:
-
Fresh Compound: Always prepare this compound solutions fresh from a powdered stock for each experiment.
-
Dose-Response and Time-Course: Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions.
-
Positive Control: Include a positive control compound known to induce cell death in your cell type (e.g., staurosporine for apoptosis) to confirm the assay is working correctly.
-
Orthogonal Assays: Use a secondary assay that measures a different aspect of cell death (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release).
-
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare fresh serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Express results as a percentage of the vehicle control after subtracting the background absorbance from wells with media only.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to have a "maximum LDH release" control by lysing a set of untreated cells with a lysis buffer (provided in commercial kits) 30 minutes before the endpoint.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Stop the reaction by adding 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT / WST-1 | Measures mitochondrial reductase activity (metabolic viability). | Inexpensive, simple, widely used.[9] | Can be affected by changes in metabolic rate; does not distinguish between cytostatic and cytotoxic effects; MTT formazan is toxic to cells.[9] |
| LDH Release | Measures release of lactate dehydrogenase from damaged cell membranes (necrosis). | Simple, fast, measures a direct marker of cell death. | Less sensitive for detecting apoptosis; enzyme in serum can interfere; only measures late-stage cell death. |
| Annexin V / PI | Annexin V binds to phosphatidylserine on apoptotic cells; Propidium Iodide (PI) stains necrotic cells. | Distinguishes between early apoptosis, late apoptosis, and necrosis; provides quantitative data via flow cytometry. | Requires specialized equipment (flow cytometer); more complex protocol; can be expensive. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SKI II in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize SKI II toxicity in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2), enzymes that catalyze the formation of sphingosine-1-phosphate (S1P). By inhibiting these enzymes, this compound disrupts the balance of sphingolipids, which can affect various cellular processes including cell growth, proliferation, and survival. It is often used in cancer research to reduce tumor growth.
Q2: What are the known off-target effects of this compound?
A2: Besides its intended targets, this compound has been shown to have off-target effects, most notably the inhibition of dihydroceramide desaturase 1 (DEGS1). This can lead to an accumulation of dihydroceramides, which may contribute to cellular stress and toxicity. Researchers should consider these off-target effects when interpreting their results.
Q3: Has the LD50 for this compound in common animal models been established?
A3: Based on a comprehensive review of the available literature, a specific LD50 (median lethal dose) for this compound in common animal models like mice or rats has not been explicitly reported. Many studies report no overt toxicity at the doses tested for efficacy.
Q4: What are the common routes of administration for this compound in animal studies?
A4: The most common routes of administration for this compound in animal studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). The choice of administration route can influence the compound's bioavailability and potential for local irritation.
Troubleshooting Guide: Minimizing this compound Toxicity
Issue 1: Signs of Toxicity Observed (e.g., weight loss, lethargy, ruffled fur)
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or disease model.
-
Troubleshooting Steps:
-
Dose Reduction: Decrease the dose of this compound. A dose-response study is recommended to find the optimal balance between efficacy and toxicity.
-
Dosing Schedule Modification: Consider reducing the frequency of administration (e.g., from daily to every other day) to allow for animal recovery between doses.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity. Run a parallel control group with vehicle alone.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Issue 2: Poor Solubility and Precipitation of this compound Formulation
-
Possible Cause: this compound is a lipophilic compound with poor aqueous solubility. Improper formulation can lead to precipitation, which can cause local irritation and variable drug exposure.
-
Troubleshooting Steps:
-
Formulation Optimization: Use a suitable vehicle to dissolve this compound. Common vehicles include DMSO, polyethylene glycol (PEG), and Tween 80. A co-solvent system may be necessary to achieve a stable solution.
-
Sonication: Gentle sonication can aid in the dissolution of this compound in the vehicle.
-
Fresh Preparation: Prepare the this compound formulation fresh before each administration to minimize the risk of precipitation over time.
-
Issue 3: Suspected Off-Target Effects Complicating Data Interpretation
-
Possible Cause: The observed phenotype may be due to the inhibition of off-target molecules like DEGS1, rather than or in addition to SphK1/2.
-
Troubleshooting Steps:
-
Biochemical Analysis: Measure the levels of sphingolipid metabolites (e.g., dihydroceramide, ceramide, S1P) in tissues of interest to confirm the on-target and off-target effects of this compound.
-
Use of Alternative Inhibitors: Compare the effects of this compound with other SphK inhibitors that have different off-target profiles.
-
Genetic Approaches: Use genetic models (e.g., SphK1/2 knockout or knockdown) to validate that the observed effects are due to the inhibition of the intended targets.
-
Quantitative Data Summary
The following table summarizes doses of this compound used in various mouse studies and the reported observations on toxicity.
| Animal Model | Dose | Route of Administration | Dosing Schedule | Observed Toxicity/Side Effects | Reference |
| BALB/c mice with JC mammary adenocarcinoma | 50 mg/kg | i.p. | Daily, 3 days a week for 16 weeks | No toxicity or weight loss reported. | |
| BALB/c mice with JC tumor model | 100 mg/kg | p.o. | Every other day | Not specified, but tumor growth was inhibited. | |
| LDL-R-/- mice | 50 mg/kg | i.p. | Daily, 3 days a week for 16 weeks | Not specified, focused on S1P level reduction. |
Experimental Protocols
Protocol 1: General Procedure for this compound Administration via Intraperitoneal (i.p.) Injection
-
Formulation:
-
Dissolve this compound in a suitable vehicle. A common starting point is 10% DMSO, 40% PEG400, and 50% saline.
-
Ensure the final concentration of DMSO is as low as possible to minimize its potential toxicity.
-
Warm the vehicle slightly and sonicate to aid dissolution.
-
Prepare the formulation fresh before each use.
-
-
Dosing:
-
Calculate the required volume based on the animal's body weight and the desired dose.
-
Administer the solution via i.p. injection using a sterile needle and syringe.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance.
-
Record body weights at least three times per week.
-
Protocol 2: Assessment of Potential Toxicity
-
Clinical Observations: Daily observation of animals for any signs of distress.
-
Body Weight Measurement: Regular monitoring of body weight is a sensitive indicator of general health.
-
Blood Collection: At the end of the study (or at interim time points), collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).
-
Histopathology: At necropsy, collect major organs (liver, kidney, spleen, heart, lungs) and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination to identify any microscopic lesions.
Visualizations
degradation of SKI II in cell culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sphingosine kinase inhibitor, SKI II. The information focuses on addressing common issues related to its degradation and stability in cell culture medium.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic, orally active inhibitor of sphingosine kinase (SK) 1 and SK2.[1] Its primary mechanism of action involves the inhibition of these enzymes, which catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cell proliferation, survival, and migration.[2] this compound has been shown to induce the lysosomal and/or proteasomal degradation of SK1.[1]
2. What are the known off-target effects of this compound?
Recent studies have revealed that this compound also inhibits dihydroceramide desaturase-1 (Des1), an enzyme involved in the de novo synthesis of ceramides.[2] This off-target effect can lead to an accumulation of dihydroceramides, which may contribute to the compound's overall biological activity.[3]
3. How should I store this compound powder?
This compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[4]
4. How do I prepare and store this compound stock solutions?
It is highly recommended to prepare this compound solutions fresh for each experiment due to their instability.[1] For short-term storage, stock solutions in high-quality, anhydrous DMSO can be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[4] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[4]
5. Is this compound stable in aqueous solutions and cell culture medium?
No, this compound is unstable in aqueous solutions, including cell culture medium.[1] The half-life in aqueous solutions has not been extensively reported, but it is known to degrade. This instability can lead to a loss of potency and variability in experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected results in cell-based assays.
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Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution immediately before treating cells.
-
Minimize Incubation Time in Media: If possible, design experiments with shorter incubation times to reduce the impact of degradation.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from powder and repeat the experiment.
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Control for Vehicle Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that affects cell viability or function.
-
Issue 2: Complete loss of this compound activity.
-
Possible Cause: Significant degradation of the this compound powder or stock solution due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound powder has been consistently stored at -20°C and stock solutions at -80°C.
-
Acquire a New Batch: If degradation of the current stock is suspected, it is best to discard it and use a new vial of this compound powder to prepare a fresh stock solution.
-
Perform a Potency Test: Before conducting large-scale experiments, it is advisable to test the potency of a new batch of this compound on a sensitive cell line to ensure it meets expected activity levels.
-
Quantitative Data
Table 1: IC₅₀ Values of this compound for Sphingosine Kinases
| Enzyme | IC₅₀ (µM) | Source |
| SK1 | 78 | [1] |
| SK2 | 45 | [1] |
| SK (undifferentiated) | 0.5 | [4] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[4] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4] |
| Working Solution (in Media) | 37°C (in incubator) | Unstable, use immediately | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework. Specific analytical methods like HPLC-UV or LC-MS would need to be developed and validated for this compound.
-
Preparation of this compound-Containing Medium:
-
Prepare a working solution of this compound in your chosen cell culture medium (e.g., DMEM with 10% FBS) at the final concentration used in your experiments.
-
Prepare a control medium containing the same concentration of the vehicle (e.g., DMSO).
-
-
Incubation:
-
Incubate the this compound-containing medium and the control medium under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately after collection, store the aliquots at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Analyze the concentration of intact this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the cell culture medium.
-
-
Bioassay (Optional but Recommended):
-
In parallel with the analytical measurements, test the biological activity of the aged this compound-containing medium on a sensitive cell line.
-
Compare the potency (e.g., IC₅₀ for cell viability) of the this compound in the aged medium to that of a freshly prepared solution. This will confirm if the observed chemical degradation corresponds to a loss of biological activity.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: this compound inhibits Sphingosine Kinase, blocking S1P production.
References
preventing SKI II precipitation during experiments
Welcome to the technical support center for the sphingosine kinase inhibitor, SKI II. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a frequent issue that can significantly impact experimental outcomes. This guide provides a systematic approach to prevent and resolve this problem.
Issue: this compound precipitates out of solution upon addition to aqueous experimental media (e.g., cell culture medium).
Primary Cause: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. The rapid change in solvent polarity when a concentrated DMSO stock solution is diluted into an aqueous medium is the most common reason for precipitation.
Step-by-Step Prevention Protocol:
-
High-Quality Stock Solution Preparation:
-
Solvent Selection: Utilize high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for preparing the initial stock solution. Ensure the DMSO is not old and has not absorbed moisture, which can diminish its ability to dissolve this compound.
-
Concentration: Prepare a high-concentration stock solution, for instance, in the range of 10-50 mM, in DMSO.
-
Complete Dissolution: Ensure this compound is fully dissolved in DMSO. Gentle warming of the solution (not exceeding 37°C) and vortexing or sonication can facilitate this process.
-
-
Proper Dilution Technique:
-
Pre-warmed Medium: Always add the this compound stock solution to pre-warmed (37°C) experimental medium. Introducing the stock solution to cold medium can induce thermal shock and cause the compound to precipitate.
-
Gradual Dilution: The method of dilution is critical. Add the this compound stock solution dropwise to the experimental medium while gently vortexing or swirling the medium. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Intermediate Dilution: For achieving high final concentrations of this compound, a serial dilution approach is recommended. First, dilute the stock into a small volume of the medium, ensure it is dissolved, and then add this intermediate solution to the final volume of the medium.
-
-
Final Concentration of DMSO:
-
It is crucial to keep the final concentration of DMSO in the experimental medium below 0.5%, with an ideal concentration at or below 0.1%.[1] Higher concentrations of DMSO can be cytotoxic and may also lead to the precipitation of the hydrophobic compound.
-
-
Consider Co-solvents and Surfactants:
-
For challenging applications, consider using a co-solvent system. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution of this compound at concentrations of ≥ 2.75 mg/mL.
-
Experimental Workflow for Adding this compound to Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] It is insoluble in water.[3] For most in vitro experiments, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
Q2: What is the maximum concentration of this compound that can be achieved in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, the following table summarizes typical maximum concentrations in common solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 61 | 201.46 | [4] |
| DMSO | ≥15.15 | - | [3] |
| DMSO | 20 | - | [2] |
| DMSO | - | 75 | [5] |
| Ethanol | - | 75 | [5] |
| DMF | 20 | - | [2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | - | [2] |
Q3: My cell culture medium turns cloudy after adding the this compound stock solution. What should I do?
A3: A cloudy appearance, even without visible particles under a microscope, likely indicates fine precipitation of this compound.[6] To address this, you can try the following:
-
Review your dilution technique: Ensure you are adding the DMSO stock to pre-warmed media while vortexing.
-
Lower the final concentration: The desired concentration of this compound may be exceeding its solubility limit in the final medium.
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Reduce the final DMSO concentration: While counterintuitive, a lower final DMSO percentage can sometimes improve solubility in the complete medium.
-
Brief sonication: A short sonication in a water bath sonicator may help to redissolve the compound.[6]
Q4: How should I store my this compound stock solution?
A4: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[6] When stored under desiccating conditions, this compound is stable for up to 12 months.
Q5: Can serum in the cell culture medium affect this compound solubility?
A5: Yes, components in the cell culture medium, including proteins and salts, can influence the solubility of hydrophobic compounds.[1] Serum proteins, such as albumin, can sometimes bind to hydrophobic molecules, which may affect their effective concentration.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 302.78 g/mol )
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High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
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Preparation of this compound Working Solution using a Co-solvent Formulation
This protocol is adapted from a formulation shown to improve the solubility of this compound.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 1 mL working solution):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 61 mg/mL).[4]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the clarified this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of saline to bring the total volume to 1 mL.
-
This solution should be used immediately for optimal results.[4]
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Signaling Pathways
This compound is an inhibitor of sphingosine kinases (SK1 and SK2). Its effects on cellular processes are mediated through the modulation of several signaling pathways.
Sphingosine Kinase Signaling Pathway
This compound inhibits the conversion of sphingosine to sphingosine-1-phosphate (S1P), a key signaling lipid. This leads to an accumulation of pro-apoptotic sphingolipids and a decrease in pro-survival S1P.
Wnt/β-catenin Signaling Pathway
This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Nrf2 Signaling Pathway
This compound can also activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.
References
Technical Support Center: SKI II Inhibitor Experiments
Welcome to the technical support center for researchers using the SKI II inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected morphological changes in your cell-based experiments.
Troubleshooting Guides
Issue: Observed Cell Rounding and Detachment at Unexpectedly Low Concentrations
Researchers using this compound, a dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), often anticipate dose-dependent effects on cell proliferation and apoptosis.[1] However, significant morphological changes such as cell rounding and detachment can sometimes occur at concentrations lower than those required to induce widespread cell death. This can be perplexing if the primary goal is to study non-apoptotic signaling pathways.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cytoskeletal Disruption | Sphingosine kinase 2 (SphK2) is implicated in the regulation of cytoskeletal rearrangements and cell motility.[2] Inhibition of SphK2 by this compound may lead to alterations in the actin cytoskeleton, causing cells to lose their spread morphology and round up, independent of apoptosis. |
| Focal Adhesion Instability | This compound treatment may affect the stability of focal adhesions, the protein complexes that link the actin cytoskeleton to the extracellular matrix. This can lead to decreased cell adhesion and subsequent detachment. |
| Off-Target Effects | This compound has known off-target effects, including the inhibition of dihydroceramide desaturase 1 (DES1). This can lead to the accumulation of dihydroceramides, which may have independent effects on cell morphology and adhesion. |
| Cell Line Specificity | The reliance of a particular cell line on SphK2 for maintaining its morphology and adhesion can vary. Some cell lines may be inherently more sensitive to the cytoskeletal effects of this compound. |
Quantitative Data Summary: Expected vs. Unexpected Morphological Changes
| Parameter | Cell Line | This compound Concentration | Time Point | Expected Outcome (Apoptosis/Proliferation) | Unexpected Observation (Morphology) |
| Cell Viability (%) | MDA-MB-231 | 5 µM | 24h | >80% | Significant cell rounding and partial detachment |
| Cell Viability (%) | U937 | 10 µM | 48h | ~50% | Widespread apoptosis and cell detachment |
| Cell Roundness (Shape Factor) | HeLa | 2.5 µM | 12h | No significant change in viability | Increased cell roundness compared to vehicle control |
| Focal Adhesion Area (µm²) | MCF-7 | 5 µM | 24h | Minor decrease in cell number | Significant reduction in the size and number of focal adhesions |
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell rounding with this compound treatment, but my apoptosis assay (e.g., Annexin V staining) is negative. What could be happening?
A1: This is a key unexpected observation that may not be related to apoptosis. This compound, by inhibiting SphK2, can interfere with the signaling pathways that control the actin cytoskeleton.[2] This can lead to a loss of normal cell shape and cause rounding, even in the absence of programmed cell death. We recommend performing immunofluorescence staining for F-actin (using phalloidin) to visualize any changes in the cytoskeleton.
Q2: My cells are detaching from the culture plate at low concentrations of this compound. Is this due to toxicity?
A2: While high concentrations of this compound are cytotoxic, detachment at lower, non-toxic concentrations is likely due to effects on cell adhesion.[3] this compound may be disrupting focal adhesions. To investigate this, you can perform immunofluorescence for focal adhesion proteins like vinculin or paxillin. A reduction in the size or number of focal adhesions would support this hypothesis.
Q3: Are the morphological changes I'm seeing a direct result of SphK inhibition or could they be off-target effects?
A3: This is an important consideration. This compound is known to inhibit dihydroceramide desaturase (DES1) in addition to SphK1 and SphK2. The resulting accumulation of dihydroceramides could contribute to the observed morphological changes. To dissect these effects, you could consider using a more specific SphK2 inhibitor, if available, or using siRNA to knockdown SphK2 and observe if the morphological phenotype is replicated.
Q4: How can I quantify the morphological changes I am observing?
A4: You can use image analysis software like ImageJ or CellProfiler to quantify changes in cell morphology from microscopy images.[4] Key parameters to measure include cell area, perimeter, circularity (or shape factor), and the number and size of focal adhesions. This quantitative data will allow for a more objective assessment of the effects of this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-actin (Phalloidin) and Vinculin
This protocol allows for the visualization of the actin cytoskeleton and focal adhesions to assess morphological changes induced by this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound inhibitor
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Anti-Vinculin primary antibody
-
Fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-vinculin primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin in blocking buffer.
-
Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for DAPI (blue), the phalloidin conjugate (e.g., green), and the secondary antibody conjugate (e.g., red).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound and to distinguish between morphological changes due to toxicity versus other mechanisms.
Materials:
-
Cells in a 96-well plate
-
This compound inhibitor
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control. Include untreated wells as a control for 100% viability and wells with no cells as a blank.
-
-
MTT Incubation:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Visualizations
Caption: this compound inhibits SphK1/2, leading to decreased S1P and increased apoptosis.
Caption: Workflow for troubleshooting unexpected morphological changes with this compound.
Caption: Logical relationships of this compound's effects on cell morphology.
References
- 1. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ablation of sphingosine kinase-2 inhibits tumor cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. Quantitative assessment of changes in cellular morphology at photodynamic treatment in vitro by means of digital holographic microscopy - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage recommendations for SKI II compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of the SKI II compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, the compound is stable for at least four years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically dissolved in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For short-term storage (up to one month), -20°C is acceptable. Some suppliers do not recommend long-term storage of solutions and advise using them soon after preparation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of the compound.
Q4: My this compound is precipitating when I add it to my cell culture medium. What should I do?
A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. Here are several steps you can take to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level tolerated by your specific cell line, generally at or below 0.5%, although some cell lines can tolerate up to 1%. It is important to perform a vehicle control experiment to determine the tolerance of your cells to DMSO.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Optimize Mixing Technique: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. Avoid adding the stock solution directly to the surface of the medium without agitation, as this can cause localized high concentrations and lead to precipitation.
-
Use an Intermediate Dilution: If you are using a very concentrated stock solution, consider preparing an intermediate dilution in DMSO before the final dilution into the culture medium. This allows for a larger volume of the intermediate stock to be added, which can facilitate better dispersion.
-
Lower the Final Concentration of this compound: The desired concentration of this compound may be above its solubility limit in the culture medium. Consider lowering the final working concentration. Many in vitro studies use this compound in the micromolar range.
Q5: I am observing a loss of this compound activity in my experiments over time. What could be the cause?
A5: A perceived loss of activity could be due to several factors:
-
Degradation in Solution: this compound may not be stable in aqueous solutions for extended periods. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Improper Storage: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound. Aliquoting the stock solution is crucial.
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Using low-adhesion plastics or pre-rinsing materials with a solution containing a carrier protein like BSA may help mitigate this.
Troubleshooting Guides
Troubleshooting this compound Precipitation in Aqueous Media
This guide provides a logical workflow to address the common issue of this compound precipitation in cell culture media and other aqueous buffers.
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Solvent | Temperature | Duration | Notes |
| Powder | N/A | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Cell Culture Media | 37°C | Use immediately | Prone to precipitation and degradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Degas both mobile phases before use.
4. Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 A:B) to a final concentration of 10 µg/mL.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
6. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose this compound powder to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection.
7. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation.
Signaling Pathway
Simplified Sphingosine Kinase 1 (SPHK1) Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of SPHK1 in cellular signaling and how this compound intervenes.
Caption: this compound inhibits SPHK1, blocking S1P production.
Validation & Comparative
Unveiling the Selectivity of SKI II: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the intricate sphingolipid signaling pathway, understanding the precise inhibitory action of small molecules is paramount. This guide provides a comprehensive comparison of the inhibitory effect of SKI II on the two key enzymes, sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2), supported by experimental data and detailed protocols.
Performance of this compound Against SK1 vs. SK2
This compound has been characterized as a dual inhibitor of both SK1 and SK2. However, the reported half-maximal inhibitory concentrations (IC50) exhibit some variability across different studies, which may be attributed to different assay conditions and methodologies. The following table summarizes the reported IC50 values for this compound against both isoforms.
| Sphingosine Kinase Isoform | IC50 Value (µM) | Source |
| SK1 | 78 | [1] |
| SK2 | 45 | [1] |
| SK1 | 35 | [2] |
| SK2 | 20 | [2] |
| Sphingosine Kinase (isoform not specified) | 0.5 | [3][4] |
| SK1 and SK2 (dual inhibitor) | ~10 |
This data suggests that this compound may exhibit a slight preferential inhibition towards SK2 in some experimental settings, although it is generally considered a potent inhibitor of both enzymes.
Experimental Protocol: Sphingosine Kinase Inhibition Assay
To quantitatively assess the inhibitory effect of this compound on SK1 and SK2, a common method is a radiometric assay that measures the enzymatic conversion of radiolabeled sphingosine to sphingosine-1-phosphate (S1P).
Materials:
-
Purified recombinant human SK1 or SK2 protein (e.g., GST-SK fusion protein)
-
[3-3H]sphingosine (specific activity, e.g., 20 Ci/mmol)
-
Non-radiolabeled sphingosine
-
This compound inhibitor
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM zinc chloride, 1 mM sodium orthovanadate, 15 mM sodium fluoride, and 0.5 mM 4-deoxypyridoxine.
-
Reaction termination solution: Concentrated ammonium hydroxide
-
Extraction solvent: Chloroform:methanol (2:1)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 5 µg of purified GST-SK fusion protein (either SK1 or SK2) with the desired concentration of this compound (or vehicle control, e.g., 1% DMSO).
-
Substrate Addition: Add 12 nM sphingosine, which includes a 1:100 dilution of [3-3H]sphingosine.
-
Initiate Reaction: Start the enzymatic reaction by adding 1 mM ATP and 1 mM MgCl2 to a final volume of 200 µL in the assay buffer.
-
Incubation: Incubate the reaction mixture for 30 minutes at 25°C with shaking.
-
Reaction Termination: Stop the reaction by adding 50 µL of concentrated ammonium hydroxide.
-
Phase Separation: Extract the lipids by adding chloroform:methanol (2:1). Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer the aqueous phase, containing the radiolabeled [3H]S1P, to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for the sphingosine kinase inhibition assay.
Caption: Sphingosine kinase signaling pathway and the inhibitory action of this compound.
References
- 1. Fluorescence-based assay of sphingosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 4. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective Sphingosine Kinase Inhibitors: SKI II and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKI II with other selective sphingosine kinase inhibitors, focusing on their performance backed by experimental data.
Sphingosine kinases (SKs) have emerged as critical regulators in cell signaling, controlling the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P). The two isoforms, SK1 and SK2, are key therapeutic targets in oncology, inflammation, and other proliferative diseases. This guide delves into a comparative analysis of this compound, a well-established dual inhibitor, against more recent, highly selective inhibitors: PF-543 for SK1 and Opaganib (ABC294640) for SK2.
Mechanism of Action and Isoform Selectivity
A key differentiator among these inhibitors is their mechanism of action and selectivity for the two sphingosine kinase isoforms.
This compound is recognized as a dual inhibitor of both SK1 and SK2. Its mechanism is multifaceted, involving not only the direct, non-ATP-competitive inhibition of kinase activity but also the induction of SK1 protein degradation through the lysosomal pathway. This dual action can lead to a more sustained suppression of S1P production.
PF-543 is a highly potent and selective inhibitor of SK1. It acts as a sphingosine-competitive inhibitor, directly blocking the active site of the enzyme. Its high selectivity for SK1 over SK2 allows for the specific investigation of the roles of SK1 in various cellular processes.
Opaganib (ABC294640) is a selective inhibitor of SK2, also acting competitively with respect to sphingosine. This selectivity enables the distinct study of SK2 functions, which can sometimes be contrary to those of SK1.
Potency and In Vitro Performance: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound, PF-543, and Opaganib against SK1 and SK2. It is important to note that variations in experimental conditions can lead to different reported values.
| Inhibitor | Target | Reported IC50/Ki | Reference |
| This compound | SK1 | 0.5 µM (for SphK), 35 µM, 78 µM, Ki = 16 µM | [1][2][3] |
| SK2 | 20 µM, 45 µM, Ki = 7.9 µM | [2][3] | |
| PF-543 | SK1 | 2-3.6 nM | [4][5] |
| SK2 | >100-fold selectivity vs SK1 | [4][5] | |
| Opaganib (ABC294640) | SK1 | >100 µM (no significant inhibition) | [6] |
| SK2 | ~60 µM, Ki = 9.8 µM | [6] |
Off-Target Effects
An important consideration in the application of kinase inhibitors is their potential for off-target effects. Both this compound and Opaganib have been reported to inhibit dihydroceramide desaturase (Des1), an enzyme involved in the de novo ceramide synthesis pathway. This can lead to an accumulation of dihydroceramides, which may contribute to the observed cellular effects independently of SK inhibition. PF-543, due to its high selectivity, is generally associated with fewer off-target effects.
In Vivo Efficacy in Tumor Models
The ultimate test of a potential therapeutic agent is its efficacy in vivo. All three inhibitors have demonstrated anti-tumor activity in various xenograft models.
This compound has been shown to significantly decrease tumor growth when administered intraperitoneally or orally in a syngeneic mouse solid tumor model using JC mammary adenocarcinoma cells, with no overt toxicity.
PF-543 administered intravenously has been shown to significantly suppress the growth of HCT-116 colorectal cancer xenografts in mice and improve survival[7].
Opaganib (ABC294640) has demonstrated dose-dependent antitumor activity in mice bearing mammary adenocarcinoma xenografts when administered orally[8]. This was associated with a reduction in S1P levels within the tumors and an increase in tumor cell apoptosis[8].
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Sphingosine Kinase Enzymatic Assay
This protocol outlines a common method for determining the enzymatic activity of sphingosine kinases and the inhibitory potential of compounds.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
In Vivo Tumor Xenograft Model
This workflow describes a typical subcutaneous xenograft study to evaluate the anti-tumor efficacy of a sphingosine kinase inhibitor.
Signaling Pathway
The sphingosine kinase signaling pathway plays a pivotal role in determining cell fate. Inhibition of SK1/SK2 disrupts this pathway, leading to a decrease in the pro-survival S1P and a potential increase in pro-apoptotic ceramide.
References
- 1. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of sphingosine kinase 2 inhibitor ABC294640 and sorafenib in hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 | Semantic Scholar [semanticscholar.org]
- 4. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Differential Mechanisms of SKI II and FTY720: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic differences between investigational compounds is paramount. This guide provides a detailed, objective comparison of the sphingosine kinase inhibitor SKI II and the sphingosine-1-phosphate receptor modulator FTY720 (Fingolimod), focusing on their distinct modes of action and providing supporting experimental data.
This comparative analysis delves into the molecular targets, signaling pathways, and cellular effects of this compound and FTY720. While both compounds impinge on the sphingolipid signaling axis, a critical regulator of diverse cellular processes, their primary mechanisms of action are fundamentally different. This guide aims to equip researchers with the detailed information necessary to make informed decisions in their research and development endeavors.
Primary Mechanisms of Action: A Tale of Two Targets
This compound and FTY720, despite both influencing sphingolipid metabolism, exert their primary effects through distinct molecular targets. This compound is recognized as a direct inhibitor of sphingosine kinases (SKs), the enzymes responsible for phosphorylating sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). In contrast, FTY720 is a prodrug that, upon phosphorylation by SK2, acts as a potent modulator of S1P receptors (S1PRs).
This compound: Targeting the Engine of S1P Production
This compound directly inhibits the enzymatic activity of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1] This inhibition curtails the production of S1P, a signaling molecule implicated in a myriad of cellular functions including proliferation, survival, and migration.[2] Notably, a key mechanism of this compound's action is the induction of SK1 degradation.[3] However, the pathway of degradation appears to be distinct from that of FTY720, with evidence pointing towards a lysosomal-dependent mechanism.[3] By reducing intracellular S1P levels, this compound can shift the cellular sphingolipid rheostat towards the accumulation of pro-apoptotic ceramides and sphingosine, thereby promoting cell death in cancer cells.[4]
FTY720 (Fingolimod): A Functional Antagonist of S1P Receptors
FTY720's primary and well-established mechanism of action in its FDA-approved indication for multiple sclerosis is as an S1P receptor modulator.[5][6] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to form FTY720-phosphate (FTY720-P).[7] FTY720-P is a high-affinity agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[5] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the receptor's internalization and subsequent degradation.[5] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby sequestering them from circulation and preventing their infiltration into target tissues like the central nervous system in autoimmune diseases.[5]
Interestingly, at higher concentrations, FTY720 has been shown to exert anti-cancer effects through S1PR-independent mechanisms. These include the direct inhibition of SK1 and the induction of its proteasomal degradation, a mechanism that overlaps with this compound but through a different degradation pathway.[7][8]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound and FTY720 from various experimental studies. It is important to note that direct comparisons are best made when the compounds are evaluated within the same study under identical conditions.
| Compound | Target | IC50 | Assay System | Reference |
| This compound | Sphingosine Kinase (general) | 0.5 µM | Not specified | [9] |
| This compound | Sphingosine Kinase 1 (SK1) | 78 µM | In vitro enzyme assay | [1] |
| This compound | Sphingosine Kinase 2 (SK2) | 45 µM | In vitro enzyme assay | [1] |
| FTY720 | Sphingosine Kinase 1 (SK1) | ~50 µM (inhibition of ~40%) | Purified SK1 activity assay | [8] |
Table 1: Comparative Inhibitory Concentration (IC50) Values against Sphingosine Kinases. This table highlights the concentrations of this compound and FTY720 required to inhibit the activity of sphingosine kinases.
| Compound | Cell Line | Effect | IC50 / Concentration | Reference |
| This compound | T-24 (Bladder Carcinoma) | Antiproliferative | 4.6 µM | [9] |
| This compound | MCF-7 (Breast Cancer) | Antiproliferative | 1.2 µM | [9] |
| This compound | MCF-7/VP (Breast Cancer) | Antiproliferative | 0.9 µM | [9] |
| This compound | NCI/ADR (Ovarian Cancer) | Antiproliferative | 1.3 µM | [9] |
| This compound | MDA-MB-231 (Breast Cancer) | Blocked viability and survival | Low micromolar | [10] |
| This compound | SGC7901 (Gastric Cancer) | Inhibited cell survival | Dose-dependent | [4] |
| FTY720 | PC-3 (Prostate Cancer) | Sensitizes to radiotherapy | 1-5 µmol/L | [11] |
| FTY720 | DU145 (Prostate Cancer) | Sensitizes to radiotherapy | 1-5 µmol/L | [11] |
| FTY720 | Pancreatic Cancer Cell Lines | Inhibited growth | IC50: 5-10 µM | [12] |
| FTY720 | BT-474 (Breast Cancer) | Antiproliferative | 5-10 µM | [13] |
| FTY720 | SK-BR-3 (Breast Cancer) | Antiproliferative | 2.5-5 µM | [13] |
| FTY720 | Trastuzumab-resistant Breast Cancer Lines | Antiproliferative | 5-10 µM | [13] |
| FTY720 | A172 (Glioblastoma) | Reduced viable cells | 4.6 µM | [14] |
| FTY720 | G28 (Glioblastoma) | Reduced viable cells | 17.3 µM | [14] |
| FTY720 | U87 (Glioblastoma) | Reduced viable cells | 25.2 µM | [14] |
Table 2: Comparative Cytotoxic and Antiproliferative Effects on Cancer Cell Lines. This table summarizes the effective concentrations of this compound and FTY720 in various cancer cell lines.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of this compound and FTY720, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for comparing their cytotoxic effects.
Caption: this compound inhibits SK1 and induces its lysosomal degradation.
Caption: FTY720 is phosphorylated to FTY720-P, which modulates S1P1.
Caption: Workflow for comparing the cytotoxic effects of this compound and FTY720.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, this section provides detailed methodologies for key assays cited in the comparison of this compound and FTY720.
Sphingosine Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound and FTY720 on SK1 activity.
Materials:
-
Purified recombinant human SK1
-
Sphingosine (substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.25 mg/mL BSA)
-
This compound and FTY720 dissolved in DMSO
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, purified SK1 enzyme, and the test compound (this compound or FTY720) at various concentrations. Include a vehicle control (DMSO).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of sphingosine and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform:methanol mixture.
-
Separate the radiolabeled S1P from unreacted [γ-³²P]ATP by spotting the lipid extract onto a TLC plate and developing it with the appropriate solvent system.
-
Visualize the radiolabeled S1P using a phosphorimager and quantify the radioactivity.
-
Calculate the percentage of SK1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for SK1 Degradation
Objective: To assess the effect of this compound and FTY720 on the protein levels of SK1.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound and FTY720
-
Proteasome inhibitor (e.g., MG132) and lysosomal inhibitor (e.g., chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with this compound or FTY720 at the desired concentrations for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
For mechanism of degradation studies, pre-treat cells with MG132 or chloroquine for 1 hour before adding this compound or FTY720.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-SK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the relative SK1 protein levels.
Cell Viability Assay (MTT Assay)
Objective: To compare the cytotoxic effects of this compound and FTY720 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and FTY720
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or FTY720. Include a vehicle control and a no-cell control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each compound at each time point.
Conclusion
This compound and FTY720 represent two distinct strategies for targeting the sphingolipid signaling pathway. This compound acts as a direct inhibitor of sphingosine kinases, primarily leading to the depletion of the pro-survival mediator S1P and the accumulation of pro-apoptotic ceramides. Its ability to induce lysosomal degradation of SK1 presents a unique mechanism of action. FTY720, in its phosphorylated form, functions as a potent S1P receptor modulator, effectively sequestering lymphocytes and exerting immunomodulatory effects. However, at higher, non-clinical doses, it also exhibits anti-cancer properties that include the inhibition and proteasomal degradation of SK1.
The choice between these two compounds for research or therapeutic development will depend on the specific biological question or pathological condition being addressed. For studies focused on directly inhibiting S1P production and exploring the consequences of SK1/2 inhibition, this compound is a valuable tool. For investigating the roles of S1P receptor signaling or for applications requiring immunosuppression, FTY720 is the more established agent. The dual functionality of FTY720 at higher concentrations warrants further investigation into its potential as an anti-cancer agent, though its S1PR-mediated side effects at these doses are a significant consideration. This guide provides a foundational understanding of the differential mechanisms of this compound and FTY720, empowering researchers to design more targeted and effective studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mode of action of the putative sphingosine kinase inhibitor 2-(p-hydroxyanilino)-4-(p-chlorophenyl) thiazole (this compound): induction of lysosomal sphingosine kinase 1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressant FTY720 down-regulates sphingosine 1-phosphate G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FTY720 for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTY720 Analogues as Sphingosine Kinase 1 Inhibitors: ENZYME INHIBITION KINETICS, ALLOSTERISM, PROTEASOMAL DEGRADATION, AND ACTIN REARRANGEMENT IN MCF-7 BREAST CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine‑1‑phosphate analogue FTY720 exhibits a potent anti‑proliferative effect on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SKI II Activity in Multiple Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine kinase inhibitor SKI II's performance across various cancer cell lines, supported by experimental data. It details the methodologies for key experiments and contrasts this compound with alternative inhibitors.
Introduction
This compound is a synthetic inhibitor of sphingosine kinase (SK), an enzyme crucial in the sphingolipid metabolism pathway that regulates the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule sphingosine-1-phosphate (S1P).[1][2][3] By inhibiting SK, this compound aims to shift this balance towards apoptosis, making it a promising agent in cancer therapy.[1][4] This guide cross-validates the activity of this compound in multiple cancer cell lines.
Mechanism of Action of this compound
This compound functions as a dual inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[4][5] It has been reported to have IC50 values of 78 μM for SK1 and 45 μM for SK2.[6] The inhibition of these kinases leads to a reduction in intracellular S1P levels, which in turn inhibits cell proliferation and induces apoptosis in various cancer cell lines.[4] this compound can also induce lysosomal and/or proteasomal degradation of SK1.[6] Some studies have noted that this compound may have off-target effects, including the inhibition of dihydroceramide desaturase 1 (DES1).[1][7][8]
The signaling pathway affected by this compound often involves the Wnt/β-catenin pathway. This compound has been shown to promote the degradation of β-catenin by enhancing Wnt5A, thereby suppressing cell proliferation.[6][9]
Experimental Data Summary: this compound Activity in Cancer Cell Lines
The following table summarizes the observed effects of this compound across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / Concentration | Observed Effects | Citations |
| SGC7901 | Human Gastric Cancer | Dose-dependent | Growth inhibition, G0/G1 cell cycle arrest, apoptosis induction, decreased NF-κB and Bcl-2, increased p27 and Bax. | [10] |
| SGC7901/DDP | Human Gastric Carcinoma | 1.25 µM (in combination with DDP) | Synergistic effect with DDP in inducing cell death. | [6] |
| HepG2 | Human Hepatoma | Not specified | Suppression of cell growth, apoptosis induction, decreased β-catenin expression. | [9] |
| PC-3 | Human Prostate Cancer | Not specified | Apoptosis induction. | [4][11] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Apoptosis induction. | [4][11] |
| A-489 | Human Kidney Cancer | Not specified | Autophagic cell death. | [4] |
| Glioblastoma Cells | Glioblastoma | Not specified | Reduced cell proliferation, autophagy induction, synergistic effect with temozolomide (TMZ). | [7][8] |
| Oral Cancer Cells | Oral Cancer | 7.5 and 10 µg/mL | Preferential killing of cancer cells, sub-G1 accumulation, apoptosis, oxidative stress, DNA damage. | [12][13] |
Comparison with Alternative Sphingosine Kinase Inhibitors
This compound is one of several inhibitors targeting sphingosine kinases. The table below compares this compound with other notable inhibitors.
| Inhibitor | Target(s) | Ki / IC50 | Key Characteristics | Citations |
| This compound | SK1 & SK2 | Ki: 16 µM (SK1), 8 µM (SK2) | Dual inhibitor, orally bioavailable, induces apoptosis and cell cycle arrest. Also inhibits DES1. | [6][8][11] |
| ABC294640 (Opaganib) | SK2 selective | Ki: 9.8 µM | Selective for SK2, competitive inhibitor with respect to sphingosine, orally bioavailable, antitumor activity in vivo. | [2][3] |
| PF-543 | SK1 selective | Ki: 3.6 nM | Over 100-fold more selective for SK1 than SK2. | [11] |
| BML-258 (SK1-I) | SK1 selective | Not specified | Water-soluble sphingosine analogue, effective in vitro and in vivo. | [4] |
| (R)-FTY720-OMe | SK2 selective | Kic: 16 µmol/L | Specific, competitive inhibitor of SK2. | [4] |
| K145 | SK2 selective | Not specified | Reported to be specific for SK2, but has been shown to increase S1P levels in some cell lines. | [1] |
Experimental Protocols
The validation of this compound's activity in cancer cell lines typically involves a series of standard molecular and cellular biology assays.
Experimental Workflow
Detailed Methodologies
-
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media and conditions. Cells are then treated with varying concentrations of this compound for different time points to determine dose-dependent and time-dependent effects.[10]
-
Cell Viability Assay (MTT Assay): This assay is used to assess the effect of this compound on cell proliferation and survival. Cells are incubated with MTT solution, which is converted to formazan by metabolically active cells. The amount of formazan is then quantified spectrophotometrically.[10]
-
Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like propidium iodide (PI), and analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of a sub-G1 peak, which is indicative of apoptosis.[10][12][13]
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay is used to detect and quantify apoptosis. Cells are stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, which enters cells with compromised membranes in late apoptosis or necrosis.[12][13]
-
Western Blot Analysis: This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways. Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[9][10] Key proteins often analyzed include SK1, NF-κB, Bcl-2, Bax, p27, and β-catenin.[9][10]
Conclusion
The available data consistently demonstrates that this compound exhibits significant anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines, including those from gastric, liver, prostate, breast, and brain cancers. Its mechanism of action primarily involves the dual inhibition of SK1 and SK2, leading to the modulation of key signaling pathways such as the Wnt/β-catenin pathway. While this compound shows promise as a broad-spectrum anticancer agent, its off-target effects and comparison with more selective inhibitors like ABC294640 and PF-543 warrant further investigation for specific cancer types. The standardized experimental protocols outlined provide a robust framework for the continued cross-validation and characterization of this compound's therapeutic potential.
References
- 1. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SphK1 inhibitor this compound inhibits the proliferation of human hepatoma HepG2 cells via the Wnt5A/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Confirming SKI II-Induced Apoptosis via Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm apoptosis induced by the sphingosine kinase inhibitor, SKI II, with a focus on the critical role of caspase activation. We present detailed protocols, comparative data with alternative apoptosis-inducing agents, and visual workflows to support your research.
Introduction to this compound and Apoptosis
This compound is a synthetic, orally active inhibitor of sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1] These enzymes play a crucial role in the "sphingolipid rheostat," a balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[2] By inhibiting SK1 and SK2, this compound disrupts this balance, leading to an accumulation of ceramide and a depletion of S1P, which can trigger programmed cell death, or apoptosis, in cancer cells.[2][3]
Apoptosis is a highly regulated process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer.[4] A key biochemical feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated in a cascade following a pro-apoptotic signal.[5] Confirming the activation of this caspase cascade is a definitive method for identifying and quantifying apoptosis.
The Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism involves the inhibition of sphingosine kinases, which prevents the conversion of sphingosine to the pro-survival molecule S1P.[1] This leads to an increase in the intracellular levels of its precursors, ceramide and sphingosine, which are known to have pro-apoptotic functions.[2] This shift in the sphingolipid balance initiates downstream signaling events that converge on the mitochondrial (intrinsic) pathway of apoptosis. In many cell types, this is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[4][6]
Comparison of Apoptosis-Inducing Agents
To contextualize the effects of this compound, its performance in inducing caspase-dependent apoptosis can be compared with other well-known cytotoxic agents that operate through different mechanisms.
| Compound | Primary Mechanism of Action | Primary Apoptotic Pathway | Key Caspases Activated |
| This compound | Sphingosine Kinase (SK1/SK2) Inhibitor[1] | Intrinsic (Mitochondrial)[6] | Caspase-9, Caspase-3[7] |
| Doxorubicin | DNA Intercalator and Topoisomerase II Inhibitor[8] | Intrinsic (DNA Damage Response)[9] | Caspase-9, Caspase-3 |
| Idelalisib | Phosphoinositide 3-kinase (PI3K) Delta Inhibitor[8] | Intrinsic (Inhibition of pro-survival signaling)[8] | Caspase-9, Caspase-3 |
| TRAIL | Binds to Death Receptors (DR4/DR5)[4] | Extrinsic[4] | Caspase-8, Caspase-3[10] |
Quantitative Analysis of Caspase-3 Activation
The following table presents representative data on the dose-dependent activation of caspase-3, a key executioner caspase, in response to treatment with this compound compared to the standard chemotherapeutic agent, Doxorubicin, in a human cancer cell line (e.g., SGC7901 gastric cancer cells) after 24 hours.[6]
| Treatment | Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Control (DMSO) | - | 1.0 |
| This compound | 5 | 2.5 |
| This compound | 10 | 4.8 |
| This compound | 20 | 7.2 |
| Doxorubicin | 0.5 | 3.1 |
| Doxorubicin | 1.0 | 5.9 |
Data are illustrative and will vary based on cell line, treatment duration, and assay conditions.
Experimental Protocols
Confirming caspase activation is essential to validate that this compound induces apoptosis. Below are detailed protocols for key experiments.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., SGC7901, U87-MG) in appropriate culture plates (e.g., 96-well for activity assays, 6-well for Western blotting) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 60-70% confluency).
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Caspase-3 Colorimetric Activity Assay
This assay measures the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated [6,6,6]Tricycle Derivative (SK2) on Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of Sphingosine Kinase Inhibitors: SKI II vs. ABC294640
In the landscape of targeted cancer therapy and inflammation research, the inhibition of sphingosine kinases (SKs) has emerged as a promising strategy. These enzymes, SK1 and SK2, catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P), a key regulator of diverse cellular processes including proliferation, survival, migration, and inflammation. This guide provides a detailed comparative analysis of two prominent sphingosine kinase inhibitors, SKI II and ABC294640, to assist researchers, scientists, and drug development professionals in their selection and application.
Mechanism of Action and Target Selectivity
This compound is a non-lipid small molecule that acts as a non-ATP competitive inhibitor of both sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2).[1][2] It has been shown to reduce intracellular S1P levels, thereby inhibiting proliferation and inducing apoptosis in various cancer cell lines.[2] In contrast, ABC294640 (also known as Opaganib) is a selective inhibitor of SK2, acting as a competitive inhibitor with respect to sphingosine.[3][4] This selectivity for SK2 allows for a more targeted investigation of the distinct roles of this isoenzyme.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key inhibitory concentrations for this compound and ABC294640, providing a quantitative basis for comparison.
| Inhibitor | Target(s) | IC50 | Ki | Reference(s) |
| This compound | SK1 & SK2 | 0.5 µM (for SphK) | 17 µM (competitive for SK1), 48 µM (uncompetitive for SK1) | [1][5] |
| ABC294640 | SK2 | ~60 µM (cell-free assay) | 9.8 µM | [3][5] |
Cellular and In Vivo Effects
Both inhibitors have demonstrated significant anti-proliferative and pro-apoptotic or autophagic effects in a variety of cancer cell lines.
This compound has been shown to:
-
Inhibit the growth of human gastric cancer cells and induce apoptosis.[6]
-
Decrease S1P formation in breast cancer cells in a concentration-dependent manner.[1]
-
Significantly decrease tumor growth in a mouse solid tumor model when administered orally or intraperitoneally.[1]
-
Induce lysosomal degradation of SK1, suggesting a potential off-target effect.[5][7]
ABC294640 has been observed to:
-
Inhibit tumor cell proliferation with IC50 values ranging from approximately 6 to 48 µM in various cancer cell lines.[3]
-
Induce non-apoptotic cell death, potentially through autophagy.[3][8]
-
Reduce tumor growth in mouse xenograft models of mammary adenocarcinoma and protect against liver inflammation.[3]
-
Inhibit dihydroceramide desaturase (DEGS), leading to an accumulation of dihydroceramides, which may contribute to its anti-cancer effects.[8][9]
Signaling Pathways
The inhibition of sphingosine kinases by this compound and ABC294640 impacts downstream signaling pathways crucial for cell survival and proliferation.
Figure 1. Simplified signaling pathway showing the targets of this compound and ABC294640.
Experimental Workflow for Inhibitor Comparison
A typical workflow to compare the efficacy of this compound and ABC294640 in a cancer cell line is outlined below.
Figure 2. Workflow for comparing the effects of this compound and ABC294640 on cancer cells.
Experimental Protocols
Sphingosine Kinase Activity Assay
A common method to measure SK activity involves the use of radiolabeled ATP.
Materials:
-
Cell lysate containing sphingosine kinase
-
Sphingosine (substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, 40 mM β-glycerophosphate, 1 mM Na3VO4, 10 mM MgCl2, 2.5 mM DTT)
-
Inhibitors (this compound, ABC294640)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, sphingosine, and the respective inhibitor (or vehicle control).
-
Initiate the reaction by adding the cell lysate and radiolabeled ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution to extract the lipids (e.g., chloroform/methanol/HCl).
-
Separate the radiolabeled S1P from unreacted ATP using TLC.
-
Quantify the amount of radiolabeled S1P using a scintillation counter.[10][11]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound and ABC294640
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, ABC294640, or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Logical Relationship of Inhibitor Effects
The differential effects of this compound and ABC294640 can be attributed to their distinct target profiles and potential off-target activities.
Figure 3. Logical relationship between inhibitors, their targets, and cellular outcomes.
Conclusion
Both this compound and ABC294640 are valuable tools for studying the roles of sphingosine kinases in health and disease. This compound, as a dual inhibitor, offers a broad approach to targeting the SK/S1P axis. ABC294640, with its selectivity for SK2, provides a more refined tool to dissect the specific functions of this isoenzyme. The choice between these inhibitors will depend on the specific research question, with careful consideration of their respective potencies, cellular effects, and potential off-target activities. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their studies.
References
- 1. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opaganib (ABC294640) | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Pharmacology and antitumor activity of ABC294640, a selective inhibitor of sphingosine kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sphingosine kinase-1 inhibitor, SKI-II, induces growth inhibition and apoptosis in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The sphingosine kinase 2 inhibitor ABC294640 reduces the growth of prostate cancer cells and results in accumulation of dihydroceramides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]
SKI II Lipid Kinase Inhibitor: A Comparative Selectivity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Sphingosine Kinase Inhibitor II (SKI II) against other lipid kinases, supported by experimental data. This compound is a potent, non-ATP competitive inhibitor of sphingosine kinases (SphK), which are critical enzymes in the sphingolipid signaling pathway, producing the signaling lipid sphingosine-1-phosphate (S1P). Understanding the selectivity profile of this compound is crucial for its use as a research tool and for its potential therapeutic applications.
Selectivity Profile of this compound Against a Panel of Lipid Kinases
The selectivity of a kinase inhibitor is paramount to ensure that its biological effects are attributable to the intended target. This compound has been profiled against several lipid kinases to determine its specificity. The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Target Kinase | Alternative Names | IC50 / Ki | Comments |
| Sphingosine Kinase 1 (SphK1) | SK1 | IC50: 0.5 µM - 78 µM | Primary target. IC50 values vary across different studies and assay conditions.[1][2] |
| Sphingosine Kinase 2 (SphK2) | SK2 | IC50: 20 µM - 45 µM | Primary target, showing dual inhibition with SphK1.[2] |
| Dihydroceramide Desaturase 1 (DEGS1) | DES1 | Ki: 0.3 µM | Significant off-target inhibition identified.[3] |
| Diacylglycerol Kinase (DGK) | DAG Kinase | IC50: ~2 µM | Off-target inhibition observed. |
| Phosphoinositide 3-Kinase (PI3K) | - | No inhibition up to 60 µM | Specific isoforms tested are not consistently reported in the public domain.[1][4] |
| Protein Kinase C alpha (PKCα) | - | No inhibition up to 60 µM | A serine/threonine kinase, not a lipid kinase, but often included in selectivity panels.[1][4] |
| Extracellular signal-regulated kinase 2 (ERK2) | - | No inhibition up to 60 µM | A MAP kinase, not a lipid kinase, included for broader selectivity assessment.[1][4] |
Visualizing the Sphingolipid Signaling Pathway
To contextualize the action of this compound, the following diagram illustrates a simplified sphingolipid signaling pathway, highlighting the central role of Sphingosine Kinases.
Caption: Simplified sphingolipid signaling pathway showing inhibition of SphK1/2 and DEGS1 by this compound.
Experimental Methodologies
Accurate and reproducible experimental protocols are essential for comparing inhibitor selectivity. Below are detailed methodologies for key assays cited in this guide.
Sphingosine Kinase Activity Assay (Radiometric)
This assay measures the phosphorylation of sphingosine by SphK.
-
Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM ATP, and [γ-³²P]ATP.
-
Substrate Preparation : Prepare a solution of sphingosine in a suitable solvent.
-
Enzyme and Inhibitor Incubation : In a microcentrifuge tube, combine the recombinant SphK1 or SphK2 enzyme with varying concentrations of this compound (or vehicle control) and pre-incubate for 15 minutes at room temperature.
-
Initiation of Reaction : Start the reaction by adding the sphingosine substrate to the enzyme/inhibitor mixture.
-
Incubation : Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination of Reaction : Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Lipid Extraction : Extract the lipids from the reaction mixture using a chloroform/methanol/water partition. The phosphorylated product, [³²P]S1P, will partition into the aqueous phase.
-
Quantification : Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Dihydroceramide Desaturase 1 (DEGS1) Activity Assay (Fluorescent)
This assay measures the conversion of dihydroceramide to ceramide.
-
Cell Culture and Lysate Preparation : Culture cells expressing DEGS1 and prepare cell lysates.
-
Substrate Preparation : Use a fluorescently labeled dihydroceramide analog, such as NBD-C6-dihydroceramide, as the substrate.
-
Reaction Setup : In a microplate, add cell lysate, reaction buffer, and varying concentrations of this compound (or vehicle control).
-
Reaction Initiation : Add the NBD-C6-dihydroceramide substrate to initiate the reaction.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Lipid Extraction : Stop the reaction and extract the lipids using a suitable organic solvent system.
-
Chromatographic Separation : Separate the substrate (NBD-C6-dihydroceramide) from the product (NBD-C6-ceramide) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification : Visualize and quantify the fluorescent spots on the TLC plate or the peaks from the HPLC using a fluorescence detector.
-
Data Analysis : Determine the rate of product formation and calculate the inhibitory constant (Ki) for this compound.
Diacylglycerol Kinase (DGK) Activity Assay (Coupled Enzyme Assay)
This assay measures the phosphorylation of diacylglycerol by DGK.
-
Reaction Components : The assay kit typically includes a DGK enzyme, diacylglycerol substrate, ATP, and a detection system. The detection system often involves a series of coupled enzymatic reactions that produce a fluorescent or colorimetric signal proportional to the amount of ADP produced.
-
Standard Curve : Prepare a standard curve using known concentrations of ADP.
-
Reaction Setup : In a microplate, add the DGK enzyme, diacylglycerol substrate, and varying concentrations of this compound (or vehicle control).
-
Reaction Initiation : Initiate the reaction by adding ATP.
-
Incubation : Incubate the plate at 37°C for the recommended time.
-
Signal Development : Add the detection reagents to the wells. These reagents will convert the ADP produced into a measurable signal.
-
Measurement : Read the fluorescence or absorbance using a plate reader.
-
Data Analysis : Convert the signal to the amount of ADP produced using the standard curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing kinase inhibitor selectivity.
Caption: General workflow for determining the selectivity profile of a kinase inhibitor.
Conclusion
This compound is a potent dual inhibitor of Sphingosine Kinase 1 and 2. While it demonstrates high selectivity against some kinases like PI3K, PKCα, and ERK2, it exhibits significant off-target activity against Dihydroceramide Desaturase 1 and Diacylglycerol Kinase. Researchers and drug development professionals should consider this selectivity profile when interpreting experimental results or considering this compound for therapeutic development. The provided experimental protocols offer a foundation for independently verifying and expanding upon these findings.
References
- 1. This compound | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Efficacy of SKI II and Other Sphingosine Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the sphingosine kinase (SK) inhibitor SKI II with other notable SK inhibitors, namely ABC294640 (Opaganib) and PF-543. The information is supported by experimental data from various preclinical cancer models.
Introduction to Sphingosine Kinase Inhibitors
Sphingosine kinases (SKs) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, migration, and angiogenesis. Two isoforms, SK1 and SK2, have been identified, and their dysregulation is implicated in the pathology of numerous cancers. Consequently, inhibitors of these kinases have emerged as promising therapeutic agents. This guide focuses on the in vivo performance of this compound, a dual inhibitor of SK1 and SK2, in comparison to the SK2-selective inhibitor ABC294640 and the SK1-selective inhibitor PF-543.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor efficacy of this compound, ABC294640, and PF-543 in various preclinical cancer models.
Table 1: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Acute Myeloid Leukemia (AML) | SCID mice with U937 xenografts | 50 mg/kg, i.p., daily | Suppressed tumor growth.[1] |
| Mammary Adenocarcinoma | Syngeneic Balb/c mice with JC tumors | 50 mg/kg, i.p. or 100 mg/kg, p.o., every other day | Significantly decreased tumor growth with no overt toxicity.[2] |
Table 2: In Vivo Efficacy of ABC294640 (Opaganib)
| Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mice with H460 xenografts | 75 mg/kg, i.p., 3 times/week for 3 weeks | Significantly repressed tumor growth.[3] |
| Prostate Cancer | Syngeneic C57BL/6 mice with TRAMP-C2 xenografts | 50 mg/kg, p.o., daily | Diminished the growth rate of tumors.[4] |
| Hepatocellular Carcinoma (HCC) | Nude mice with SK-HEP-1 and HepG2 xenografts | 50 or 100 mg/kg, p.o., daily for 5 weeks | Reduced tumor growth in both models.[5] |
| Mammary Adenocarcinoma | Nude mice with mammary adenocarcinoma xenografts | 35 and 100 mg/kg, p.o., every other day | Dose-dependent antitumor activity.[1][6] |
Table 3: In Vivo Efficacy of PF-543
| Cancer Model | Animal Model | Treatment Protocol | Key Findings |
| Colorectal Cancer | SCID mice with HCT-116 xenografts | Intravenous injection (dosage not specified) | Significantly suppressed xenograft growth and improved survival.[7][8][9] |
| Hepatocellular Carcinoma (HCC) | Diethylnitrosamine-induced mouse model | Dosage not specified | Suppressed HCC progression by inhibiting tumor neovascularization.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols used in the cited studies.
This compound in Acute Myeloid Leukemia (U937 Xenograft Model)
-
Cell Line: Human U937 AML cells.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Induction: Subcutaneous injection of U937 cells into the flanks of SCID mice.
-
Treatment: Once tumors were palpable, mice were treated with this compound (50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.[1]
ABC294640 in Non-Small Cell Lung Cancer (H460 Xenograft Model)
-
Cell Line: Human H460 NSCLC cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of H460 cells mixed with Matrigel into the flank of nude mice.
-
Treatment: Five days post-injection, mice were randomized and treated with ABC294640 (75 mg/kg) or vehicle via i.p. injection, three times a week for three weeks.
-
Efficacy Evaluation: Palpable tumors were measured every 2-3 days to monitor tumor growth.[3]
PF-543 in Colorectal Cancer (HCT-116 Xenograft Model)
-
Cell Line: Human HCT-116 colorectal cancer cells.
-
Animal Model: SCID mice.
-
Tumor Induction: Subcutaneous injection of HCT-116 cells.
-
Treatment: PF-543 was administered via intravenous injection.
-
Efficacy Evaluation: Tumor growth was monitored, and mouse survival was recorded.[7][8][9]
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of these SK inhibitors are mediated through the modulation of the sphingolipid signaling pathway.
Caption: Sphingosine Kinase Signaling Pathway and Points of Inhibition.
Inhibition of SK1 and/or SK2 leads to a decrease in the pro-proliferative and pro-survival molecule S1P and an increase in the pro-apoptotic lipid, ceramide. This shift in the ceramide/S1P rheostat is a key mechanism by which these inhibitors exert their anti-cancer effects.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates a general workflow for assessing the in vivo efficacy of SK inhibitors in a xenograft mouse model.
Caption: General Experimental Workflow for Xenograft Tumor Models.
Conclusion
The available preclinical data demonstrates that this compound, ABC294640, and PF-543 all exhibit significant in vivo anti-tumor activity across a range of cancer models. This compound, as a dual inhibitor, has shown efficacy in both hematological and solid tumor models. ABC294640, a selective SK2 inhibitor, has a broader range of reported in vivo studies against various solid tumors. PF-543, a selective SK1 inhibitor, has also demonstrated potent in vivo anti-cancer effects, particularly in colorectal and hepatocellular carcinoma models, with a notable impact on tumor angiogenesis.
Direct comparative in vivo studies are necessary to definitively establish the superior efficacy of one inhibitor over another for specific cancer types. However, this guide provides a valuable consolidation of the current in vivo evidence, offering a foundation for researchers to make informed decisions in the development of novel cancer therapeutics targeting the sphingosine kinase pathway. The choice of inhibitor will likely depend on the specific cancer type and the relative importance of SK1 versus SK2 in its pathology.
References
- 1. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingosine kinase 2 inhibitor ABC294640 reduces the growth of prostate cancer cells and results in accumulation of dihydroceramides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 6. "Pharmacology and antitumor activity of ABC294640, a selective inhibito" by Kevin J French, Yan Zhuang et al. [nsuworks.nova.edu]
- 7. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 (Journal Article) | OSTI.GOV [osti.gov]
- 10. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reproducing Cancer Research Findings with the Sphingosine Kinase Inhibitor SKI-II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine kinase (SphK) inhibitor SKI-II with other commonly used alternatives, namely ABC294640 and PF-543. The information presented is collated from published cancer research findings to assist in the design and interpretation of preclinical studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate the reproduction and extension of these findings.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the inhibitory activities of SKI-II, ABC294640, and PF-543 against their primary targets, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2). This data is essential for selecting the appropriate inhibitor based on the desired selectivity and potency for a given cancer research model.
| Inhibitor | Target(s) | IC50 / Ki Value | Selectivity | Reference |
| SKI-II | SphK1, SphK2 | IC50: 78 µM (SK1), 45 µM (SK2) | Dual Inhibitor | [1] |
| SphK1 | Ki: 16 µM | [2] | ||
| SphK2 | Ki: 8 µM | [2] | ||
| ABC294640 | SphK2 | Ki: 9.8 µM | Selective for SphK2 | [3] |
| Various Cancer Cell Lines | IC50: ~6 to 48 µM | [3] | ||
| PF-543 | SphK1 | IC50: 2 nM | >100-fold for SphK1 over SphK2 | [4] |
| SphK1 | Ki: 3.6 nM | [4] |
Signaling Pathways and Mechanisms of Action
Sphingosine kinase inhibitors exert their anti-cancer effects by modulating the balance between the pro-survival lipid sphingosine-1-phosphate (S1P) and the pro-apoptotic lipid ceramide. The following diagrams illustrate the key signaling pathways affected by these inhibitors.
SKI-II is a dual inhibitor of both SphK1 and SphK2, leading to a decrease in the production of the pro-survival molecule S1P.[1][5] Additionally, SKI-II has been reported to have off-target inhibitory effects on dihydroceramide desaturase (DES1), which can lead to an accumulation of dihydroceramides.[2] The net effect is a shift in the sphingolipid balance towards apoptosis and a reduction in cell proliferation.
ABC294640 is a selective inhibitor of SphK2.[3] Its inhibition of SphK2 leads to reduced S1P levels and has been shown to downregulate the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival.[6] This can subsequently lead to decreased expression of oncogenes like c-Myc, ultimately inducing apoptosis and inhibiting tumor growth.
PF-543 is a highly potent and selective inhibitor of SphK1.[4] By blocking SphK1, it dramatically reduces the levels of S1P, which in turn cannot activate its cell surface receptors, such as S1PR1.[7] This abrogates downstream signaling pathways, including the STAT3 pathway, leading to an inhibition of cell proliferation and the induction of apoptosis.[7]
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are crucial. Below are representative protocols for key assays used to evaluate the efficacy of SphK inhibitors.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the effect of SphK inhibitors on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate tumor cells in 96-well microtiter plates at an appropriate density and allow them to attach for 24 hours.[8]
-
Inhibitor Treatment: Add varying concentrations of the SphK inhibitor (e.g., SKI-II, ABC294640, or PF-543) to the wells.
-
Incubation: Incubate the plates for 72 hours.[8]
-
Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the SphK inhibitor for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Assay (Xenograft Model)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of SphK inhibitors in a mouse xenograft model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.[3]
-
Tumor Growth and Randomization: Once tumors become palpable, randomize the mice into treatment and vehicle control groups.[9]
-
Inhibitor Administration: Administer the SphK inhibitor (e.g., ABC294640 at a specific dose and schedule, such as 75 mg/kg, 3 days/week via intraperitoneal injection) or the vehicle control.[9]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[9]
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, Western blotting).[3]
This guide provides a foundational framework for researchers working with SKI-II and its alternatives. For specific experimental details, it is always recommended to consult the original research publications. By providing clear comparisons, detailed protocols, and visual aids, this guide aims to enhance the reproducibility and advancement of cancer research in this promising therapeutic area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opaganib (ABC294640) | SPHK inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Sphingosine Kinase Inhibitor II (SKI II): A Comparative Analysis of its Effects on Wild-Type versus Sphingosine Kinase Knockout Cells
For Immediate Release
A deep dive into the cellular mechanisms of SKI II reveals surprising findings that challenge its role as a specific sphingosine kinase inhibitor. This guide provides a comprehensive comparison of this compound's effects on wild-type (WT) cells and cells lacking sphingosine kinases (SK-KO), offering researchers critical data and insights for interpreting experimental outcomes.
This publication outlines the differential and, in many cases, similar effects of the Sphingosine Kinase Inhibitor II (this compound) on both wild-type and sphingosine kinase (SK) knockout cells. While initially developed as a dual inhibitor of sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2), recent evidence suggests that this compound's cytotoxic effects may be independent of its action on these enzymes. This guide presents a compilation of experimental data, detailed protocols, and signaling pathway diagrams to facilitate a clearer understanding of this compound's mechanism of action.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative data comparing the impact of this compound on wild-type and SK knockout cells.
| Parameter | Wild-Type Cells | SK1 Knockout Cells | SK2 Knockout Cells | SK1/SK2 Double Knockout Cells | Reference |
| This compound IC50 (SK1) | 78 µM | - | - | - | [1] |
| This compound IC50 (SK2) | 45 µM | - | - | - | [1] |
| Cell Viability | Dose-dependent decrease | Similar decrease to WT | Similar decrease to WT | Similar decrease to WT | [2] |
| Apoptosis | Induction of apoptosis | - | - | Induction of apoptosis | [3][4] |
Unraveling the Mechanism: Beyond Sphingosine Kinase Inhibition
Emerging research indicates that this compound's primary mode of inducing cell death is not through the inhibition of sphingosine kinases. A key study demonstrated that this compound's toxicity and its ability to inhibit protein translation are maintained even in cells completely lacking SK1 and SK2[2]. This suggests an off-target effect is responsible for its cytotoxic activity.
The proposed mechanism involves the induction of the Integrated Stress Response (ISR) and Endoplasmic Reticulum (ER) stress[2]. This is supported by the observation of increased levels of ATF4, a key transcription factor in the ISR pathway, in cells treated with this compound, irrespective of their SK status[2].
Experimental Protocols
To aid researchers in their investigations of this compound, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the dose-dependent effects of this compound on cell viability.
Materials:
-
Wild-type and SK knockout cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is designed for the detection of key proteins involved in the this compound-induced signaling pathways.
Materials:
-
Wild-type and SK knockout cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SK1, anti-SK2, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-ATF4, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine kinase inhibitors decrease viability and induce cell death in natural killer-large granular lymphocyte leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SphK1 inhibitor II (SKI-II) inhibits acute myelogenous leukemia cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SKI II: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Sphingosine Kinase Inhibitor 2 (SKI II), a compound used in cellular and molecular research. Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound reagent. While this guide provides general procedures, the SDS will contain detailed information specific to the formulation in use.
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE), including chemical-impermeable gloves (e.g., nitrile or neoprene), tightly fitting safety goggles or a face shield, and a long-sleeved laboratory coat, must be worn at all times to prevent skin and eye contact.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₁ClN₂OS | [2] |
| Molecular Weight | 302.8 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO and DMF (~20 mg/ml) | [2] |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[3][4][5] Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.
I. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with chemical waste. The container should be designated specifically for "this compound and related contaminated materials."
-
Solid Waste:
-
Carefully collect any unused or expired this compound powder.
-
Place contaminated materials such as weigh boats, pipette tips, and gloves into the designated waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, clearly labeled, and sealed container.
-
Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[5]
-
II. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Sphingosine Kinase Inhibitor 2," the CAS number "312636-16-1," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
III. Disposal of Empty Containers:
-
Decontamination: Empty this compound containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the this compound).
-
Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After triple-rinsing, the defaced or removed label container can be disposed of according to your institution's guidelines for decontaminated labware.
IV. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected this compound waste.
-
Provide all necessary documentation as required by your institution and the waste disposal vendor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling SKI II
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the sphingosine kinase (SphK) inhibitor, SKI II (CAS RN: 312636-16-1). The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Sphingosine Kinase Inhibitor II (this compound) is a potent, cell-permeable, non-ATP competitive inhibitor of sphingosine kinase. While comprehensive toxicological data is not fully available, its biological activity necessitates a cautious approach to handling. The following protocols are based on available Safety Data Sheet (SDS) information and general best practices for handling bioactive small molecules.
Personal Protective Equipment (PPE):
Due to the limited toxicological data for this compound, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Avoid strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
Solid Waste:
-
Carefully sweep or vacuum up any solid this compound, avoiding dust generation.
-
Place the collected material into a designated, labeled hazardous waste container.
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container.
-
Do not dispose of down the drain.
Contaminated Materials:
-
All disposable labware, gloves, and other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various targets.
| Target | Cell Line/System | IC50 (µM) | Reference |
| Sphingosine Kinase (SphK) | In vitro | 0.5 | [1] |
| T-24 (Bladder Carcinoma) | Cell-based assay | 4.6 | [1] |
| MCF-7 (Breast Adenocarcinoma) | Cell-based assay | 1.2 | [1] |
| MCF-7/VP (Multidrug-Resistant Breast Cancer) | Cell-based assay | 0.9 | [1] |
| NCI/ADR (Multidrug-Resistant Breast Cancer) | Cell-based assay | 1.3 | [1] |
| JC (Mammary Adenocarcinoma) | S1P formation assay | 12 | [1] |
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling and use of this compound in a laboratory experiment, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound experiments.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
